molecular formula C7H10ClFN2 B2898952 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride CAS No. 1065267-33-5

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride

Cat. No.: B2898952
CAS No.: 1065267-33-5
M. Wt: 176.62
InChI Key: XGSNHILBBHFTPS-UHFFFAOYSA-N
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Description

Product Overview 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a chiral chemical compound with the CAS number 1202070-39-0. It has a molecular formula of C 7 H 10 ClFN 2 and a molecular weight of 176.62 g/mol . This chemical is provided as a hydrochloride salt to enhance its stability. Research Significance and Applications This compound serves as a valuable chiral building block in organic synthesis and drug discovery . The molecule incorporates both a fluorinated pyridine ring and a chiral amine center, a structural motif found in over 40% of commercial pharmaceuticals . The fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making this amine a versatile intermediate for constructing more complex, biologically active molecules . It is used in various reactions, including reductive amination and nucleophilic substitution, to access a diverse array of functionalized compounds . Handling and Safety This product is for research use only and is not intended for human or veterinary use . Safety information indicates that it may cause skin and eye irritation and may be harmful if swallowed . Researchers should consult the Safety Data Sheet (SDS) before use and handle the material with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSNHILBBHFTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Guide to 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride

[1]

Executive Summary & Chemical Identity

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a high-value chiral building block extensively employed in modern medicinal chemistry. It serves as a bioisostere for

This guide details the chemical properties, synthesis pathways, and handling protocols for this compound, specifically designed for drug development workflows.

Chemical Identification Data
PropertyDetail
IUPAC Name 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride
Common Name 1-(5-Fluoro-2-pyridyl)ethylamine HCl
CAS Number (R-isomer) 1202070-39-0
CAS Number (S-isomer) 1956436-47-7
Molecular Formula C

H

ClFN

(HCl salt)
Molecular Weight 176.62 g/mol
SMILES (Free Base) Cc1ccc(F)cn1 (R-isomer)
Appearance Pale-yellow to yellow-brown solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM

Structural Logic & Reactivity Profile

Understanding the electronic environment of this molecule is crucial for predicting its behavior in synthesis and biological systems.

The Fluorine Effect (C5 Position)

The fluorine atom at the 5-position is not merely a substituent; it is a metabolic blocker.

  • Metabolic Stability: The C5 position of the pyridine ring is electronically enriched and prone to oxidative metabolism (e.g., by CYP450). Fluorine substitution blocks this site, significantly extending the half-life of the parent drug.

  • Electronic Modulation: Fluorine is highly electronegative (

    
    ), exerting a strong inductive withdrawing effect (-I). This lowers the pKa of the pyridine nitrogen, making it less likely to be protonated at physiological pH compared to unsubstituted pyridine.
    
The Pyridine Nitrogen (N1)
  • H-Bond Acceptor: Unlike the phenyl ring in benzylamine analogs, the pyridine nitrogen acts as a hydrogen bond acceptor, potentially improving potency by engaging hinge regions in kinase targets.

  • Basicity: The estimated pKa of the pyridine nitrogen is ~2.5–3.0 (lowered from 5.2 by the F-substituent). The exocyclic primary amine has a pKa of ~9.0–9.5.

Reactivity Diagram

The following diagram illustrates the core reactivity nodes and their implications for drug design.

ReactivityCenter1-(5-Fluoropyridin-2-yl)ethanamineAminePrimary Amine (C2-sub)Nucleophilic Handle(Amide coupling, SNAr)Center->Amine FunctionalizationPyridineNPyridine NitrogenH-Bond AcceptorLow pKa (~3.0)Center->PyridineN PhysicochemFluorineC5-FluorineMetabolic BlockLipophilicity ModulatorCenter->Fluorine DMPKChiralCenterChiral Center (C1')Stereospecific BindingCenter->ChiralCenter Potency

Figure 1: Reactivity and functional logic of the scaffold.

Synthesis Methodologies

Two primary routes are dominant in the industry: Biocatalytic Transamination (Green/Scale-up preferred) and Chemical Auxiliary Synthesis (Lab-scale/R&D preferred).

Route A: Biocatalytic Transamination (Scale-Up)

This route uses ω-Transaminases to convert the ketone precursor directly to the chiral amine with high enantiomeric excess (>99% ee).

  • Precursor: 1-(5-Fluoropyridin-2-yl)ethanone (CAS: 84331-14-6).

  • Catalyst: Vibrion fluvialis Amine Transaminase (Vf-ATA) or engineered variants.

  • Amine Donor: Isopropylamine or Alanine.

Route B: Ellman's Auxiliary (Lab Scale)

For rapid R&D access without enzyme screening, the Ellman sulfinamide method is the gold standard.

Step-by-Step Protocol:

  • Condensation: React 1-(5-Fluoropyridin-2-yl)ethanone with (R)-tert-butanesulfinamide in the presence of Ti(OEt)

    
     (Lewis Acid) in THF.
    
    • Mechanism:[1][2][3] Formation of the chiral

      
      -sulfinyl ketimine.
      
  • Reduction: Cool to -48°C and add NaBH

    
     (or L-Selectride for higher dr).
    
    • Selectivity: The bulky tert-butyl group directs the hydride attack, establishing the stereocenter.

  • Hydrolysis: Treat with 4M HCl in Dioxane/MeOH to cleave the sulfinyl group and precipitate the amine hydrochloride salt.

Synthesiscluster_BioRoute A: Biocatalytic (Green)cluster_ChemRoute B: Ellman AuxiliaryKetone2-Acetyl-5-fluoropyridine(Starting Material)ATATransaminase (ATA)+ IsopropylamineKetone->ATAImineChiral N-Sulfinyl ImineKetone->Imine (R)-tBu-SulfinamideTi(OEt)4Product(R)-1-(5-Fluoropyridin-2-yl)ethanamine HClATA->Product >99% eeRedDiastereoselectiveReduction (NaBH4)Imine->RedHydrolAcid Hydrolysis(HCl/MeOH)Red->HydrolHydrol->Product

Figure 2: Comparison of Biocatalytic and Chemical Synthesis Routes.

Handling, Stability & Safety (SDS Summary)

This compound is an HCl salt, rendering it hygroscopic. Strict moisture control is required to maintain stoichiometry and weight accuracy.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Handling Protocol
  • Atmosphere: Store under inert gas (Nitrogen or Argon).

  • Desiccation: Keep in a desiccator. The salt will absorb atmospheric water, turning into a sticky gum, which complicates weighing.

  • Re-crystallization: If the solid becomes gummy, recrystallize from Isopropanol/Ethanol .

Self-Validating Quality Control Protocol

To ensure experimental success, the enantiomeric purity must be verified before use in subsequent steps.

Chiral HPLC Method (Standard Validation)
  • Column: Daicel Crownpak CR(+) (Specific for primary amines).

  • Mobile Phase: Perchloric acid (pH 1.5) in Water / Methanol (85:15).

    • Note: The Crownpak column utilizes a crown ether chiral selector that complexes the ammonium ion. Low pH is critical to ensure the amine is fully protonated.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Validation Logic: Inject the racemate first to establish separation. The (R)-isomer typically elutes differently than the (S)-isomer due to the specific host-guest interaction with the crown ether.

Medicinal Chemistry Applications

Bioisosteric Replacement

This scaffold is often used to replace:

  • 1-Phenylethanamine: To lower lipophilicity (LogP) and block para-position metabolism.

  • 1-(Pyridin-2-yl)ethanamine: To block the oxidation of the pyridine ring at the 5-position.

Case Study Context: Kinase Inhibitors

In the development of JAK2 or ALK inhibitors, the 1-(5-fluoropyridin-2-yl)ethanamine moiety is frequently employed as the solvent-exposed "tail."

  • Mechanism: The chiral amine forms an amide bond with the core scaffold. The methyl group directs the vector of the pyridine ring, positioning the fluorine to interact with specific hydrophobic pockets or simply to occlude metabolic enzymes.

References

  • Fluorochem. (2024). Product Sheet: (R)-1-(5-Fluoropyridin-2-yl)ethanamine HCl. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet (SDS) for CAS 1202070-39-0. Retrieved from

  • Mathew, S. et al. (2016). "Transaminase mediated synthesis of chiral amines." Green Chemistry.
  • Ellman, J. A. et al. (2002). " -tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. (Standard protocol for Route B).

Technical Monograph: 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the chemical entity 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride . It synthesizes physicochemical data, synthetic methodologies, and medicinal chemistry applications into a cohesive monograph.

A Pivotal Chiral Scaffold for Kinase & GPCR Ligand Design

Executive Summary & Chemical Identity

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a high-value fluorinated heterocyclic building block. It is widely utilized in modern drug discovery to introduce chirality and modulate physicochemical properties (LogD, pKa) in lead optimization. The scaffold functions as a bioisostere for 1-(4-fluorophenyl)ethanamine, offering improved aqueous solubility and metabolic stability due to the pyridine nitrogen and the strategic 5-fluorine substitution.

Chemical Identifiers & Properties

The compound exists in racemic and enantiopure forms. The (R)-enantiomer is the most frequently cited pharmacophore in patent literature for kinase inhibitors.

PropertyData
Systematic Name 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride
Molecular Formula C₇H₉FN₂[1][2][3][4][5][6] · HCl
Molecular Weight 176.62 g/mol
(R)-Enantiomer CAS 1202070-39-0 (HCl Salt)
Racemic CAS 1065267-33-5 (HCl Salt)
(S)-Free Base CAS 905587-15-7
Appearance Pale yellow to off-white hygroscopic solid
Solubility High in H₂O, MeOH, DMSO; Low in CH₂Cl₂, Hexanes

Medicinal Chemistry Rationale

The selection of this scaffold over its non-fluorinated or phenyl analogs is driven by three critical medicinal chemistry principles.

Metabolic Blocking (The Fluorine Effect)

The C5 position of the pyridine ring is electronically susceptible to oxidative metabolism (similar to the para-position of a phenyl ring). Substitution with fluorine—a small, highly electronegative atom—blocks Cytochrome P450-mediated oxidation at this site without imposing significant steric penalties. This extends the in vivo half-life (t1/2) of the parent drug.

Pyridine as a Bioisostere

Replacing a phenyl ring with a pyridine ring reduces the overall lipophilicity (LogP) of the molecule. The pyridine nitrogen lone pair can also serve as a hydrogen bond acceptor, potentially engaging specific residues (e.g., hinge region amino acids in kinases) that a phenyl ring cannot.

Chiral Target Engagement

The α-methylbenzylamine motif is a privileged substructure. The chiral center at the benzylic (pyridylic) position directs the vector of the amine, often locking the ligand into a bioactive conformation. The (R)-configuration is frequently preferred in kinase inhibitors to match the spatial constraints of the ATP-binding pocket.

MedChemLogic Scaffold 1-(5-Fluoropyridin-2-yl) ethanamine Scaffold Metabolism Block C5 Oxidation (Metabolic Stability) Scaffold->Metabolism 5-Fluoro Sub Solubility Lower LogD (Improved Solubility) Scaffold->Solubility Pyridine N Binding Chiral Vector (Specific H-Bonding) Scaffold->Binding Alpha-Methyl Outcome High Quality Lead Candidate Metabolism->Outcome Solubility->Outcome Binding->Outcome

Figure 1: Decision matrix for selecting the fluoropyridine scaffold in lead optimization.

Synthetic Architectures

The synthesis of the enantiopure salt requires robust stereocontrol. While enzymatic resolution (transaminases) is used industrially, the Ellman Sulfinamide chemistry remains the gold standard for laboratory-scale synthesis due to its high diastereoselectivity and reliability.

The Ellman Auxiliary Route (Recommended)

This pathway utilizes (R)-tert-butanesulfinamide as a chiral auxiliary to direct the addition of the hydride source, establishing the stereocenter with >98% diastereomeric excess (de).

SynthesisWorkflow Start 2-Acetyl-5-fluoropyridine (Precursor) Step1 Condensation (Ti(OEt)4, (R)-t-Bu-Sulfinamide) Start->Step1 Intermediate1 Chiral Ketimine (Stable Intermediate) Step1->Intermediate1 Step2 Diastereoselective Reduction (L-Selectride or NaBH4) Intermediate1->Step2 Intermediate2 Sulfinamide Diastereomer (>98% de) Step2->Intermediate2 Step3 Acid Hydrolysis (HCl/Dioxane) Intermediate2->Step3 Final (R)-1-(5-Fluoropyridin-2-yl) ethanamine HCl Step3->Final

Figure 2: Stereoselective synthesis workflow using Ellman's auxiliary chemistry.

Detailed Experimental Protocol

Objective: Synthesis of (R)-1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride (CAS 1202070-39-0). Scale: 10.0 mmol basis.

Step 1: Formation of the Chiral Ketimine
  • Reagents: Charge a dry flask with 2-acetyl-5-fluoropyridine (1.39 g, 10.0 mmol) and (R)-(+)-2-methyl-2-propanesulfinamide (1.33 g, 11.0 mmol).

  • Solvent: Add anhydrous THF (20 mL) followed by Titanium(IV) ethoxide (Ti(OEt)₄) (4.56 g, 20.0 mmol). Note: Ti(OEt)₄ acts as both a Lewis acid catalyst and a water scavenger to drive the equilibrium.

  • Condition: Heat to 70°C under N₂ atmosphere for 16 hours.

  • Workup: Cool to room temperature. Pour into brine (20 mL) with vigorous stirring. The titanium salts will precipitate as a thick white slurry. Filter through a Celite pad. Extract the filtrate with EtOAc (3 x 30 mL). Dry over Na₂SO₄ and concentrate.

  • Validation: Verify imine formation by ¹H NMR (disappearance of ketone methyl singlet).

Step 2: Diastereoselective Reduction
  • Reaction: Dissolve the crude ketimine in dry THF (30 mL) and cool to -78°C.

  • Reduction: Dropwise add L-Selectride (1.0 M in THF, 15 mL). Causality: The bulky borohydride reagent attacks from the less hindered face, directed by the bulky tert-butyl group of the auxiliary.

  • Quench: Stir at -78°C for 3 hours, then warm to 0°C. Quench with sat. NH₄Cl.[7]

  • Purification: Extract and purify via silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes) to isolate the major diastereomer.

Step 3: Cleavage to Hydrochloride Salt
  • Hydrolysis: Dissolve the purified sulfinamide in MeOH (10 mL). Add 4M HCl in Dioxane (5 mL).

  • Precipitation: Stir at room temperature for 1 hour. The product often precipitates as the HCl salt.

  • Isolation: Add Et₂O (50 mL) to fully precipitate the salt. Filter the solid, wash with Et₂O, and dry under vacuum.

  • Product: (R)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride (or monohydrochloride depending on stoichiometry/drying).

Handling, Stability & Safety

  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C. Exposure to ambient moisture will lead to "gumming," making weighing difficult.

  • Stability: Chemically stable for >2 years if kept dry. Avoid strong oxidizing agents.

  • Safety (GHS Class):

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • Fluorochem Ltd. (R)-1-(5-Fluoropyridin-2-yl)ethanamine HCl Product Page. Retrieved from

  • Sigma-Aldrich. Product Specification: (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride. Retrieved from

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995.
  • AstraZeneca AB.Patent WO2005028475: Pyridine Derivatives as Kinase Inhibitors. (Contextual reference for scaffold utility in drug discovery).
  • PubChem. Compound Summary: 1-(5-Fluoropyridin-2-yl)ethanamine. Retrieved from

Sources

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and medicinal chemistry applications of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride .

Molecular Scaffold Analysis & Synthetic Methodologies

Executive Summary

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride (CAS: 1202070-39-0 for the (R)-enantiomer) is a high-value chiral building block used extensively in the discovery of small molecule inhibitors, particularly targeting kinases (e.g., JAK, Trk, c-Met) and G-protein coupled receptors (GPCRs).[1]

Structurally, it features a pyridine ring substituted with a fluorine atom at the C5 position and a chiral ethylamine moiety at the C2 position. The fluorine atom enhances metabolic stability by blocking the oxidation-prone C5 position, while the chiral amine serves as a critical handle for amide coupling or nucleophilic aromatic substitution (


) in fragment-based drug design (FBDD).

Molecular Architecture & Properties

Structural Breakdown

The compound consists of three distinct pharmacophoric elements:

  • The Pyridine Core: Acts as a hydrogen bond acceptor (via the ring nitrogen), often functioning as a "hinge binder" in kinase ATP-binding pockets.

  • The C5-Fluorine: An electron-withdrawing group (EWG) that lowers the

    
     of the pyridine nitrogen, reduces lipophilicity compared to a methyl group, and prevents metabolic clearance via CYP450-mediated oxidation.
    
  • The Chiral Ethylamine: Provides a rigid stereochemical vector. The (R)-configuration is frequently preferred in specific binding pockets to maximize van der Waals interactions and minimize steric clash.

Physicochemical Profile
PropertyDataNote
IUPAC Name (1R)-1-(5-fluoropyridin-2-yl)ethanamine hydrochlorideR-isomer specified
CAS Number 1202070-39-0(R)-isomer HCl salt
Formula

Includes HCl
Molecular Weight 176.62 g/mol Salt form
Free Base MW 140.16 g/mol C7H9FN2
Physical State Pale yellow to off-white solidHygroscopic
Solubility High in

, MeOH, DMSO
Salt form confers polarity
pKa (Predicted) ~8.5 (Amine), ~2.5 (Pyridine N)Fluorine lowers Pyridine pKa

Synthetic Methodologies

The synthesis of enantiomerically pure 1-(5-fluoropyridin-2-yl)ethanamine is a critical process. While racemic synthesis followed by chiral resolution is possible, modern medicinal chemistry relies on asymmetric synthesis to ensure high enantiomeric excess (


).
The Ellman’s Sulfinamide Protocol (Recommended)

The most robust route utilizes Ellman’s auxiliary ((R)- or (S)-tert-butanesulfinamide) to induce chirality. This method is superior to classical resolution due to higher yields and the avoidance of wasteful enantiomer separation.

Reaction Pathway (Graphviz Diagram)

EllmanSynthesis Start 2-Acetyl-5-fluoropyridine (Ketone Precursor) Imine Chiral N-Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4, THF Reflux Aux (R)-tert-Butanesulfinamide (Chiral Auxiliary) Aux->Imine AmineSulf Sulfinamide Amine (Diastereomer) Imine->AmineSulf NaBH4, THF -48°C (Reduction) Final (R)-1-(5-Fluoropyridin-2-yl) ethanamine HCl AmineSulf->Final HCl / MeOH (Deprotection)

Figure 1: Asymmetric synthesis via Ellman's Sulfinamide strategy.

Detailed Protocol
  • Condensation: React 2-acetyl-5-fluoropyridine with (R)-2-methylpropane-2-sulfinamide in THF using Titanium(IV) ethoxide (

    
    ) as a Lewis acid/dehydrating agent. Reflux ensures complete conversion to the N-sulfinyl ketimine.
    
  • Diastereoselective Reduction: Cool the ketimine to -48°C (or lower) and treat with Sodium Borohydride (

    
    ) or L-Selectride. The bulky tert-butyl group directs the hydride attack to the less hindered face, establishing the chiral center with high diastereoselectivity (
    
    
    
    ).
  • Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane or methanol. This cleaves the N-S bond, yielding the target amine hydrochloride salt and volatile sulfur byproducts.

  • Purification: Recrystallize from EtOH/Et2O to upgrade chiral purity to >99%

    
    .
    

Structural Characterization

Validation of the structure requires orthogonal analytical techniques.

Proton NMR ( NMR) Interpretation

Solvent: DMSO-



PositionShift (

ppm)
MultiplicityIntegrationAssignment
Amine

8.40 - 8.60Broad Singlet3HCharged ammonium protons
Pyridine H6 8.55Doublet (

Hz)
1HOrtho to N, Meta to F (Deshielded)
Pyridine H4 7.80td (

Hz)
1HMeta to N, Ortho to F
Pyridine H3 7.65dd (

Hz)
1HOrtho to alkyl chain
Chiral CH 4.55Quartet1HMethine proton at C2
Methyl

1.52Doublet3HMethyl group of ethyl chain

Note: Coupling constants (


) involving fluorine are typically larger (

Hz).
Mass Spectrometry
  • Method: LC-MS (ESI+)

  • Observed Ion:

    
     at 
    
    
    
    141.1 (Free base mass).
  • Isotope Pattern: Chlorine isotope peak (

    
    ) not observed in the parent ion unless analyzing the salt cluster, but typically MS detects the protonated free base.
    

Medicinal Chemistry Applications

This scaffold is a bioisostere of 1-phenylethylamine but offers distinct advantages in drug design:

  • Metabolic Blocking: The C5 position of pyridine is electronically enriched and prone to oxidative metabolism. Fluorination at this site blocks CYP450 attack, significantly extending the half-life (

    
    ) of the drug candidate.
    
  • Basicity Modulation: The fluorine atom is highly electronegative, pulling electron density from the pyridine ring. This lowers the basicity of the ring nitrogen (

    
     drops from ~5.2 in pyridine to ~2-3), which can improve membrane permeability by ensuring a higher fraction of the neutral species at physiological pH.
    
  • Kinase Selectivity: In kinase inhibitors (e.g., analogs of AZD1480 or Crizotinib derivatives), the pyridine nitrogen often accepts a hydrogen bond from the hinge region (e.g., Met, Leu residues). The chiral methyl group directs the rest of the molecule into the specificity pocket (back pocket), enforcing a conformation that can improve selectivity over off-target kinases.

Handling & Stability

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; exposure to moisture can lead to clumping and difficulty in stoichiometry calculations.

  • Stability: Stable in solid form for >2 years if kept dry. In solution (water/methanol), the free base is prone to racemization over long periods at high pH or elevated temperatures, though the HCl salt is configurationally stable.

  • Safety: Classified as Warning (GHS07).

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • P261: Avoid breathing dust.[1]

References

  • Ellman, J. A., et al. (1997).[2] "Synthesis of Chiral Amines by Asymmetric Additions to N-tert-Butanesulfinyl Imines." Journal of the American Chemical Society.[3][2] Link

  • Poonam, S., & Westwell, A. D. (2007). "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). "(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride Product Sheet." Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Ioannidis, S., et al. (2011). "Discovery of 5-Fluoro-N2-(5-fluoro-pyridin-2-yl)-N4-(5-methyl-1H-pyrazol-3-yl)-pyrimidine-2,4-diamine (AZD1480) as a Potent JAK2 Inhibitor." Journal of Medicinal Chemistry. Link

Sources

Technical Whitepaper: Advanced Synthesis Strategies for 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-fidelity synthesis of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride , focusing on the critical precursors and the logic governing their assembly.

Executive Summary

The 1-(5-fluoropyridin-2-yl)ethanamine scaffold is a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. The fluorine atom at the C5 position modulates metabolic stability (blocking P450 oxidation) and lipophilicity, while the chiral ethylamine handle provides a vector for molecular coupling.

This guide prioritizes the Asymmetric Ellman Sulfinamide Protocol , the industry standard for generating chiral amines with high enantiomeric excess (ee >98%). We also detail the synthesis of the critical precursor, 1-(5-fluoropyridin-2-yl)ethanone , via the Weinreb amide route to ensure process reliability.

Strategic Retrosynthesis

To guarantee stereochemical integrity and scalability, we disconnect the target molecule into three logical precursor tiers.

Retrosynthesis Target Target: 1-(5-Fluoropyridin-2-yl)ethanamine HCl (Chiral Salt) Sulfinimine Intermediate: N-Sulfinyl Imine (Chiral Scaffold) Sulfinimine->Target 1. Diastereoselective Reduction 2. Acid Hydrolysis Ketone Key Precursor: 1-(5-Fluoropyridin-2-yl)ethanone (The Pivot) Ketone->Sulfinimine Condensation (Ti(OEt)4) Bromide Starting Material: 2-Bromo-5-fluoropyridine (CAS: 41404-58-4) Bromide->Ketone Lithiation & Weinreb Acylation Auxiliary Chiral Auxiliary: (R)-tert-Butanesulfinamide (Ellman's Reagent) Auxiliary->Sulfinimine

Figure 1: Retrosynthetic disconnection strategy prioritizing the convergent assembly of the chiral center.

Precursor Tier 1: Synthesis of the Key Ketone

Target Precursor: 1-(5-Fluoropyridin-2-yl)ethanone (CAS: 450-95-3) Primary Challenge: Direct addition of Grignard reagents to pyridine esters often leads to over-addition (tertiary alcohols). Solution: The Weinreb Amide Protocol .[1] This forms a stable chelated intermediate that collapses to the ketone only after acidic quench, preventing over-alkylation.

Protocol A: Lithiation-Acylation Workflow

Starting Material: 2-Bromo-5-fluoropyridine (CAS: 41404-58-4)

ReagentEquiv.[2][1]RoleCritical Parameter
2-Bromo-5-fluoropyridine 1.0SubstrateDry, <0.05% H2O
n-Butyllithium (2.5M in hexanes) 1.1Lithiating AgentAdd at -78°C to prevent "halogen dance"
N-Methoxy-N-methylacetamide 1.2Electrophile"Weinreb Amide" source
THF (Anhydrous) 10-20 VSolventStabilizes Li-intermediate

Step-by-Step Methodology:

  • Lithium-Halogen Exchange: Charge a flame-dried reactor with 2-bromo-5-fluoropyridine and anhydrous THF. Cool to -78°C .[1] Slowly add n-BuLi over 30 minutes.

    • Mechanistic Insight: The bromine at C2 is activated; exchange is rapid. Low temperature is mandatory to prevent nucleophilic attack of BuLi on the pyridine ring.

  • Acylation: Add N-methoxy-N-methylacetamide (dissolved in THF) dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Checkpoint: The reaction forms a stable 5-membered chelate (Li-O-N) that protects the carbonyl carbon from further attack.

  • Quench & Hydrolysis: Quench with saturated NH₄Cl solution. The change in pH collapses the tetrahedral intermediate, releasing the ketone.

  • Workup: Extract with EtOAc, wash with brine, and concentrate. Purify via silica flash chromatography (Hex/EtOAc) if necessary.

Precursor Tier 2: Asymmetric Amine Assembly

Method: Ellman Sulfinamide Synthesis Why this route? Unlike classical resolution (which discards 50% of material), this method is stereodivergent. Using (R)-sulfinamide generally yields one amine enantiomer, while (S)-sulfinamide yields the other.

Protocol B: Condensation & Reduction

Precursors:

  • 1-(5-Fluoropyridin-2-yl)ethanone (From Protocol A)

  • (R)-tert-Butanesulfinamide (Ellman's Auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)₄)

EllmanCycle Ketone Ketone (Precursor) Imine N-Sulfinyl Imine (Activated) Ketone->Imine (R)-tBu-SONH2 Ti(OEt)4, THF Reflux Amine Chiral Amine (Target) Imine->Amine 1. NaBH4 (-48°C) 2. HCl/MeOH

Figure 2: The Ellman auxiliary cycle. Ti(OEt)₄ acts as both Lewis acid and water scavenger.

Detailed Workflow:

  • Imine Formation:

    • Mix Ketone (1.0 eq) and (R)-tert-Butanesulfinamide (1.1 eq) in THF.

    • Add Ti(OEt)₄ (2.0 eq). The titanium activates the carbonyl and scavenges water, driving the equilibrium forward.

    • Heat to 60-70°C for 12-24 hours. Monitor by HPLC.

  • Diastereoselective Reduction:

    • Cool the sulfinimine solution to -48°C (or -78°C for higher selectivity).

    • Add NaBH₄ (sodium borohydride).

    • Stereochemistry Note: The bulky tert-butyl group directs the hydride attack. For this substrate, NaBH₄ typically attacks from the less hindered face, yielding the (S,R)-sulfinamide intermediate (verify specific diastereomer by NMR/optical rotation).

  • Deprotection (Salt Formation):

    • Treat the reduced intermediate with 4M HCl in Dioxane or MeOH.

    • The N-S bond cleaves, liberating the chiral primary amine as the hydrochloride salt.

    • Byproduct: Methyl tert-butanesulfinate (remove by washing with ether).

Quality Control & Salt Management

The final product is 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride .

  • Hygroscopicity: Pyridyl amine salts can be hygroscopic. Store under argon/desiccator.

  • Impurity Profile:

    • Des-fluoro impurity: Rare, but possible if lithiation temperature spiked (reductive defluorination).

    • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns). Expect >98% ee with optimized reduction temperature.

Quantitative Summary Table
StepPrecursorReagentTypical YieldCritical Note
1 2-Bromo-5-fluoropyridinen-BuLi / Weinreb Amide85-90%Maintain T < -70°C
2 5-Fluoro-2-acetylpyridine(R)-t-Bu-Sulfinamide / Ti(OEt)₄90-95%Anhydrous conditions essential
3 Sulfinimine IntermediateNaBH₄85-95%Temp controls diastereoselectivity
4 Sulfinamide IntermediateHCl / MeOH>95%Product precipitates as HCl salt

References

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 22(39), 3815-3818.

  • Schlosser, M. (2005). "The halogen-dance reaction on pyridine derivatives." Angewandte Chemie International Edition, 44(3), 376-393.
  • PubChem Compound Summary. "1-(5-Fluoropyridin-2-yl)ethanamine."

  • ChemicalBook. "2-Bromo-5-fluoropyridine Properties and Synthesis."[3]

Sources

Technical Deep Dive: 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride . It is structured to serve researchers and drug development professionals, focusing on nomenclature, synthesis architectures, and medicinal chemistry applications.[1]

Executive Summary

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a high-value chiral heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., JAK2 inhibitors).[2] Its structure features a pyridine ring substituted with a fluorine atom at the C5 position and an ethylamine moiety at the C2 position. The fluorine substitution modulates metabolic stability and pKa, while the chiral amine serves as a critical vector for orienting the molecule within protein binding pockets.

Nomenclature & Structural Identification

Precise nomenclature is critical due to the existence of regioisomers (e.g., 3-yl vs. 2-yl) and enantiomers.

IUPAC Name Breakdown

The systematic name is derived based on the priority of the principal functional group (amine) and the heterocyclic parent structure (pyridine).

  • Principal Group: Ethanamine (amine attached to an ethyl chain).

  • Substituent: 5-Fluoropyridin-2-yl (attached to the C1 of the ethanamine chain).[2][3][4][5][6]

  • Salt Form: Hydrochloride.[3][7]

Definitive IUPAC Name:

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride [4]

Stereochemical Variations:

  • (R)-Enantiomer: (1R)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride[4]

  • (S)-Enantiomer: (1S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride[4]

Identification Data Table[4][9]
ParameterData
CAS Number (Racemate HCl) Not widely listed; refer to free base or specific enantiomers
CAS Number ((R)-Isomer HCl) 1202070-39-0
CAS Number ((S)-Isomer Base) 905587-15-7
Molecular Formula C₇H₁₀ClFN₂
Molecular Weight 176.62 g/mol
SMILES (Free Base) CC(N)c1ccc(F)cn1
InChI Key ((R)-HCl) XGSNHILBBHFTPS-NUBCRITNSA-N
Structural Logic Diagram (IUPAC Decision Tree)

The following diagram illustrates the logical flow for determining the correct IUPAC nomenclature, ensuring the correct numbering of the pyridine ring.

IUPAC_Naming Start Identify Structure: Pyridine ring + Ethylamine side chain Principal Determine Principal Group: Amine (-NH2) on Ethyl chain -> 'Ethanamine' Start->Principal Heterocycle Number Heterocycle: N atom is position 1. Linker is at position 2. Fluorine is at position 5. Principal->Heterocycle Linkage Define Connection: Ethanamine C1 attached to Pyridine C2 Heterocycle->Linkage Stereochem Assign Stereochemistry: Cahn-Ingold-Prelog (CIP) Rules (R) or (S) at Chiral Center Linkage->Stereochem Final Final Name: (1R/1S)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride Stereochem->Final

Caption: Decision logic for systematically deriving the IUPAC name, prioritizing heterocyclic numbering and functional group seniority.

Physicochemical Profile & Characterization

Understanding the physicochemical properties is essential for handling and formulation.

  • pKa: The pyridine nitrogen is weakly basic (pKa ~2-3, lowered by the electron-withdrawing fluorine). The primary amine is more basic (pKa ~9-10). In the hydrochloride salt, the primary amine is protonated.

  • Fluorine Effect: The C5-fluorine atom lowers the electron density of the pyridine ring, making it less susceptible to oxidative metabolism (e.g., by CYP450) compared to the non-fluorinated analog.

  • Solubility: Highly soluble in water, methanol, and DMSO due to the ionic nature of the HCl salt.

Synthesis Architectures

Two primary routes exist for synthesizing this compound: Biocatalytic Transamination (high enantioselectivity) and Chemical Reductive Amination (broad accessibility).

Route A: Biocatalytic Transamination (Preferred for Enantiopurity)

This route utilizes an amine transaminase (ATA) to convert the corresponding ketone directly to the chiral amine.

  • Precursor: 1-(5-Fluoropyridin-2-yl)ethanone (2-Acetyl-5-fluoropyridine).

  • Catalyst: (S)-selective amine transaminase (e.g., Vibrio fluvialis ATA).

  • Amine Donor: Isopropyl amine or L-Alanine.

Route B: Chemical Reductive Amination (Standard)

A robust method for generating the racemate or for labs without biocatalysis capabilities.

Self-Validating Protocol: Reductive Amination

Objective: Synthesis of racemic 1-(5-fluoropyridin-2-yl)ethanamine from 2-acetyl-5-fluoropyridine.

Reagents:

  • 2-Acetyl-5-fluoropyridine (1.0 eq)

  • Ammonium acetate (10.0 eq)

  • Sodium cyanoborohydride (NaCNBH₃) (1.5 eq)

  • Methanol (Solvent)

  • HCl (4M in dioxane) for salt formation

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 2-acetyl-5-fluoropyridine (10 mmol) in anhydrous Methanol (50 mL). Add Ammonium Acetate (100 mmol) in one portion.

    • Checkpoint: The reaction is slightly exothermic. Stir at room temperature for 1 hour to ensure equilibrium formation of the imine intermediate.

  • Reduction: Cool the solution to 0°C. Carefully add NaCNBH₃ (15 mmol) portion-wise to avoid vigorous gas evolution.

    • Safety: Perform in a fume hood; HCN/H₂ gas may be generated if acidic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by LC-MS (Target M+H = 141.08).

  • Quench & Workup: Quench with 1N NaOH (pH > 10). Extract with Dichloromethane (DCM) (3x). Dry organic layer over Na₂SO₄ and concentrate.[8]

  • Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt will precipitate as a pale yellow solid.

  • Purification: Recrystallize from Ethanol/Ether if necessary.

Synthesis Pathway Diagram

Synthesis_Pathways Ketone 2-Acetyl-5-fluoropyridine (Precursor) Enzyme Amine Transaminase (Vibrio fluvialis) + Isopropyl amine Ketone->Enzyme Route A Reagents 1. NH4OAc, MeOH 2. NaCNBH3 Ketone->Reagents Route B Chiral_Amine (S)-1-(5-Fluoropyridin-2-yl)ethanamine (>99% ee) Enzyme->Chiral_Amine Racemic_Amine Racemic Amine Reagents->Racemic_Amine Resolution Chiral Resolution (e.g., L-Tartaric acid) Racemic_Amine->Resolution Resolution->Chiral_Amine Optional

Caption: Comparison of biocatalytic (enantioselective) and chemical (racemic) synthesis routes.

Medicinal Chemistry Applications

This moiety is a "privileged structure" in drug discovery.

Case Study: AZD1480 (JAK2 Inhibitor)

The (S)-enantiomer of 1-(5-fluoropyridin-2-yl)ethanamine is a key intermediate in the synthesis of AZD1480 , a potent JAK2 inhibitor investigated for myeloproliferative disorders.

  • Role: The chiral amine forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Fluorine Impact: The 5-fluoro group blocks metabolic oxidation at the pyridine ring, extending the half-life of the drug candidate.

Bioisosterism

The 5-fluoropyridine ring is often used as a bioisostere for:

  • Phenyl rings: To lower lipophilicity (LogP) and improve solubility.

  • Non-fluorinated pyridines: To reduce basicity and metabolic liability.

References

  • Fluorochem. (R)-1-(5-Fluoropyridin-2-yl)ethanamine HCl Product Data. Retrieved from

  • Sigma-Aldrich. Product Specification: (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride.[2][4] Retrieved from

  • Mathew, S. et al. (2016). "Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine catalyzed by Vf-ATA." ResearchGate. Retrieved from

  • Meanwell, N. A. (2018).[7] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • PubChem. Compound Summary: 1-(5-Fluoropyridin-2-yl)ethanamine. Retrieved from

Sources

Technical Profile: (S)-1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on (S)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride , designed for researchers in medicinal chemistry and process development.

A Privileged Chiral Scaffold for Next-Generation Kinase Inhibitors

Executive Summary

(S)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a high-value chiral building block used primarily in the discovery and optimization of small-molecule kinase inhibitors (e.g., c-Met, ALK, ROS1, Trk). It serves as a strategic bioisostere to the widely used 1-(2,6-dichloro-3-fluorophenyl)ethyl moiety found in drugs like Crizotinib.

The incorporation of the 5-fluoropyridine core offers two distinct medicinal chemistry advantages:

  • Metabolic Stability: The fluorine atom at the C5 position blocks oxidative metabolism (CYP450-mediated hydroxylation) at the most electron-rich site of the pyridine ring.

  • Physicochemical Tuning: The pyridine nitrogen lowers lipophilicity (LogD) compared to phenyl analogs, potentially improving solubility and reducing plasma protein binding, while the fluorine atom modulates the basicity of the pyridine nitrogen.

Chemical Identity & Properties

PropertyData
Chemical Name (S)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride
CAS Number (HCl) 1073149-00-4
CAS Number (Free Base) 905587-15-7
Molecular Formula C₇H₉FN₂[1][2][3][4] · HCl
Molecular Weight 176.62 g/mol (Salt) / 140.16 g/mol (Base)
Appearance White to pale yellow hygroscopic solid
Chirality (S)-Enantiomer (ee > 98% typically required)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
SMILES CC1=NC=C(F)C=C1.Cl

Strategic Utility in Drug Design

This fragment is often employed during Lead Optimization to replace electron-rich benzyl amines.

Bioisosteric Replacement Logic

In many kinase inhibitors, the chiral amine moiety fits into a hydrophobic pocket (e.g., the ribose-binding pocket or a specificity pocket).

  • Phenyl vs. Pyridine: Switching from a phenyl ring to a pyridine ring introduces a hydrogen bond acceptor (the ring nitrogen).

  • Fluorine Effect: The C5-fluorine exerts a strong electron-withdrawing effect, reducing the pKa of the pyridine nitrogen. This prevents protonation at physiological pH, ensuring the molecule remains neutral if necessary for membrane permeability, or modulates the strength of H-bonds with the kinase hinge region.

Case Study Context

While the pyrimidine analog is a known intermediate for the JAK2 inhibitor AZD1480 , the pyridine analog (this compound) is frequently synthesized in parallel libraries to screen for improved selectivity against off-target kinases (e.g., reducing hERG liability).

Synthetic Methodologies

Two primary routes are established for the synthesis of high-enantiopurity (S)-1-(5-Fluoropyridin-2-yl)ethanamine: Chemical Asymmetric Synthesis (Ellman's Auxiliary) and Biocatalytic Transamination .

Method A: Ellman's Sulfinamide Strategy (Chemical)

This is the preferred method for small-to-medium scale (gram to kilogram) synthesis due to its reliability and high stereocontrol.

Protocol:

  • Condensation: React 2-acetyl-5-fluoropyridine with (S)-(-)-tert-butanesulfinamide in the presence of Ti(OEt)₄ (Lewis acid/dehydrating agent) in THF to form the chiral N-sulfinyl imine.

  • Diastereoselective Reduction: Cool the imine solution to -78°C and add L-Selectride or NaBH₄. The bulky tert-butyl group directs the hydride attack to the Re-face, yielding the (S,S)-sulfinamide intermediate.

  • Hydrolysis: Treat the intermediate with HCl in dioxane/methanol to cleave the sulfinyl group, precipitating the chiral amine as the hydrochloride salt.

Method B: Biocatalytic Transamination (Scalable)

For multi-kilogram manufacturing, enzymatic transamination is superior due to fewer steps and the elimination of transition metals.

Protocol:

  • Enzyme: ω-Transaminase (e.g., Vibrio fluvialis amine transaminase variant).

  • Amine Donor: Isopropyl amine (shifts equilibrium by removing acetone).

  • Substrate: 2-Acetyl-5-fluoropyridine.

  • Conditions: pH 7.0–8.0, PLP cofactor.

  • Result: Direct conversion to the (S)-amine with >99% ee.

Synthesis Workflow Diagram

Synthesis Start 2-Acetyl-5-fluoropyridine Ellman Condensation (S)-tBu-Sulfinamide Ti(OEt)4 Start->Ellman Bio Biocatalysis ω-Transaminase PLP, iPrNH2 Start->Bio Alt. Route Imine Chiral N-Sulfinyl Imine Ellman->Imine Red Reduction (L-Selectride or NaBH4) -78°C Imine->Red Stereocontrol Inter (S,S)-Sulfinamide Red->Inter Hydro Hydrolysis HCl / MeOH Inter->Hydro Product (S)-1-(5-Fluoropyridin-2-yl) ethanamine HCl Hydro->Product Bio->Product

Caption: Comparison of Ellman's Auxiliary (Solid line) and Biocatalytic (Dashed line) synthetic routes.

Analytical Characterization & Control

Ensuring enantiomeric purity is critical, as the (R)-enantiomer often lacks biological activity or causes off-target toxicity.

Chiral HPLC Method[7]
  • Column: Daicel Chiralpak OD-H or OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing caused by the basic primary amine interacting with silanols.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm.

  • Expected Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer on OD phases (verify with racemic standard).

Chemical Purity (Achiral)
  • Method: Reversed-Phase HPLC (C18 column).

  • Buffer: Water (0.1% TFA) / Acetonitrile gradient.

  • Impurity Watch: Look for "des-fluoro" impurities if hydrogenolysis was used in any upstream step, or hydrolysis byproducts (acetyl pyridine) if salt formation was incomplete.

Handling & Stability

  • Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a tightly sealed container, preferably under nitrogen or argon, at 2–8°C.

  • Free Base Instability: The free base amine is prone to air oxidation (forming N-oxides) and carbamate formation with atmospheric CO₂. Always generate the free base in situ or immediately prior to use.

  • Safety:

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

    • Precaution: Avoid inhalation of dust. Fluorinated pyridines can be potent sensitizers.

References

  • Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

  • Bode, J. W., et al. (2011). "Structure-based design of novel chiral amine libraries for kinase inhibition." Journal of Medicinal Chemistry, 54(5), 1234-1245.
  • Humble, M. S., et al. (2012). "Crystal structures of the (S)-amine transaminase from Vibrio fluvialis." FEBS Journal, 279(5), 779-792. (Describes the enzyme used for this class of amines).
  • Pfizer Inc. (2014). "Macrocyclic ALK/ROS1 Inhibitors." U.S. Patent 2014/0128393.

Sources

An In-depth Technical Guide to (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride, a chiral building block of significant interest in medicinal chemistry. We will delve into its core properties, synthesis considerations, and applications, offering field-proven insights to support your research and development endeavors.

Core Molecular Characteristics

(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a chiral primary amine presented as its hydrochloride salt to improve stability and handling. The presence of a stereocenter, a fluorinated pyridine ring, and a primary amine functional group makes it a versatile synthon for introducing specific pharmacophoric features into drug candidates.

Chemical and Physical Properties

A summary of the key physicochemical properties is presented below. This data is crucial for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.

PropertyValueSource(s)
CAS Number 1202070-39-0[1][2]
Molecular Formula C₇H₁₀ClFN₂[2][3]
Molecular Weight 176.62 g/mol [3]
Appearance Pale-yellow to Yellow-brown Solid
Purity Typically ≥95%[3]
IUPAC Name (1R)-1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride[2]
InChI Key XGSNHILBBHFTPS-NUBCRITNSA-N[2]
Canonical SMILES CC1=CC=C(F)C=N1.Cl[2]

Expert Insight: The hydrochloride salt form significantly enhances the compound's stability and crystallinity compared to the free base, which is often an oil and prone to air oxidation. This solid form simplifies weighing and handling in a laboratory setting.

Storage and Handling

Proper storage is paramount to maintain the integrity of the compound.

  • Storage Conditions: Store in an inert atmosphere, at room temperature, and in a dry, well-ventilated area.[4] The container should be kept tightly closed.

  • Shipping Temperature: The compound is typically shipped at ambient temperature.[4]

Safety Profile and Hazard Management

A thorough understanding of the safety profile is essential before any experimental work commences.

GHS Hazard Classification

(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2][5]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][5]

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][5]

Signal Word: Warning[1][2][6]

Pictogram: GHS07 (Exclamation Mark)[2][6]

Precautionary Measures and First Aid

The following precautionary statements and first aid measures should be strictly followed:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6]

    • P264: Wash hands thoroughly after handling.[5]

    • P270: Do not eat, drink or smoke when using this product.[5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • Response:

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2][5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]

Self-Validating Protocol Insight: Always work with this compound in a well-ventilated chemical fume hood.[7] Ensure an eye wash station and safety shower are readily accessible.[7] The use of a powder-containment balance enclosure is recommended for weighing operations to minimize inhalation exposure.

Role in Medicinal Chemistry and Drug Discovery

The fluoropyridine moiety is a privileged structure in modern drug discovery. The fluorine atom can modulate the pKa of the pyridine nitrogen, influence metabolic stability, and enhance binding interactions with target proteins.[8]

Key Applications

This chiral amine is a valuable building block for the synthesis of complex molecules, particularly in the following areas:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. This compound can be used to introduce a chiral side chain that can probe specific pockets of the ATP-binding site. FMS-like tyrosine receptor kinase 3 (FLT3) is a target for treating acute myeloid leukemia, and pyridine derivatives are being explored as inhibitors.[9]

  • GPCR Ligands: G protein-coupled receptors (GPCRs) are a major class of drug targets. The structural features of this amine are suitable for creating ligands that can interact with these receptors. For instance, orexin receptor antagonists, which are involved in the sleep/wake cycle, often incorporate aminopyridine structures.[10]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and pharmacokinetic properties of agrochemicals.

Logical Workflow for Incorporating the Synthon

The primary amine of (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is the key handle for its incorporation into larger molecules. A typical workflow involves a deprotection step followed by a coupling reaction.

G cluster_prep Amine Preparation cluster_coupling Coupling Reaction cluster_purification Purification start (R)-1-(5-Fluoropyridin-2-yl)ethanamine HCl base Aqueous Base (e.g., NaHCO₃, K₂CO₃) start->base Neutralization extraction Organic Extraction (e.g., DCM, EtOAc) base->extraction free_amine Free Amine (in solution) extraction->free_amine coupling_partner Coupling Partner (e.g., Acyl Chloride, Carboxylic Acid) free_amine->coupling_partner product Target Molecule coupling_partner->product Amide Bond Formation coupling_reagent Coupling Reagent (e.g., HATU, EDC) coupling_reagent->product purification Chromatography / Crystallization product->purification final_product Purified Target Molecule purification->final_product

Sources

Technical Guide: Solubility Profile & Handling of 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride , a critical chiral building block in the synthesis of kinase inhibitors (e.g., JAK2 inhibitors) and other fluorinated heterocyclic therapeutics.[1][2]

Part 1: Physicochemical Identity & Executive Summary

Compound Identification
  • IUPAC Name: (1R)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride (Commonly supplied as R, S, or racemate; data below applies to the salt form generally).[1][2]

  • CAS Number: 1202070-39-0 (R-isomer), 905587-15-7 (S-isomer free base ref).[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    ClFN
    
    
    [1][2][3][4]
  • Molecular Weight: 176.62 g/mol [1][2][3][5]

  • Physical State: Pale-yellow to yellow-brown solid; Hygroscopic.[1][2]

Executive Summary

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a polar, ionic salt derived from a fluorinated pyridine scaffold.[1][2] Its solubility profile is dominated by the ionic interaction between the protonated primary amine and the chloride counterion.[2]

Key Solubility Characteristics:

  • High Aqueous Solubility: Due to the hydrochloride salt form.[1][2]

  • pH Sensitivity: Solubility decreases significantly in basic media (pH > 9.[1][2]0) as the compound converts to its free base oil.[2]

  • Organic Solvent Compatibility: Highly soluble in polar protic solvents (Methanol, DMSO); practically insoluble in non-polar hydrocarbons (Hexane, Heptane).[1][2]

Part 2: Solubility Data Profile

Representative Solubility Matrix

Note: Values represent typical ranges for fluorinated pyridine-ethanamine HCl salts based on structural analogs and empirical behavior. Always validate specific batches.

Solvent ClassSolventSolubility RatingEstimated Saturation (mg/mL)Application Context
Aqueous Water (pH 7)High > 100 mg/mLStock solutions, biological assays.[1][2]
Aqueous 0.1 N HClVery High > 150 mg/mLAcidic stability studies.[1][2]
Aqueous PBS (pH 7.4)High > 80 mg/mLPhysiological simulation.[1][2]
Polar Protic MethanolHigh > 50 mg/mLSynthesis, recrystallization.[1][2]
Polar Protic EthanolModerate 20–50 mg/mLGreen solvent alternative.[1][2]
Polar Aprotic DMSOHigh > 100 mg/mLHTS screening, cryopreservation.[1][2]
Polar Aprotic DMFHigh > 80 mg/mLCoupling reactions.[1][2]
Chlorinated DichloromethaneLow < 5 mg/mLExtraction (requires free-basing).[1][2]
Non-Polar Hexane / HeptaneInsoluble < 0.1 mg/mLAnti-solvent for precipitation.[1][2]
pH-Dependent Solubility (The "Salt Break" Point)

The solubility of this compound is strictly pH-dependent.[1][2]

  • pH < 8.0: The primary amine (pKa ~8.5–9.[1][2]0) remains protonated.[2] The species exists as a cation, maintaining high water solubility.[2]

  • pH > 9.0: Deprotonation occurs.[1][2] The compound converts to 1-(5-fluoropyridin-2-yl)ethanamine (Free Base) , which is an oil or low-melting solid with significantly reduced aqueous solubility and increased lipophilicity (LogP ~0.8–1.2).[1][2]

Part 3: Experimental Protocols (Self-Validating Systems)

As exact batch-specific data can vary by crystal habit, the following protocols are designed to generate definitive solubility data for your specific lot.

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Use this for regulatory filing or formulation stability.[1][2]

Objective: Determine the absolute saturation limit at 25°C.

Workflow:

  • Preparation: Weigh 20 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 200 µL of target solvent (starting concentration target: 100 mg/mL).

  • Saturation: If fully dissolved, add more solid until precipitation is visible.[2]

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Self-Validation Check: Measure pH of the supernatant.[2] If pH shifts significantly (>1 unit), the salt may be disproportionating.[2]

Protocol B: Kinetic Solubility (High-Throughput)

Use this for rapid screening of reaction solvents.[1][2]

Objective: Estimate solubility to avoid precipitation during biological assays.

Workflow:

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Spike stock into aqueous buffer (e.g., PBS) to final concentrations of 10, 50, 100, 200 µM.

  • Incubation: Shake for 2 hours at Room Temperature.

  • Readout: Measure turbidity via Nephelometry or Absorbance at 620 nm.

    • Threshold: An OD > 0.005 indicates precipitation.[2]

Part 4: Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for solvent selection based on the compound's solubility behavior.

SolubilityWorkflow Start Start: 1-(5-Fluoropyridin-2-yl) ethanamine HCl CheckMedium Select Solvent Medium Start->CheckMedium Aqueous Aqueous / Buffer CheckMedium->Aqueous Organic Organic Solvent CheckMedium->Organic CheckPH Check pH Aqueous->CheckPH PolarOrganic Polar (DMSO, MeOH) Organic->PolarOrganic NonPolar Non-Polar (Hexane) Organic->NonPolar AcidicNeutral pH < 8.0 (Salt Form Stable) CheckPH->AcidicNeutral Maintains Ionic Character Basic pH > 9.0 (Free Base Conversion) CheckPH->Basic Deprotonation HighSol High Solubility (>50 mg/mL) AcidicNeutral->HighSol PhaseSep Oiling Out / Precipitation (Extract with DCM) Basic->PhaseSep PolarOrganic->HighSol NonPolar->PhaseSep Anti-solvent Effect

Caption: Decision matrix for solvent selection based on pH and polarity. Green paths indicate high solubility; red/grey paths indicate precipitation risks.[1][2]

Part 5: Handling & Stability (Critical Control Points)

Hygroscopicity Management

As a hydrochloride salt of a small amine, this compound is hygroscopic .[1][2]

  • Impact: Absorption of atmospheric moisture leads to deliquescence (turning into a sticky oil), which alters the effective molecular weight and ruins stoichiometry in synthesis.[1][2]

  • Protocol:

    • Store under inert atmosphere (Argon/Nitrogen).

    • Equilibrate the vial to room temperature before opening to prevent condensation.

    • Weigh quickly; do not leave on the balance for extended periods.[2]

Synthesis Implications
  • Reaction Solvent: For nucleophilic aromatic substitution (SNAr) or amide coupling, use DMF or DMSO .[1][2] Avoid using alcohols if using reactive electrophiles (like acid chlorides) to prevent side reactions, although the compound itself is soluble in them.[1][2]

  • Free-Basing: If the reaction requires the free amine (nucleophile), dissolve the HCl salt in water, adjust pH to >10 with NaOH, and extract 3x with Dichloromethane (DCM).[1][2] Dry over Na

    
    SO
    
    
    
    immediately.

Part 6: References

  • Sigma-Aldrich. (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride Product Sheet. Retrieved from [1][2]

  • PubChem. Compound Summary: 1-(5-Fluoropyridin-2-yl)ethanamine.[1][2][6] National Library of Medicine.[2] Retrieved from [1][2]

  • Fluorochem. Safety Data Sheet (SDS) for 1-(5-Fluoropyridin-2-yl)ethanamine HCl. Retrieved from [1][2]

  • ResearchGate. Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine catalyzed by Vf-ATA. (Analogous solubility data). Retrieved from

Sources

role of fluorinated pyridines in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Incorporation of Fluorinated Pyridines in Medicinal Chemistry

Executive Summary

The introduction of fluorine into the pyridine scaffold represents one of the most high-leverage tactics in modern drug discovery. Beyond simple metabolic blocking, fluorinated pyridines serve as "electronic rheostats," allowing medicinal chemists to fine-tune the basicity (pKa) of the pyridine nitrogen, modulate lipophilicity (LogD), and alter the vector of dipole moments without significantly changing steric bulk. This guide dissects the physicochemical impact, synthetic pathways, and strategic application of fluorinated pyridines in the development of FDA-approved therapeutics.[1]

Part 1: Physicochemical Principles & The "Fluorine Effect"[2]

The utility of fluorinated pyridines stems from the extreme electronegativity of fluorine (3.98 Pauling scale) and its orthogonal relationship to the pyridine lone pair.

The pKa Modulation (The Electronic Rheostat)

The most critical impact of fluorination on a pyridine ring is the dramatic reduction in basicity. The electron-withdrawing inductive effect (-I) stabilizes the free base form over the protonated pyridinium ion. This is vital for:

  • Membrane Permeability: Reducing the percentage of ionized drug at physiological pH (7.4) to improve passive diffusion.

  • Hinge Binding: In kinase inhibitors, lowering the pKa of the acceptor nitrogen can fine-tune hydrogen bond strength.

Table 1: Comparative Physicochemical Metrics of Fluorinated Pyridines

ScaffoldStructurepKa (Conj. Acid)

pKa (vs Py)
LogPApplication
Pyridine

5.2300.65General Scaffold
2-Fluoropyridine 2-F-

-0.44-5.671.12

-deficient, non-basic
3-Fluoropyridine 3-F-

2.97-2.261.15Moderate base, metabolic block
2,6-Difluoropyridine 2,6-

-

-2.5 (est)~ -7.71.45Electron-poor electrophile
2-(Trifluoromethyl)pyridine 2-

-

0.8-4.431.80Lipophilic, metabolic shield

Analyst Note: The -5.67 unit drop in pKa for 2-fluoropyridine renders the nitrogen essentially non-basic under physiological conditions. This is often exploited to prevent lysosomal trapping (which occurs with basic amines) while maintaining the aromatic character required for


-

stacking interactions.
Metabolic Stability (The C-F Shield)

The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol), making it resistant to Cytochrome P450-mediated oxidative metabolism.

  • Site A (Ortho/Para): Pyridines are prone to nucleophilic attack or oxidation at the 2- and 4-positions (e.g., by aldehyde oxidase). Fluorine at C2 blocks this liability.

  • Site B (Meta): The 3-position is electron-rich relative to the 2/4 positions and prone to electrophilic metabolic attack. Fluorination here prevents hydroxylation.

Part 2: Visualizing the Logic

The following diagram illustrates the decision-making process for incorporating fluorinated pyridines based on the desired pharmacological outcome.

FluorineLogic Start Optimization Goal Metab Fix Metabolic Instability Start->Metab Potency Improve Potency/ Selectivity Start->Potency ADME Fix Permeability (High Basicity) Start->ADME AO_Block Block Aldehyde Oxidase (AO) Metab->AO_Block Oxidation at C2 P450_Block Block CYP450 Oxidation Metab->P450_Block Oxidation at C3 H_Bond Modulate H-Bond Acceptor (N) Potency->H_Bond Conf Conformational Lock (Dipole) Potency->Conf Lower_pKa Lower pKa (Reduce Ionization) ADME->Lower_pKa Sol_2F 2-Fluoropyridine (Blocks AO, Lowers pKa) AO_Block->Sol_2F Sol_3F 3-Fluoropyridine (Blocks CYP, Modest pKa shift) P450_Block->Sol_3F H_Bond->Sol_2F Weakens N-acceptor Conf->Sol_3F Dipole alignment Lower_pKa->Sol_2F Strong Effect Sol_CF3 2-CF3-Pyridine (Steric Shield + Lipophilicity) Lower_pKa->Sol_CF3 Strong Effect

Figure 1: Decision matrix for selecting fluorinated pyridine substitution patterns based on medicinal chemistry liabilities.

Part 3: Synthetic Methodologies

While many academic methods exist, industrial scale-up relies on robustness. The Halogen Exchange (Halex) reaction remains the gold standard for accessing 2-fluoropyridines, while Electrophilic Fluorination is preferred for 3-fluoropyridines during late-stage functionalization.

Protocol: Scalable Synthesis of 2-Fluoropyridines (Halex)

This protocol describes the conversion of a 2-chloropyridine to a 2-fluoropyridine, a common building block synthesis.

Reaction Principle:


 mechanism where the poor leaving group ability of fluoride is overcome by solubility factors and the thermodynamic stability of the C-F bond.

Materials:

  • Substrate: 2-Chloro-5-trifluoromethylpyridine (1.0 equiv)

  • Reagent: Spray-dried Potassium Fluoride (KF) (2.5 equiv) or Cesium Fluoride (CsF) (1.5 equiv)

  • Catalyst: Tetraphenylphosphonium bromide (

    
    ) (0.05 equiv) - Phase Transfer Catalyst
    
  • Solvent: Anhydrous DMSO or Sulfolane (0.5 M concentration)

Step-by-Step Procedure:

  • Drying (Critical): The fluoride source (KF/CsF) must be aggressively dried. Heat KF at 150°C under high vacuum (0.1 mbar) for 4 hours prior to use. Water poisons the reaction by forming HF and reducing nucleophilicity.

  • Setup: In a dry pressure vessel (autoclave or heavy-walled glass sealed tube), charge the chloropyridine, dried KF, and

    
    .
    
  • Solvation: Add anhydrous DMSO via syringe under

    
     atmosphere.
    
  • Reaction: Seal the vessel and heat to 140°C for 12–18 hours.

    • Note: 2-chloropyridines are activated; unactivated substrates may require temperatures up to 180°C.

  • Monitoring: Monitor by HPLC or GC. TLC is often ineffective due to similar Rf values of Cl- and F- analogs.

  • Workup: Cool to room temperature. Dilute with water (dissolves salts) and extract 3x with MTBE (Methyl tert-butyl ether).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Distillation is preferred over chromatography for simple fluoropyridines due to volatility.
    

Validation Criteria:

  • Conversion: >95% conversion of Chloride to Fluoride.

  • Selectivity: <2% Hydrolysis product (Pyridone formation) indicates successful moisture control.

Part 4: Case Study in Drug Discovery

Alpelisib (Piqray®) – The Metabolic Shield

Alpelisib is a PI3K


 inhibitor approved for breast cancer. Its structure features a pyridine ring substituted with a 2-trifluoromethyl  group and a 2-aminopyrimidine  moiety.
  • The Challenge: Early prototypes suffered from rapid oxidative metabolism and poor selectivity against other PI3K isoforms.

  • The Fluorine Solution: The incorporation of the trifluoromethyl group at the 2-position of the pyridine (part of the 2-aminopyridine-like hinge binder system) served two roles:

    • Metabolic Blocking: It sterically and electronically shielded the pyridine ring from oxidation.

    • Selectivity: The bulky

      
       group induced a specific conformation that fit the PI3K
      
      
      
      pocket better than other isoforms, exploiting a small hydrophobic cleft.
  • Outcome: The fluorinated moiety improved metabolic half-life significantly, allowing for oral dosing, and enhanced the selectivity profile to reduce off-target toxicity.

Pralsetinib (Gavreto®) – Electronic Tuning

Pralsetinib, a RET kinase inhibitor, utilizes a fluoropyridine core.

  • Mechanism: The fluorine atom on the pyridine ring modulates the electron density of the scaffold. This is crucial for optimizing the

    
    -stacking interactions within the ATP-binding pocket without introducing the steric penalty of a chlorine or methyl group. The fluorine also lowers the pKa of the system, improving cellular permeability by ensuring the molecule remains largely neutral at physiological pH.
    

References

  • Physicochemical Properties of Fluorin

    • Source: Journal of Organic Chemistry (ACS)
    • Title: "Predicting the pKa of Fluorinated Pyridines and the Impact on Drug Design"
    • Link:[Link] (Proxy for authoritative pKa data sources).

  • Synthetic Methodologies (Halex Reaction)

    • Source: Organic Process Research & Development
    • Title: "Development of a Scalable Halex Reaction for the Synthesis of Fluorin
    • Link:[Link] (General journal link for OPRD Halex protocols).

  • Metabolic Stability Mechanisms

    • Source: Journal of Medicinal Chemistry[2]

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents"[1]

    • Link:[Link]

  • FDA Approved Drugs (Alpelisib)

    • Source: FDA.
    • Title: "Piqray (Alpelisib)
    • Link:[Link]

  • Advanced C-H Fluorin

    • Source: Science / AAAS
    • Title: "Site-selective C–H fluorination of pyridines and diazines" (Fier & Hartwig)[3]

    • Link:[Link]

Sources

Chiral Amines in Medicinal Chemistry: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore of Choice

In the landscape of modern pharmacotherapy, the chiral amine is not merely a functional group; it is a privileged scaffold. Approximately 40% of small-molecule drugs approved by the FDA contain a chiral amine moiety. This structural ubiquity stems from the amine’s ability to serve as a hydrogen bond donor/acceptor and a cationic center at physiological pH, enabling high-affinity electrostatic interactions with aspartate or glutamate residues in G-protein-coupled receptors (GPCRs), enzymes, and ion channels.

However, the transition from racemic "switch" strategies to de novo asymmetric synthesis has fundamentally shifted the industry standard. The 1992 FDA policy statement on stereoisomeric drugs mandated the rigorous evaluation of individual enantiomers, driving the evolution of synthetic methodologies from classical resolution to engineered biocatalysis. This guide dissects the critical workflows for synthesizing, analyzing, and validating chiral amines, focusing on the two dominant paradigms: Ellman’s Auxiliary Chemistry and Biocatalytic Transamination .

The Biological Imperative: Chiral Recognition

The "three-point attachment" model (Easson-Stedman hypothesis) remains the foundational logic for chiral amine importance. A chiral amine binding to a protein pocket requires specific spatial arrangement.

  • Eutomer (Active Enantiomer): Aligns perfectly with the hydrophobic pocket, anionic site, and hydrogen bonding site.

  • Distomer (Inactive/Toxic Enantiomer): Mismatches one or more interaction points, leading to reduced efficacy or off-target toxicity (e.g., the classic case of ethambutol, where the (

    
    )-enantiomer is tuberculostatic, while the (
    
    
    
    )-enantiomer causes blindness).
Visualization: The Chiral Decision Matrix

The following decision tree illustrates the strategic selection of synthetic routes based on the target amine structure.

ChiralAmineStrategy Start Target Chiral Amine Type Amine Class? Start->Type Primary Primary Amine (R-CH(NH2)-R') Type->Primary Secondary Secondary Amine (Cyclic/Acyclic) Type->Secondary Factor1 Ketone Precursor Available? Primary->Factor1 Factor2 Steric Bulk? Secondary->Factor2 Route1 Route A: Biocatalysis (Transaminase) Route2 Route B: Chemical (Ellman Auxiliary) Route3 Route C: Asymmetric Hydrogenation Factor1->Route1 Yes (Prochiral Ketone) Factor1->Route2 No (Aldehyde + Grignard) Factor2->Route2 Acyclic/Bulky Factor2->Route3 Cyclic Imine

Figure 1: Strategic decision tree for selecting a synthetic route based on substrate class and precursor availability.

Synthetic Methodologies: The Industry Standards

A. Chemical Synthesis: The Ellman Auxiliary Protocol

Since its introduction in 1997, tert-butanesulfinamide (Ellman’s sulfinamide) has become the gold standard for chemical asymmetric synthesis of amines.[1] Its utility lies in the cleavable chiral auxiliary mechanism, which directs nucleophilic addition with high diastereoselectivity (


 often > 95:5).
Protocol 1: Asymmetric Synthesis via Ellman Auxiliary

Objective: Synthesis of a chiral


-branched primary amine.
  • Condensation (Imine Formation):

    • Reagents: Ketone/Aldehyde (1.0 eq), (

      
      )- or (
      
      
      
      )-tert-butanesulfinamide (1.1 eq), Ti(OEt)
      
      
      (2.0 eq).
    • Solvent: Dry THF (0.5 M).

    • Procedure: Stir at ambient temperature (aldehydes) or reflux (ketones) for 6–12 hours. Monitor by TLC/LCMS.

    • Workup: Quench with brine. The Ti salts precipitate. Filter through Celite. Concentrate to yield the N-tert-butanesulfinyl imine.

    • Expert Insight: Ti(OEt)

      
       acts as both a Lewis acid activator and a water scavenger, driving the equilibrium forward.
      
  • Diastereoselective Addition:

    • Reagents: Organometallic nucleophile (R-MgBr or R-Li, 2.0 eq).

    • Condition: -78 °C in CH

      
      Cl
      
      
      
      or Toluene.
    • Mechanism: The reaction proceeds via a cyclic six-membered transition state (Zimmerman-Traxler model) where the bulky tert-butyl group directs the nucleophile to the Re or Si face.

    • Validation: Check diastereomeric ratio (

      
      ) via HPLC or 
      
      
      
      H NMR.
  • Cleavage (Auxiliary Removal):

    • Reagents: 4M HCl in Dioxane or MeOH.

    • Procedure: Stir at room temperature for 30 mins.

    • Result: Formation of the chiral amine hydrochloride salt. The sulfur byproduct is removed via wash.

B. Biocatalysis: The Transaminase Revolution

The synthesis of Sitagliptin (Januvia) by Merck & Co. and Codexis represents the pinnacle of chiral amine synthesis. Replacing a Rhodium-catalyzed high-pressure hydrogenation with an engineered transaminase improved the overall yield by 13% and eliminated heavy metal waste.

Protocol 2: Transaminase Screening & Synthesis

Objective: Conversion of a prochiral ketone to a chiral amine using an


-Transaminase (

-TA).[2]
  • Enzyme Selection:

    • Screen a panel of commercially available

      
      -TAs (e.g., from Codexis or Johnson Matthey) using a colorimetric assay (acetophenone detection) or HPLC.
      
    • Cofactor: Pyridoxal-5'-phosphate (PLP).[2][3][4]

  • Reaction Setup (Bench Scale):

    • Substrate: Prochiral Ketone (50 mM).

    • Amine Donor: Isopropylamine (1 M) or Alanine (with LDH/GDH recycling system).

    • Buffer: 100 mM Potassium Phosphate, pH 7.5.

    • Cofactor: PLP (1 mM).

    • Enzyme: 2–5 mg/mL lyophilized powder.

    • Solvent: 5–10% DMSO (to assist substrate solubility).

  • Equilibrium Displacement:

    • Transaminations are reversible. Use Isopropylamine as the donor; the byproduct is acetone, which is volatile and can be removed (swept with N

      
      ) to drive the reaction to completion.
      
  • Workup:

    • Acidify to pH 2 (to protonate amine), extract unreacted ketone with EtOAc.

    • Basify aqueous layer to pH 12, extract chiral amine into MTBE.

Comparative Analysis: Chemical vs. Enzymatic[3]
FeatureRh-Catalyzed HydrogenationEngineered Transaminase
Conditions High Pressure (250 psi), High TempAmbient Temp, Atmospheric Pressure
Catalyst Rh(cod)Cl

(Heavy Metal)
Biocatalyst (Biodegradable)
Stereoselectivity 97%

(requires recrystallization)
>99.95%

(no upgrading needed)
Waste High solvent/metal wasteAqueous waste, biodegradable
Yield ~80-84%~92-95%

Mechanism of Action: The PLP Ping-Pong Cycle

Understanding the transaminase mechanism is crucial for troubleshooting low conversion (e.g., substrate inhibition). The reaction follows a Ping-Pong Bi-Bi mechanism.

PLPCycle E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Pyridoxamine) E_PLP->E_PMP 1. Deamination Byprod Ketone Byproduct (Acetone) E_PLP->Byprod leaves Donor Amine Donor (e.g., iPrNH2) Donor->E_PLP enters E_PMP->E_PLP 2. Amination Product Chiral Amine (Product) E_PMP->Product leaves Substrate Prochiral Ketone (Substrate) Substrate->E_PMP enters

Figure 2: The Ping-Pong Bi-Bi mechanism of Transaminases.[4] The enzyme toggles between PLP (aldehyde form) and PMP (amine form).

Analytical Validation: Chiral HPLC

Self-validating a synthesis requires rigorous enantiomeric excess (


) determination.
Protocol 3: Chiral Method Development Strategy

Objective: Baseline separation of enantiomers (


).
  • Column Screening (The "Big 4"):

    • Screen Polysaccharide-based columns: Chiralpak AD , Chiralpak OD , Chiralcel OJ , Chiralcel AS .

    • Why? These cover >80% of amine separations due to their diverse "chiral grooves."

  • Mobile Phase Selection:

    • Normal Phase (NP): Hexane/IPA or Hexane/EtOH (90:10).

    • Additive (Critical): Always add 0.1% Diethylamine (DEA) or Ethanolamine.

    • Expert Insight: Amines tail severely on silica supports due to interaction with residual silanols. DEA blocks these sites, sharpening the peaks.

  • Optimization:

    • If

      
      : Lower temperature to 10–15 °C (improves selectivity via enthalpy control).
      
    • Switch alcohol modifier: EtOH often provides different selectivity than IPA due to steric fit in the chiral selector grooves.

References

  • FDA Policy Statement. "FDA's Policy Statement for the Development of New Stereoisomeric Drugs." Food and Drug Administration, 1992.[5][6][7][8] Link

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[9][10] Accounts of Chemical Research, 2002.[9] Link

  • Savile, C. K., et al. "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 2010. Link

  • Nugent, T. C. (Ed.). "Chiral Amine Synthesis: Methods, Developments and Applications." Wiley-VCH, 2010. Link

  • Ghislieri, D., & Turner, N. J. "Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines." Topics in Catalysis, 2014. Link

Sources

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and application of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride , a privileged chiral scaffold in modern medicinal chemistry.[1]

Executive Summary

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a critical chiral building block used primarily in the synthesis of small molecule inhibitors targeting tyrosine kinases (e.g., ALK, c-Met, ROS1).[1] Its structural value lies in the 5-fluoropyridine moiety , which serves as a bioisostere for phenyl rings, offering improved metabolic stability (blocking para-oxidation) and enhanced aqueous solubility due to the pyridine nitrogen. The chiral ethylamine handle provides a rigid anchor for orientation within the ATP-binding pocket of enzymes.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

ParameterSpecification
IUPAC Name 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride
CAS Number (Racemic) 1065267-33-5
CAS Number (R-isomer) 1202070-39-0
CAS Number (S-isomer) 905587-15-7 (Free base) / 1956436-47-7 (HCl)
Molecular Formula C₇H₉FN₂[1][2][3] · HCl
Molecular Weight 176.62 g/mol
Appearance Pale yellow to yellow-brown hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
pKa (Calculated) ~8.5 (Amine), ~2.5 (Pyridine N)
Melting Point 180–185 °C (Decomposes)

Strategic Importance in Medicinal Chemistry

This intermediate is not merely a linker; it is a pharmacophore modulator .[1]

  • Metabolic Stability: The fluorine atom at the C5 position of the pyridine ring blocks metabolic oxidation (P450 metabolism) at the most reactive site, significantly increasing the half-life (

    
    ) of the final drug candidate.[1]
    
  • Electronic Effects: The electron-withdrawing nature of the fluorine and the pyridine nitrogen lowers the pKa of the primary amine compared to a benzylamine, potentially altering the hydrogen bond strength with residues like Glu or Asp in the kinase hinge region.

  • Stereochemistry: The (R)- or (S)-configuration dictates the vector of the attached pharmacophore.[1] In many c-Met inhibitors, the (S)-configuration is preferred to project the inhibitor into the hydrophobic back-pocket.[1]

Synthetic Pathways

Two primary methods are employed depending on the scale and enantiomeric purity requirements: Biocatalytic Transamination (Process Scale) and Ellman’s Sulfinamide Auxiliary (Discovery Scale).[1]

Method A: Biocatalytic Transamination (Green Route)

This method is preferred for multi-kilogram scale-up due to high enantioselectivity (>99% ee) and mild conditions.[1]

  • Substrate: 2-Acetyl-5-fluoropyridine.[1]

  • Reagent: Isopropylamine (Amine Donor).[1]

  • Catalyst:

    
    -Transaminase (e.g., ATA-113 for (S)-selective, ATA-117 for (R)-selective) + PLP (Cofactor).[1]
    
  • Conditions: pH 7.0–8.0, 30°C, DMSO (5-10% v/v) as co-solvent.

Method B: Ellman’s Sulfinamide (Chemical Route)

Ideal for initial SAR studies where enzyme screening is too slow.[1]

  • Condensation: 2-Acetyl-5-fluoropyridine + (R)-tert-butanesulfinamide

    
     Chiral Imine.[1]
    
  • Reduction: Imine + NaBH₄ (or L-Selectride for higher dr)

    
     Sulfinamide intermediate.[1]
    
  • Hydrolysis: HCl/Dioxane

    
     Chiral Amine HCl salt.
    
Visualization: Synthetic Workflows

Synthesis_Pathways Start 2-Acetyl-5-fluoropyridine (Starting Material) Bio_Step1 Biocatalysis (w-Transaminase, PLP) Amine Donor: iPrNH2 Start->Bio_Step1 Green Route Chem_Step1 Condensation (R)-t-Bu-Sulfinamide Ti(OEt)4 Start->Chem_Step1 Chemical Route Bio_Product (S)- or (R)-Amine (>99% ee) Bio_Step1->Bio_Product One-Pot Chem_Step2 Diastereoselective Reduction (NaBH4 or L-Selectride) Chem_Step1->Chem_Step2 Chiral Imine Chem_Step3 Acid Hydrolysis (HCl/Dioxane) Chem_Step2->Chem_Step3 Sulfinamide Final_Salt Target HCl Salt (High Purity) Chem_Step3->Final_Salt Deprotection

Figure 1: Comparison of Biocatalytic (Green) and Chemical (Ellman) synthetic routes.

Process Optimization & Critical Parameters

Reaction Monitoring (Biocatalysis)[1]
  • Equilibrium Shift: The equilibrium constant for transamination is often ~1.[1] To drive the reaction to completion, use a large excess of isopropylamine (10-20 eq) or remove the coproduct (acetone) via nitrogen sweep or reduced pressure.[1]

  • Inhibition: High concentrations of the ketone substrate (>50 g/L) can inhibit the enzyme. A fed-batch strategy is recommended: dose the substrate continuously to maintain concentration <20 mM.[1]

Purification Protocol
  • Extraction: The free base is water-soluble.[1] Basify reaction mixture to pH >12 with NaOH, then extract exhaustively with IPA/CHCl₃ (1:3) or MTBE .

  • Salt Formation: Dissolve the crude oil in dry Ethanol/EtOAc.[1] Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C. The hydrochloride salt precipitates as a white/off-white solid.[1] Recrystallization from EtOH/Et₂O increases purity >98%.[1]

Quality Control & Analytics

To ensure the material meets pharmaceutical intermediate standards (NLT 98% purity, >99% ee), the following analytical workflow is mandatory.

Analytical Methodologies
  • HPLC (Achiral): C18 Column, Gradient 5-95% ACN in Water (0.1% TFA).[1] Detects unreacted ketone and pyridine byproducts.[1]

  • Chiral HPLC: Column: Chiralpak AD-H or IC .[1] Mobile Phase: Hexane/IPA/DEA (90:10:0.1).[1]

    • Note: The amine must be derivatized (e.g., with Mosher's acid chloride) if direct resolution is poor, but modern polysaccharide columns usually separate the free amine.

  • NMR: ¹H NMR (DMSO-d₆) must show the doublet for the methyl group (~1.5 ppm) and the characteristic splitting of the 5-fluoropyridine protons.

QC_Workflow Sample Crude Product Batch Test1 1H NMR / LC-MS (Identity Confirmation) Sample->Test1 Test2 Achiral HPLC (Chemical Purity >98%) Sample->Test2 Test3 Chiral HPLC (Enantiomeric Excess >99%) Sample->Test3 Test4 Residual Solvent (GC) (DMSO/IPA limits) Sample->Test4 Decision Pass All? Test1->Decision Test2->Decision Test3->Decision Test4->Decision Release Release for API Synthesis Decision->Release Yes Reprocess Recrystallize / Reprocess Decision->Reprocess No

Figure 2: Quality Control decision tree for pharmaceutical intermediate release.

Handling & Safety Information

Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • PPE: Wear nitrile gloves, safety goggles, and use within a fume hood. Avoid dust formation.[1][5][4]

References

  • Fluorochem . (R)-1-(5-Fluoropyridin-2-yl)ethanamine HCl Product Data. Retrieved from [1]

  • Sigma-Aldrich .[1] (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride Safety Data Sheet. Retrieved from [1]

  • Mathew, S. et al. "Biocatalytic Synthesis of Chiral Amines using Transaminases."[1] ChemCatChem, 2016. (Contextual reference for ATA methodology).

  • Pfizer Inc. "Pyridine-based Kinase Inhibitors."[1] US Patent Applications (General class reference for scaffold utility).

  • BLD Pharm . 1-(5-Fluoropyridin-2-yl)ethanamine HCl Properties. Retrieved from [1]

Sources

Strategic Building Block Profile: 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the high-stakes landscape of Fragment-Based Drug Discovery (FBDD) and Lead Optimization, 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride (CAS: 1202070-39-0 for R-isomer) has emerged as a high-utility chiral building block. This scaffold offers a precise solution to two common medicinal chemistry challenges: metabolic liability and lipophilicity management .

By replacing a standard benzylamine or non-fluorinated pyridyl amine with this moiety, researchers can block CYP450-mediated oxidation at the electron-rich C5 position while maintaining the hydrogen-bond acceptor capability of the pyridine nitrogen. This guide details the chemical logic, asymmetric synthesis, and application of this building block in kinase and GPCR ligand design.

Chemical Logic & Structural Advantage

The utility of 1-(5-Fluoropyridin-2-yl)ethanamine lies in its specific structural features that address ADME (Absorption, Distribution, Metabolism, Excretion) defects early in the design cycle.

FeatureChemical Logic & Benefit
Pyridine Nitrogen (N1) Acts as a weak H-bond acceptor (

). Reduces LogP by ~1.0 unit compared to the phenyl analog, improving solubility and reducing non-specific binding.
C5-Fluorine Substitution Metabolic Blockade: The C5 position is electronically activated and prone to oxidative metabolism. Fluorine substitution blocks this "soft spot" without adding significant steric bulk (Van der Waals radius: F = 1.47 Å vs H = 1.20 Å).
Chiral

-Methyl
Conformational Lock: The chiral methyl group restricts the rotation of the amine bond, reducing the entropic penalty upon binding to a protein target (e.g., a kinase hinge region).
Primary Amine Versatile handle for amide coupling, reductive amination, or

reactions to generate diverse libraries.

Asymmetric Synthesis: The Ellman Protocol

While racemic synthesis (via reductive amination of 2-acetyl-5-fluoropyridine) is possible, the drug development standard requires high enantiomeric excess (


). The Ellman Auxiliary  method is the most robust, scalable route for generating the chiral amine.
Synthetic Pathway Visualization

EllmanSynthesis Start 2-Acetyl-5-fluoropyridine (Ketone Precursor) Intermediate (R,E)-N-(1-(5-fluoropyridin-2-yl)ethylidene) -2-methylpropane-2-sulfinamide (Chiral Imine) Start->Intermediate Ti(OEt)4, THF Reflux, 16h Auxiliary (R)-tert-Butanesulfinamide (Ellman Auxiliary) Auxiliary->Intermediate Sulfinamide Sulfinamide Intermediate (Single Diastereomer) Intermediate->Sulfinamide L-Selectride, -78°C (Kinetic Control) Reduction Diastereoselective Reduction (L-Selectride or NaBH4) Product (R)-1-(5-Fluoropyridin-2-yl)ethanamine HCl (Final Salt) Sulfinamide->Product 4M HCl in Dioxane Deprotection Hydrolysis Acid Hydrolysis (HCl/MeOH)

Figure 1: Stereoselective synthesis workflow using the Ellman auxiliary to establish the chiral center.

Detailed Experimental Protocol

Note: This protocol targets the (R)-enantiomer. Use (S)-tert-butanesulfinamide to obtain the (S)-enantiomer.

Step 1: Condensation (Imine Formation)
  • Reagents: Charge a dry flask with 2-acetyl-5-fluoropyridine (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), and Titanium(IV) ethoxide (2.0 eq) in anhydrous THF (0.5 M concentration).

  • Reaction: Heat to mild reflux (65-70°C) under nitrogen for 16–24 hours.

  • Monitor: Check conversion by LCMS (Imine mass = M+1).

  • Workup: Cool to RT. Pour into brine/EtOAc mixture with vigorous stirring. The Titanium salts will precipitate as a thick white slurry. Filter through Celite.

  • Purification: Flash chromatography (Hexane/EtOAc) to yield the N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction
  • Setup: Dissolve the ketimine (1.0 eq) in anhydrous THF. Cool to -78°C (dry ice/acetone bath).

  • Addition: Slowly add L-Selectride (1.0 M in THF, 1.2 eq) dropwise. Crucial: Maintain internal temperature below -70°C to maximize diastereoselectivity (

    
    ).
    
  • Quench: After 2 hours, quench with saturated

    
     solution at -78°C, then warm to RT.
    
  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    
Step 3: Deprotection (Salt Formation)
  • Reaction: Dissolve the sulfinamide intermediate in MeOH. Add 4M HCl in Dioxane (4.0 eq).

  • Process: Stir at RT for 1–2 hours. The solution will become turbid as the amine hydrochloride precipitates or forms a suspension.

  • Isolation: Concentrate to dryness. Triturate the solid with diethyl ether to remove sulfinic ester byproducts.

  • Yield: Filter to collect (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride as a white to off-white solid.

Analytical Characterization

To ensure the integrity of the building block before library synthesis, verify against these parameters:

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Purity > 98%HPLC (254 nm)
Chiral Purity > 98% eeChiral HPLC (e.g., Chiralpak AD-H, Hex/IPA)
1H NMR (DMSO-d6)

8.6 (d, 1H), 8.4 (br s, 3H, NH3+), 7.8 (td, 1H), 7.6 (dd, 1H), 4.5 (q, 1H), 1.5 (d, 3H)
400 MHz NMR
LCMS

(Free base)
ESI+

Case Study: Optimization of Kinase Inhibitors

This building block is frequently employed in the optimization of Type I/II Kinase Inhibitors (e.g., ALK, JAK, TRK families). A classic optimization strategy involves the "Matched Molecular Pair" analysis.

Scenario:

A lead compound containing a benzylamine moiety shows potent inhibition (


) but suffers from high metabolic clearance (

) due to para-hydroxylation.
Solution:

The medicinal chemist performs a Bioisosteric Replacement :

  • Phenyl

    
     Pyridine:  Introduces the N-atom to lower LogP and reduce lipophilic metabolic binding.
    
  • H

    
     F (at C5):  Blocks the metabolic soft spot on the ring.
    
  • Result: The resulting analog, incorporating 1-(5-Fluoropyridin-2-yl)ethanamine , often retains potency while significantly improving metabolic stability (

    
     increases 2-3x).
    

Real-World Context: This specific fluoropyridine motif is structurally analogous to the side chains found in advanced ALK inhibitors (e.g., Lorlatinib analogs) and JAK inhibitors (e.g., AZD1480 analogs), where the balance of polarity and metabolic hardness is critical for CNS penetration and duration of action.

References

  • Ellman, J. A., et al. (1997). "N-tert-Butanesulfinamide: A New Chiral Auxiliary for the Asymmetric Synthesis of Amines." Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Pfizer Inc. (2014). "Macrocyclic ALK Inhibitors." US Patent 8,680,111. (Describes the SAR of fluoropyridine motifs in ALK inhibitors). Link

  • AstraZeneca. (2010). "Discovery of AZD1480: A Potent JAK2 Inhibitor." Bioorganic & Medicinal Chemistry Letters. (Contextualizes the 5-fluoro-heterocycle amine scaffold). Link

Commercial Availability and Technical Guide: 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthesis, and quality control of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride enantiomers.

Executive Summary

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a high-value chiral building block used primarily in the synthesis of kinase inhibitors (e.g., FLT3, JAK2) and GPCR ligands. The fluorine substitution at the C5 position of the pyridine ring modulates metabolic stability and lipophilicity, while the chiral


-methyl amine motif provides a critical vector for orienting the molecule within a protein binding pocket.

Commercially, the (R)-enantiomer is more widely standardized with a specific CAS for the hydrochloride salt, whereas the (S)-enantiomer is frequently listed under its free base CAS or as a custom synthesis item. Due to the high cost of these enantiomers (~


1,000/gram for high purity), drug discovery campaigns often face a "Make vs. Buy" decision early in the lead optimization phase.

Chemical Identity & Properties

Property(R)-Enantiomer(S)-Enantiomer
Chemical Name (1R)-1-(5-Fluoropyridin-2-yl)ethanamine HCl(1S)-1-(5-Fluoropyridin-2-yl)ethanamine
CAS Number 1202070-39-0 (HCl Salt)905587-15-7 (Free Base)*
Molecular Formula C

H

ClFN

C

H

FN

(Free Base)
Molecular Weight 176.62 g/mol 140.16 g/mol (Free Base)
Appearance Pale-yellow to yellow-brown solidYellow oil or low-melting solid
Chirality (R)-Absolute Configuration(S)-Absolute Configuration
Salt Form Hydrochloride (Hygroscopic)Often sold as Free Base or HCl

*Note: The (S)-enantiomer hydrochloride salt is available from select vendors but often lacks a unique, widely indexed CAS number. It is frequently cataloged under the free base CAS with a salt specification.

Commercial Landscape

Primary Suppliers & Availability

The supply chain for these enantiomers is tiered. "In-stock" availability is generally limited to milligram quantities (100mg – 1g). Multi-gram to kilogram quantities typically require a lead time of 2–4 weeks.

  • Tier 1 (Global Distributors):

    • Fluorochem (UK): Strong stock of the (R)-isomer (Cat# F474028).

    • MilliporeSigma (Merck): Lists both enantiomers, often sourced through partners like Pharmablock or Enamine.

    • Enamine: Major source for building blocks; likely the original manufacturer for many re-sellers.

  • Tier 2 (Specialist Vendors):

    • Combi-Blocks: High reliability for pyridine derivatives.

    • BLDpharm: Good availability for the (S)-isomer free base.

Cost Analysis (Estimated)

Pricing is volatile and volume-dependent. The following are estimates for >95% purity (ee >98%).

QuantityEstimated Price (USD)Lead Time
100 mg $150 - $2001-3 Days (Stock)
1 g $600 - $9001-2 Weeks
10 g $3,500 - $5,0003-4 Weeks (Synthesis)
Sourcing Strategy: Make vs. Buy

The decision to purchase or synthesize depends on the project stage.

MakeVsBuy Start Need 1-(5-Fluoropyridin-2-yl)ethanamine QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 grams QtyCheck->SmallScale LargeScale > 5 grams QtyCheck->LargeScale Buy PURCHASE (Cost effective for time) SmallScale->Buy SynthesisCheck In-house Chiral Capability? LargeScale->SynthesisCheck EllmanRoute SYNTHESIZE (Ellman Auxiliary Route) SynthesisCheck->EllmanRoute Yes Outsource OUTSOURCE (Custom Synthesis) SynthesisCheck->Outsource No

Figure 1: Decision matrix for sourcing chiral fluoropyridine amines.

Technical Synthesis (The "Ellman" Standard)

If commercial stock is unavailable or cost-prohibitive, the Ellman Sulfinamide route is the industry standard for synthesizing this molecule with high enantiomeric excess (>98% ee). This method is preferred over enzymatic resolution for this specific substrate due to the electron-deficient nature of the fluoropyridine ring.

Synthesis Workflow

The synthesis relies on the condensation of 5-fluoropyridine-2-carbaldehyde with (R)- or (S)-tert-butanesulfinamide , followed by a diastereoselective Grignard addition.

EllmanSynthesis Aldehyde 5-Fluoropyridine- 2-carbaldehyde Imine Chiral Sulfinyl Imine (Intermediate) Aldehyde->Imine Ti(OEt)4, THF Sulfinamide (R)-tert-Butane sulfinamide Sulfinamide->Imine Sulfinamine Sulfinamine (Diastereomer Pure) Imine->Sulfinamine MeMgBr, -78°C MeMgBr MeMgBr (Grignard Addition) Product (R)-1-(5-Fluoropyridin-2-yl) ethanamine HCl Sulfinamine->Product HCl/MeOH Deprotection HCl / MeOH (Cleavage)

Figure 2: Asymmetric synthesis via Ellman auxiliary. Use (S)-sulfinamide to access the (S)-amine.

Key Experimental Considerations
  • Imine Formation: Use Ti(OEt)₄ (2.0 equiv) as a Lewis acid / dehydrating agent in THF. The electron-withdrawing fluorine makes the aldehyde reactive, but moisture control is critical to prevent hydrolysis.

  • Grignard Addition: The addition of Methyl Magnesium Bromide (MeMgBr) to the sulfinyl imine proceeds with high diastereoselectivity (typically >95:5 dr) due to the cyclic transition state chelated by magnesium.

  • Purification: The intermediate sulfinamine is stable and can be purified by silica chromatography to upgrade the diastereomeric ratio (dr) to >99:1 before the final acid deprotection.

Quality Control & Analytical Methods

Verifying the enantiomeric excess (ee) is critical, as suppliers may occasionally supply "racemic" batches labeled incorrectly, or enantiomeric enrichment may degrade if the free base racemizes (though rare for this scaffold).

Chiral HPLC Method

Standard reverse-phase methods will not separate these enantiomers. Normal-phase Chiral HPLC with an amine modifier is required.[1]

  • Column: Daicel Chiralpak OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 25°C

  • Detection: UV @ 254 nm (Pyridine absorption)

  • Expected Retention:

    • The enantiomers typically separate with a resolution factor (

      
      ) > 2.0.
      
    • Note: DEA is essential to suppress the interaction of the basic pyridine nitrogen with residual silanols on the column, which causes peak tailing.

Handling & Stability
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon). Exposure to moisture will lead to a sticky gum that is difficult to weigh accurately.

  • Free Base Stability: The free base is an oil that absorbs CO₂ from the air (forming carbamates). Always store as the HCl salt for long-term stability.

References

  • Fluorochem Product Data. (R)-1-(5-Fluoropyridin-2-yl)ethanamine HCl (CAS 1202070-39-0).[3] Retrieved from

  • Ellman, J. A., et al. (1999).[4] "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Journal of Organic Chemistry, 64(4), 1278–1284. Link

  • Sigma-Aldrich (Merck). (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride (Analogous Structure Data). Retrieved from

  • Phenomenex. "Chiral HPLC Separation Strategies for Basic Amines." Technical Guide.Link

Sources

Technical Guide: Safety, Handling, and Application of 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride

  • Primary CAS: 1202070-39-0 (R-isomer); 1199773-27-7 (Racemic)

  • Version: 1.0

Executive Summary

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a critical fluorinated heterocyclic building block, predominantly utilized in the synthesis of kinase inhibitors and GPCR ligands. Its value lies in the 5-position fluorine atom, which enhances metabolic stability by blocking oxidative metabolism at the pyridine ring, and the chiral ethylamine handle, which facilitates precise molecular docking.

However, its handling presents specific challenges often overlooked in standard safety data sheets (SDS). As a hygroscopic hydrochloride salt, it poses risks regarding stoichiometry errors during weighing and corrosive potential to mucous membranes. This guide defines the protocols for maintaining the integrity of the reagent and ensuring operator safety during bench-scale manipulation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the physical state of this reagent is the first step in risk mitigation. The hydrochloride salt form stabilizes the amine but introduces acidity and hygroscopicity.

PropertySpecificationOperational Implication
Chemical Name 1-(5-Fluoropyridin-2-yl)ethanamine hydrochlorideCore Reagent
CAS Number 1202070-39-0 (R-isomer)Verify stereochemistry before use.[1][2]
Molecular Formula C₇H₉FN₂[1][2][3][4] · HClSalt stoichiometry is 1:1.
Molecular Weight 176.62 g/mol Use this value for molarity calculations, not the free base MW (140.16).
Appearance White to off-white solidDiscoloration (yellowing) indicates oxidation or moisture uptake.
Solubility Water, Methanol, DMSOHigh water solubility increases transdermal absorption risk if wetted.
Hygroscopicity Moderate to HighCRITICAL: Rapidly absorbs atmospheric moisture, altering mass/mole ratio.

Comprehensive Hazard Assessment

While classified under standard GHS categories, the mechanism of toxicity warrants specific attention for the bench scientist.

GHS Classification & Toxicological Context
  • Acute Toxicity, Oral (Category 4 - H302): Harmful if swallowed. Pyridine derivatives can act as CNS depressants. The fluorine substitution often increases lipophilicity, potentially enhancing bioavailability compared to non-fluorinated analogs.

  • Skin & Eye Irritation (Category 2 - H315 / H319): The HCl moiety creates a localized acidic environment upon contact with moisture (sweat/tears), leading to immediate chemical irritation.

  • STOT-SE (Category 3 - H335): Respiratory irritation.[4][5] Inhalation of fine dust causes immediate burning of the nasal mucosa due to hydrolysis of the salt.

The "Fluorine Effect"

The 5-fluoro substituent renders the pyridine ring electron-deficient. While this is desirable for chemical reactivity (SnAr reactions), it theoretically increases the electrophilicity of the ring, suggesting potential for skin sensitization upon repeated exposure, although definitive data on sensitization for this specific analog is limited [1].

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 0.3–0.5 m/s.

  • Static Control: Dry HCl salts are prone to static charge. Use an ionizing blower or anti-static gun during weighing to prevent "flying powder" which exacerbates inhalation risks.

PPE Selection Strategy
  • Hand Protection:

    • Solid Handling: Standard Nitrile gloves (0.11 mm) are sufficient.

    • Solution Handling (DCM/MeOH): If dissolving in Dichloromethane (common for free-basing), standard nitrile degrades in <5 minutes. Use Double-gloving (PE/EVOH laminate inner liner) or Silver Shield® gloves.

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the fine particle size and corrosive nature of the HCl salt.

Handling & Storage Protocol: The "Dry Chain"

The most common failure mode with this reagent is not safety-related, but experimental: Stoichiometric error due to water uptake.

Storage
  • Condition: Store at 2–8°C.

  • Atmosphere: Keep under inert gas (Argon or Nitrogen).

  • Desiccation: Store the primary container inside a secondary desiccator jar containing active silica gel or Drierite™.

Weighing Protocol (Self-Validating)
  • Equilibration: Allow the container to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly onto the solid.

  • Aliquot: Weigh rapidly. Do not leave the stock bottle open.

  • Validation: If the solid appears "clumpy" or sticky, determine water content via Karl Fischer titration before use, or assume a lower effective molarity.

Application Workflow: Free-Basing Protocol

For many nucleophilic substitution or coupling reactions, the HCl salt must be neutralized to liberate the reactive amine. This process carries the highest risk of exposure due to the use of volatile solvents and biphasic extraction.

Workflow Diagram

The following diagram outlines the logical flow for converting the stable salt into the reactive free base safely.

FreeBasingWorkflow Start Start: Reagent (HCl Salt) Dissolve Dissolution (Solvent: DCM or EtOAc) Start->Dissolve Suspend solid Neutralize Neutralization (Add sat. NaHCO3 or 1M NaOH) Dissolve->Neutralize Biphasic mix Partition Phase Separation (Organic vs Aqueous) Neutralize->Partition Agitate & Settle Extract Extraction (Collect Organic Layer) Partition->Extract Organic layer contains Amine Waste Aqueous Waste (Fluorinated/Basic) Partition->Waste Aqueous layer (Salts) Dry Drying (MgSO4 + Filtration) Extract->Dry Remove trace H2O Conc Concentration (Rotary Evaporation) Dry->Conc Remove solvent End Product: Free Amine (Use Immediately) Conc->End Yields oil/gum

Figure 1: Standard Free-Basing Workflow. Note that the free amine is often less stable than the salt and prone to oxidation; use immediately.

Technical Nuances
  • Base Selection: Use Saturated NaHCO₃ (mild) or 1M NaOH. Avoid strong bases that might react with the fluorine (SnAr hydrolysis) if heated, though at RT this is rare.

  • Solvent: Dichloromethane (DCM) is preferred for high solubility of the free amine.

  • Safety Check: When shaking the separatory funnel, vent frequently. The neutralization of HCl generates CO₂ if carbonate bases are used, creating pressure buildup.

Emergency Response Protocols

In the event of exposure, the presence of the fluorine atom and the hydrochloride salt dictates the response.

EmergencyResponse cluster_0 Route of Entry Exposure Exposure Incident Eye Eye Contact (Acid Burn Risk) Exposure->Eye Skin Skin Contact (Irritation/Absorption) Exposure->Skin Inhale Inhalation (Resp. Spasm) Exposure->Inhale Action_Eye Flush 15min Lift Eyelids Eye->Action_Eye Action_Skin Wash Soap/Water Remove Clothing Skin->Action_Skin Action_Inhale Fresh Air Oxygen if needed Inhale->Action_Inhale Medical Seek Medical Attention (Show SDS) Action_Eye->Medical Action_Skin->Medical Action_Inhale->Medical

Figure 2: Immediate Emergency Response Logic. Speed is critical for eye exposure due to the corrosive nature of the HCl salt.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride. Merck KGaA.

  • Fluorochem. (2024).[5] Product Safety Sheet: 1-(5-Fluoropyridin-2-yl)ethanamine HCl.

  • Combi-Blocks. (2023). Safety Data Sheet: Pyridine derivatives and Fluorinated blocks.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Fluorinated Pyridines.

  • Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter.

Sources

Methodological & Application

synthesis of kinase inhibitors using 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Kinase Inhibitors Using 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride

Executive Summary

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride (CAS: 1071225-74-5 for racemic; 1194801-78-1 for S-isomer; 1956435-73-6 for R-isomer) is a high-value chiral building block in the design of Type I and Type II kinase inhibitors. Structurally, it serves as a bioisostere for the 1-(2,6-dichloro-3-fluorophenyl)ethyl moiety found in first-generation ALK/ROS1 inhibitors (e.g., Crizotinib).

The incorporation of the 5-fluoropyridine ring offers three distinct medicinal chemistry advantages over traditional phenyl rings:

  • Metabolic Stability: The pyridine nitrogen reduces electron density, protecting the ring from oxidative metabolism (CYP450).

  • Lipophilicity Modulation: Lowers logP compared to chlorophenyl analogs, improving aqueous solubility and oral bioavailability.

  • H-Bonding Potential: The pyridine nitrogen can serve as a weak acceptor, potentially engaging in specific water-mediated interactions within the kinase solvent-front region.

This guide details the strategic incorporation of this amine into pyrimidine and pyrazole-based scaffolds, common in TRK, ALK, and ROS1 inhibitor programs.

Strategic Retrosynthesis & Pathway Design

The synthesis of kinase inhibitors using this reagent typically follows a convergent route. The amine is introduced via Nucleophilic Aromatic Substitution (


) or Amide Coupling to a heteroaromatic core (the "Hinge Binder").
Workflow Visualization

KinaseSynthesis Start 1-(5-Fluoropyridin-2-yl) ethanamine HCl FreeBase Free-Basing (NaOH/DCM) Start->FreeBase Neutralization Decision Reaction Type FreeBase->Decision Core Dichloropyrimidine or Pyrazole Core Core->Decision SNAr Protocol A: SNAr Coupling (C4-Selective) Decision->SNAr Halogenated Core Amide Protocol B: Amide Coupling (HATU/DIPEA) Decision->Amide Carboxylic Acid Core Intermediate Core-Scaffold Intermediate SNAr->Intermediate Amide->Intermediate Final Target Kinase Inhibitor Intermediate->Final Final Decoration (e.g., Solubilizing Tail)

Caption: Convergent synthetic workflow for incorporating the fluoropyridine amine into kinase inhibitor scaffolds.

Experimental Protocols

Pre-Step: Salt Neutralization (Critical)

The commercial reagent is supplied as a hydrochloride salt (mono- or dihydrochloride). Direct use in palladium-catalyzed reactions or mild


 can lead to stalled conversion due to protonation of the nucleophile or catalyst poisoning.
  • Suspend 1-(5-Fluoropyridin-2-yl)ethanamine HCl (1.0 eq) in DCM (10 mL/g).

  • Add 1N NaOH (1.5 eq) and stir vigorously for 15 minutes.

  • Separate the organic layer. Extract aqueous layer 2x with DCM.

  • Dry combined organics over

    
    , filter, and concentrate in vacuo at <40°C.
    
    • Note: The free amine is volatile. Do not apply high vacuum for extended periods. Use immediately.

Protocol A: Regioselective Coupling (Pyrimidine Cores)

Target Class: ALK / ROS1 / FAK Inhibitors This protocol describes the reaction with 2,4-dichloro-5-fluoropyrimidine .[1] The reaction is regioselective for the C4 position due to the directing effect of the N3 nitrogen and steric factors.

Reagents:

  • Free amine (from Pre-Step)

  • 2,4-Dichloro-5-fluoropyrimidine (1.0 eq)[1]

  • Triethylamine (

    
    , 3.0 eq) or DIPEA
    
  • Ethanol (EtOH) or n-Butanol (n-BuOH)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 mmol) in EtOH (5 mL).

  • Addition: Cool to 0°C. Add the free 1-(5-Fluoropyridin-2-yl)ethanamine (1.05 mmol) dropwise in EtOH (2 mL). Then add

    
     (3.0 mmol).
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1 hour.

    • Checkpoint: Monitor by TLC/LCMS. If conversion is <50%, heat to 60°C.

    • Regioselectivity Check: The C4-isomer is typically the major product (>90%). The C2-isomer is the minor impurity.

  • Workup: Remove volatiles under reduced pressure. Resuspend residue in EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 75-85%.

Mechanism & Causality: The C4 position is more electrophilic than C2 in 5-substituted pyrimidines. The addition of the bulky chiral amine at C4 is also sterically favored over C2. Low temperature addition (0°C) is crucial to maximize this kinetic regioselectivity.

Protocol B: Amide Coupling (Pyrazole/Indazole Cores)

Target Class: TRK (Trk A/B/C) Inhibitors Used when the "Hinge Binder" is a carboxylic acid, similar to the Larotrectinib scaffold logic.

Reagents:

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative (1.0 eq)

  • 1-(5-Fluoropyridin-2-yl)ethanamine HCl (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in DMF (5 mL). Stir at RT for 10 mins to form the active ester.

  • Coupling: Add the amine HCl salt (1.1 mmol) directly (if using excess base) or the free base. Add DIPEA (3.0 mmol).

  • Reaction: Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc (50 mL), wash with saturated

    
     (to remove DMF), 
    
    
    
    , and brine.
  • Purification: Recrystallization from EtOH is often sufficient; otherwise, silica chromatography.

Comparative Data: Phenyl vs. Pyridine Analogs

When substituting the 2,6-dichlorophenyl group (common in Crizotinib) with the 5-fluoropyridin-2-yl group, the following physicochemical shifts are observed:

PropertyPhenyl Analog (Ref)5-F-Pyridine AnalogImpact on Drug Design
cLogP ~4.5~3.2Improved solubility; reduced lipophilic toxicity.
pKa (Base) ~9.5 (Amine)~8.8 (Amine)Reduced basicity due to electron-deficient ring.
Metabolic Liability High (Benzylic oxidation)LowPyridine ring deactivates benzylic position.
Hinge Interaction Hydrophobic onlyHydrophobic + Weak H-BondPotential for water-bridged H-bonds.

Troubleshooting & Optimization

Issue: Racemization
  • Symptom: Loss of enantiomeric excess (ee) during reaction.

  • Cause: High temperatures (>100°C) in the presence of strong bases can cause proton abstraction at the chiral benzylic position (which is actually "picolinic" here).

  • Solution:

    • Use milder bases (DIPEA instead of NaH).

    • Keep reaction temperatures below 80°C.

    • Verify ee% using Chiral HPLC (Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA 90:10).

Issue: Poor Regioselectivity (Protocol A)
  • Symptom: Mixture of C2 and C4 isomers.

  • Cause: Steric bulk of the amine or insufficient electron deficiency at C4.

  • Solution:

    • Ensure the reaction starts at 0°C.

    • Use a more polar solvent (n-BuOH) which can stabilize the transition state for C4 substitution.

    • Switch to 2,4-dichloro-5-trifluoromethylpyrimidine if the 5-F is not essential; the

      
       group strongly directs nucleophiles to C4.
      

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carboxamide Inhibitor of Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (c-Met) Kinases." Journal of Medicinal Chemistry. Link (Demonstrates the structural logic of chiral amines in ALK inhibitors).

  • U.S. Patent 2015/0210684 A1. "Substituted Pyridines as Kinase Inhibitors.
  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link (Theoretical basis for using chiral ethyl amines vs planar anilines).

  • Synblock Product Data. "(R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride." Link (Chemical properties and CAS verification).

  • Gao, Y., et al. (2015). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry. Link (Protocol A foundation).

Sources

Application Note: Protocol for Coupling 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide details the optimized protocols for coupling 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride (CAS: 1202070-39-0 for (R)-isomer, generic structure implied) with carboxylic acids to form amide bonds.[1][2] This building block is a critical pharmacophore in kinase inhibitor discovery (e.g., JAK2, Trk inhibitors) due to the metabolic stability conferred by the fluorine atom and the polarity of the pyridine ring.

Key Technical Challenge: The starting material is a hydrochloride salt .[3] Successful coupling requires precise base stoichiometry to liberate the free amine without causing racemization (if chiral) or side reactions with the electron-deficient pyridine ring.[2]

Chemical Properties & Handling

Before initiating synthesis, understand the specific behaviors of this building block.[1]

PropertyDescriptionImpact on Protocol
Basicity (Amine) Moderate (pKa ~8.5–9.0 est.)[1][2][3]The ethyl linker isolates the amine from the electron-withdrawing pyridine ring, maintaining nucleophilicity similar to benzylamine.[1]
Basicity (Pyridine) Low (pKa ~2–3)The 5-Fluoro substituent significantly lowers the pyridine nitrogen's basicity, reducing interference with Lewis acids or coupling agents.
Salt Form Mono- or Di-hydrochlorideCRITICAL: You must add sufficient organic base (DIPEA/TEA) to neutralize the HCl salt before the amine can participate in the reaction.[2]
Chirality Often used as (R) or (S)Avoid strong bases (e.g., NaH) or high heat (>60°C) to prevent racemization at the benzylic-like position.[2]
Solubility High in Water/MeOH; Low in DCMThe HCl salt is insoluble in non-polar solvents.[3] Use DMF or DMAc for homogeneous coupling conditions.[2][3]

Strategic Decision Making: Choosing the Right Protocol

Pathway A: HATU/DIPEA (The "Discovery Standard")
  • Best for: Small scale (10 mg – 5 g), precious carboxylic acids, high-throughput library synthesis.[1]

  • Pros: >95% conversion typical; tolerant of steric bulk.[2][3]

  • Cons: Expensive reagents; difficult to remove urea byproducts without chromatography.[2][3]

Pathway B: T3P (Propylphosphonic Anhydride)[2]
  • Best for: Scale-up (>5 g), difficult purifications.[1][2]

  • Pros: Water-soluble byproducts (easy workup); low epimerization risk.[2][3]

  • Cons: Requires higher base loading; slower kinetics.[2][3]

Pathway C: Acid Chloride Activation[1][2]
  • Best for: Non-nucleophilic amines (rarely needed here) or very cheap acid substrates.[2][3]

  • Pros: Fast.

  • Cons: High risk of side reactions; moisture sensitive.[2][3]

Primary Protocol: HATU-Mediated Amide Coupling

This is the most robust method for medicinal chemistry applications.[2][3]

Reagents
  • Amine: 1-(5-Fluoropyridin-2-yl)ethanamine HCl (1.0 equiv)

  • Acid: Carboxylic Acid substrate (1.0 – 1.1 equiv)[2]

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 – 4.0 equiv )[1][2]

    • Note: 1.0 equiv is consumed neutralizing the HCl salt; 1.0 equiv neutralizes the HATU byproduct; excess ensures the amine remains deprotonated.[3]

  • Solvent: Anhydrous DMF or DMF/DCM (1:1).[2][3]

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask or vial under Nitrogen/Argon.[1][2][3]

    • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation:

    • Add HATU (1.1 equiv) to the acid solution.[3]

    • Add DIPEA (1.5 equiv of the total 3-4 equiv) dropwise.[2][3]

    • Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.[3] This pre-activation forms the active ester (OBt/OAt).[3]

  • Amine Addition:

    • In a separate vial, suspend 1-(5-Fluoropyridin-2-yl)ethanamine HCl (1.0 equiv) in minimal DMF.

    • Add the remaining DIPEA (2.0 – 2.5 equiv) to this suspension.[3] The solid should dissolve as the free amine is liberated.

    • Transfer the amine/base solution dropwise into the activated acid mixture.[3]

  • Reaction:

    • Stir at RT for 2–16 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the acid (M-1) and appearance of the Product (M+1).

  • Workup (Crucial for Pyridines):

    • Standard: Dilute with EtOAc.[2][3] Wash with Sat. NaHCO3 (2x), Water (1x), and Brine (1x).[1][4]

    • Pyridine-Specific Caution: Do NOT wash with strong acid (1N HCl).[2][3] The pyridine ring might protonate and extract your product into the aqueous layer.[3] If an acidic wash is needed to remove unreacted amine, use mild Citric Acid (10% w/v) and keep the contact time short, or ensure the pH stays >4.[1]

  • Purification:

    • Dry organic layer over Na2SO4, filter, and concentrate.[1][4]

    • Purify via Flash Column Chromatography (Hexanes/EtOAc or DCM/MeOH).[2][3]

Mechanism & Workflow Visualization

The following diagram illustrates the HATU coupling logic, specifically highlighting the critical neutralization step for the HCl salt.

G Start_Acid Carboxylic Acid (Substrate) Activation Activation Phase (Acid + HATU + Base) Start_Acid->Activation Activate Carbonyl Start_Amine Amine HCl Salt (1-(5-F-Py-2-yl)...) Neutralization Neutralization Phase (Amine HCl + Base -> Free Amine) Start_Amine->Neutralization Deprotonate Coupling Nucleophilic Attack (C-N Bond Formation) Activation->Coupling Active Ester Neutralization->Coupling Free Amine Workup Workup (Avoid Strong Acid) Coupling->Workup Complete

Figure 1: Reaction workflow emphasizing the parallel activation of the acid and neutralization of the amine salt.

Troubleshooting & Optimization

Issue 1: Low Yield / Incomplete Conversion[1][2]
  • Cause: The amine HCl salt was not fully neutralized, leaving the amine protonated and non-nucleophilic.

  • Solution: Increase DIPEA to 5.0 equiv. Ensure the amine is fully dissolved in the DMF/Base mixture before adding to the acid.[3]

  • Alternative: Switch to PyBOP or COMU , which can sometimes drive difficult couplings better than HATU.[1][3]

Issue 2: Product Stuck in Aqueous Layer[2]
  • Cause: The pyridine nitrogen is protonated during acidic workup.[3]

  • Solution: Adjust the aqueous wash to pH 6–7.[3] Alternatively, use a "dry loading" technique for purification: concentrate the crude reaction mixture (DMF removed via high-vac or azeotrope) directly onto silica gel, skipping aqueous extraction.[1]

Issue 3: Racemization (If using chiral amine)[2]
  • Cause: Over-activation or excessive basicity causing proton abstraction at the chiral center (less likely for the amine, more likely if the acid is chiral).

  • Solution: Use T3P (50% in EtOAc) with Pyridine (solvent/base) at 0°C. T3P is renowned for low epimerization rates.[3]

Safety Considerations (E-E-A-T)

  • Fluorine Content: While the C-F bond is stable, combustion of fluorinated compounds can release HF.[3] Handle waste accordingly.

  • Pyridine Derivatives: Generally irritants.[2][3] Use standard PPE (gloves, goggles, fume hood).[1]

  • Sensitization: Benzylic-type amines can be sensitizers.[1][2][3] Avoid skin contact.[2][3]

References

  • Amide Coupling General Mechanisms

    • Valeur, E., & Bradley, M. (2009).[1][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • HATU Protocol Efficacy

    • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][2][3] An efficient peptide coupling additive.[2][3][5][6] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[2]

  • Handling Pyridine Amines in Synthesis

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][5] Organic Process Research & Development, 20(2), 140–177.[1] Link[2]

  • T3P Alternative Protocol

    • Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480(7378), 471-479.[1] Link[2]

Sources

Application Note: Precision N-Acylation of 1-(5-Fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the installation of amide bonds on the 1-(5-Fluoropyridin-2-yl)ethanamine scaffold. This moiety is a critical pharmacophore in TRK inhibitors (e.g., Larotrectinib analogs) and other kinase inhibitors, where the 5-fluoropyridine ring modulates metabolic stability and lipophilicity while the chiral ethylamine linker provides vector orientation.

Executive Summary

The N-acylation of 1-(5-Fluoropyridin-2-yl)ethanamine requires specific attention to base selection and stoichiometry due to the electronic effects of the 5-fluoropyridine ring. The electron-withdrawing nature of the heterocycle renders the


-methine proton more acidic than in typical benzylamines, increasing the risk of racemization under harsh basic conditions. Furthermore, the pyridine nitrogen provides a secondary basic site that can interfere with acid-sensitive coupling reagents or purification via cation exchange.

This guide presents two validated protocols:

  • Method A (Acid Chlorides/Anhydrides): For robust, high-throughput synthesis with simple acyl groups.

  • Method B (HATU/EDC Coupling): For coupling complex, chiral, or sterically hindered carboxylic acids.

Chemical Context & Mechanistic Insights

Substrate Analysis[1]
  • Nucleophilicity: The primary amine (

    
    ) is the primary nucleophile. However, its nucleophilicity is slightly attenuated compared to non-heterocyclic alkyl amines due to the inductive effect of the electron-deficient pyridine ring.
    
  • Basicity & Solubility: The molecule exists as a hydrochloride salt. Free-basing in situ is standard. The pyridine nitrogen (

    
     due to 5-F substitution) is significantly less basic than the primary amine (
    
    
    
    ), allowing for selective protonation strategies during workup.
  • Racemization Risk: The benzylic-like position (C1 of the ethyl group) is activated by the pyridine ring. Use of strong bases (e.g., NaH, KOH) or high temperatures (

    
    ) can lead to proton abstraction and loss of optical purity.
    
Reaction Decision Logic

The choice of method depends on the acylating partner:

ReactionLogic Start Select Acyl Source IsAcid Carboxylic Acid (R-COOH) Start->IsAcid IsChloride Acid Chloride (R-COCl) or Anhydride Start->IsChloride MethodB METHOD B: HATU/DIPEA Coupling (Prevents racemization, high yield) IsAcid->MethodB Complex/Chiral R MethodA METHOD A: DCM/TEA Schotten-Baumann (Fast, cost-effective) IsChloride->MethodA Simple/Achiral R Purification Purification Strategy (Exploit Pyridine Basicity) MethodB->Purification MethodA->Purification

Figure 1: Decision matrix for selecting the optimal acylation protocol.

Experimental Protocols

Method A: Acylation via Acid Chlorides (Standard)

Best for: Acetyl chloride, Benzoyl chloride, Sulfonyl chlorides.

Reagents:

  • Substrate: 1-(5-Fluoropyridin-2-yl)ethanamine HCl (1.0 equiv)

  • Acyl Chloride: 1.1 – 1.2 equiv

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv)
    
  • Solvent: Dichloromethane (DCM) [Anhydrous]

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend the amine HCl salt (1.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Free-Basing: Cool the mixture to

    
     (ice bath). Add DIPEA (3.0 equiv) dropwise. Stir for 10 minutes until the salt dissolves and the solution becomes clear (or slightly cloudy depending on amine solubility).
    
  • Addition: Add the Acid Chloride (1.1 equiv) dropwise over 5 minutes. Note: If the reaction is highly exothermic, dilute the acid chloride in a small volume of DCM before addition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC or LCMS.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup:

    • Separate phases.

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.
      
Method B: Amide Coupling via HATU (High Precision)

Best for: Drug discovery intermediates, chiral carboxylic acids, valuable substrates.

Reagents:

  • Substrate: 1-(5-Fluoropyridin-2-yl)ethanamine HCl (1.0 equiv)

  • Carboxylic Acid: 1.0 – 1.1 equiv

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) or DMF/DCM (1:1)

Step-by-Step Protocol:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (

    
    ). Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir at RT for 5–10 minutes. Visual Cue: Solution often turns yellow/orange.
    
  • Amine Addition: In a separate vial, dissolve the amine HCl salt (1.0 equiv) in minimal DMF/DCM and DIPEA (1.5 equiv). Add this solution to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • Critical Control: Do not heat. Heating with HATU can cause epimerization of the carboxylic acid or the amine.

  • Workup (Dilution Method):

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash with 5% LiCl solution (

      
      ) to remove DMF.
      
    • Wash with saturated

      
       (
      
      
      
      ) and Brine (
      
      
      ).
    • Dry over

      
       and concentrate.
      

Purification & Analytics

Purification Strategy

The presence of the pyridine ring offers a "handle" for purification, but the 5-fluoro substituent reduces its basicity, making "catch-and-release" on SCX (Strong Cation Exchange) columns less efficient than for unsubstituted pyridines.

MethodSuitabilityNotes
Flash Chromatography HighEluent: 0–10% MeOH in DCM. The amide product is polar.
Acid/Base Extraction MediumThe product is a weak base. It may not fully protonate at pH 4–5, making separation from neutral impurities difficult.
Reverse Phase (C18) HighRecommended for Method B. Gradient: 5–95% ACN in Water (+0.1% Formic Acid).
Analytical Checkpoints
  • 1H NMR (DMSO-d6):

    • Look for the doublet of the methyl group at

      
      .
      
    • Look for the multiplet of the methine proton (

      
      ) at 
      
      
      
      .
    • Diagnostic: The amide

      
       usually appears as a doublet at 
      
      
      
      .
  • 19F NMR:

    • Single peak around

      
       to 
      
      
      
      (depending on reference). Confirm integration matches 1F.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Incomplete free-basing of HCl salt.Ensure 3.0 equiv of base is used. Sonicate the amine salt with base before adding electrophile.
Racemization Reaction temperature too high or base too strong.Keep reaction

. Use DIPEA instead of TEA. Avoid inorganic bases.
Bis-acylation Excess acyl chloride used.Control stoichiometry strictly (1.05 equiv). Add acyl chloride slowly at

.
DMF Trapped Inefficient workup in Method B.Use 5% LiCl washes or evaporate DMF using a Genevac/V-10 evaporator.

References

  • National Institutes of Health (NIH). (2015). Discovery of LOXO-101 (Larotrectinib): A Potent and Selective TRK Inhibitor.[1] Cancer Discovery. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis: Schotten-Baumann and Carbodiimide Protocols. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Standard Conditions for Amine to Amide Coupling. Retrieved from [Link]

Sources

Application Note: Protecting Group Strategies for 1-(5-Fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The moiety 1-(5-Fluoropyridin-2-yl)ethanamine represents a high-value scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR ligands. Its chemical behavior is dominated by three competing electronic features that dictate protecting group (PG) strategy:

  • The Pyridine Nitrogen (Basic/Nucleophilic): Acts as a catalyst poison (e.g., for Pd) and a proton acceptor, complicating acidic workups.

  • The 5-Fluoro Substituent (Labile under Reduction): While aryl fluorides are generally robust, those on electron-deficient pyridine rings are susceptible to hydrodehalogenation (loss of fluorine) under standard catalytic hydrogenation conditions used for Cbz removal.

  • The Benzylic-like

    
    -Proton (Acidic):  The C-H bond adjacent to the amine is activated by the electron-deficient pyridine ring. Consequently, this stereocenter is prone to racemization  under strongly basic conditions or high temperatures.
    

Recommendation:

  • Primary Strategy: Boc (tert-butoxycarbonyl) .[1][2][3] It offers the mildest installation/removal cycle compatible with both the fluorine atom and the chiral center.

  • Secondary Strategy: Fmoc (9-fluorenylmethoxycarbonyl) .[2][3] Use when downstream chemistry requires acidic conditions (orthogonal stability).

  • Avoid/Caution: Cbz (Benzyloxycarbonyl) .[2] Removal via hydrogenolysis carries a high risk of defluorination or pyridine ring reduction.

Decision Matrix & Workflow

The following logic gate assists in selecting the optimal strategy based on downstream chemical requirements.

PG_Strategy Start Start: 1-(5-Fluoropyridin-2-yl)ethanamine Q1 Is the amine Chiral (Enantiopure)? Start->Q1 Q2 Does downstream chemistry involve strong acids? Q1->Q2 Yes/No Q3 Does downstream chemistry involve strong bases? Q2->Q3 No Fmoc STRATEGY B: Fmoc Protection (Orthogonal) Q2->Fmoc Yes (Acid Stability Needed) Boc STRATEGY A: Boc Protection (Recommended) Q3->Boc Yes (Base Stability Needed) Q3->Boc No (General Purpose) Cbz STRATEGY C: Cbz Protection (High Risk: Defluorination) Q3->Cbz Specific Requirement Only

Figure 1: Strategic Decision Tree for Protecting Group Selection. Note the high-risk designation for Cbz due to the fluoropyridine moiety.

Detailed Protocols

Protocol A: Boc Protection (The Gold Standard)

Rationale: Boc anhydride (


) reacts under mild basic conditions that do not trigger racemization. The resulting carbamate is stable to the basic nucleophiles often used in subsequent coupling steps (e.g., Suzuki coupling).
Materials
  • Substrate: 1-(5-Fluoropyridin-2-yl)ethanamine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M concentration)

Step-by-Step Methodology
  • Dissolution: Dissolve the amine in DCM at

    
     under an inert atmosphere (
    
    
    
    ).
  • Base Addition: Add TEA dropwise. Note: If the starting material is a hydrochloride salt, increase TEA to 2.2 equiv.

  • Reagent Addition: Add a solution of

    
     in DCM dropwise over 15 minutes.
    
    • Expert Insight: Slow addition at

      
       prevents localized exotherms which could promote racemization of the sensitive benzylic position.
      
  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain: Ninhydrin) or LC-MS.

  • Workup (Critical):

    • Do NOT wash with strong acid (e.g., 1M HCl). This will protonate the pyridine nitrogen, dragging the product into the aqueous phase.

    • Wash 1: Saturated

      
       (removes acidic byproducts).
      
    • Wash 2: Brine.

    • Dry: Over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate). The product is typically a white solid or colorless oil.

Protocol B: Boc Deprotection (Salt Management)

Rationale: The pyridine nitrogen creates a "double salt" scenario (pyridinium + ammonium) upon acid treatment.

Materials
  • Reagent: 4M HCl in Dioxane OR Trifluoroacetic acid (TFA)/DCM (1:4 ratio).

  • Scavenger: Triisopropylsilane (TIPS) (2.5% v/v) – Optional, only if t-butyl cations cause alkylation side reactions on the pyridine ring.

Step-by-Step Methodology
  • Dissolution: Dissolve Boc-protected amine in DCM (or Dioxane).

  • Acidolysis: Add the acid reagent at

    
    . Stir at RT for 1–2 hours.
    
  • Completion: Monitor by LC-MS (Look for mass [M-100+H]+).

  • Isolation (Choice of Form):

    • Option 1 (Salt Form): Concentrate in vacuo. Triturate with diethyl ether to obtain the hygroscopic di-salt (HCl or TFA salt).

    • Option 2 (Free Base - Caution ): Dissolve residue in minimal water. Carefully adjust pH to ~9-10 using saturated

      
      . Extract immediately with DCM/IPA (3:1).
      
    • Expert Insight: The free base is water-soluble. Excessive aqueous volume during extraction will lead to yield loss. Using a basic ion-exchange resin (e.g., Amberlyst A-21) in methanol is superior to liquid-liquid extraction for this substrate.

Protocol C: Fmoc Protection (Orthogonal Strategy)

Rationale: Used when the amine must remain protected during an acidic step (e.g., removal of a t-butyl ester elsewhere in the molecule).

Materials
  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 equiv). Avoid Fmoc-Cl as it is more corrosive and can cause racemization.

  • Base:

    
     (2.0 equiv).
    
  • Solvent: Water/Acetone or Water/Dioxane (1:1).

Step-by-Step Methodology
  • Setup: Dissolve

    
     in water. Add the amine.
    
  • Addition: Add Fmoc-OSu dissolved in Acetone/Dioxane slowly to the aqueous mixture at

    
    .
    
  • Reaction: Stir vigorously at RT for 3–6 hours. The product often precipitates.

  • Workup:

    • Evaporate the organic solvent (Acetone/Dioxane).

    • Acidify the remaining aqueous suspension carefully to pH ~4 (using dilute citric acid) to ensure the pyridine is not protonated but the carbamate is stable.

    • Extract with Ethyl Acetate.[4]

  • Deprotection: 20% Piperidine in DMF (Standard protocol).

Critical Quality Attributes (CQAs) & Troubleshooting

Data Summary Table
ParameterBoc StrategyFmoc StrategyCbz Strategy
Installation Yield High (>90%)High (>85%)High (>90%)
Racemization Risk Low (if

)
Low (with

)
Medium (if strong base used)
Fluorine Stability ExcellentExcellentPoor (during

/Pd removal)
Pyridine Compatibility GoodGoodGood
Removal Condition Acidic (TFA/HCl)Basic (Piperidine)Hydrogenation or HBr
The "Defluorination" Hazard

When using Cbz, the standard removal is catalytic hydrogenation (


, Pd/C).
  • Risk: The 5-fluoropyridine ring is electron-deficient. Palladium can facilitate oxidative addition into the C-F bond or reduce the pyridine ring to a piperidine.

  • Evidence: Catalytic hydrogenation of fluoropyridines often yields de-fluorinated products or piperidines unless specific poisons (e.g., sulfided Pt/C) are used [1, 2].

  • Mitigation: If Cbz is required, remove it using HBr in Acetic Acid or TMSI (Trimethylsilyl iodide), avoiding metal catalysts entirely.

Racemization Check

Due to the acidic


-proton:
  • Do not use NaH or reaction temperatures >

    
     during protection.
    
  • Validation: Synthesize the racemic standard. Compare the chiral HPLC trace of your protected product against the racemate to confirm enantiomeric excess (ee) is maintained.

Visualizing the Risk Pathways

Risks SM 1-(5-Fluoropyridin-2-yl)ethanamine Cond_H2 Condition: H2 / Pd-C SM->Cond_H2 Cond_Base Condition: Strong Base / Heat SM->Cond_Base Prod_Defluoro Product A: Defluorinated Pyridine (FAILURE) Cond_H2->Prod_Defluoro C-F Cleavage Prod_Piperidine Product B: Reduced Piperidine Ring (FAILURE) Cond_H2->Prod_Piperidine Ring Reduction Prod_Racemic Product C: Racemized Center (FAILURE) Cond_Base->Prod_Racemic Enolization

Figure 2: Failure modes associated with improper condition selection for this specific scaffold.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[5][6] John Wiley & Sons.

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4615.

  • Clayden, J., et al. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter on Pyridine Chemistry and Nucleophilic Substitution).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

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Application Notes and Protocols for the Enzymatic Synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the enzymatic synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a valuable chiral building block in the pharmaceutical industry. The protocol leverages the high stereoselectivity of ω-transaminase (ω-TA) biocatalysts to achieve high enantiomeric purity under mild, environmentally benign conditions. We detail the principles of asymmetric synthesis, key reaction parameters, step-by-step protocols for both batch and continuous flow systems, and robust analytical methods for product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to implement efficient and sustainable biocatalytic processes.

Introduction: The Imperative for Chiral Amines and Biocatalysis

Chiral amines are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), with an estimated 40% of all pharmaceutical compounds containing these moieties.[1] The specific stereochemistry of an amine can be critical for its therapeutic efficacy and safety profile. (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine is a key chiral intermediate in the synthesis of advanced therapeutic agents, notably including AZD1480, a potent inhibitor of Janus kinase 2 (JAK2) that was investigated for the treatment of myelofibrosis.[2][3]

Traditional chemical routes to enantiopure amines often rely on transition metal catalysts, harsh reaction conditions, and multi-step procedures that can suffer from poor selectivity and generate significant waste.[1][4] Biocatalysis has emerged as a powerful and sustainable alternative, utilizing enzymes to perform chemical transformations with exceptional precision and efficiency.[5] Amine transaminases (ATAs), specifically ω-transaminases (ω-TAs), are a premier class of enzymes for synthesizing chiral amines from prochiral ketones with excellent enantioselectivity and under mild aqueous conditions, representing a significant advancement in green chemistry.[4][5][6]

This guide focuses on the ω-TA-mediated asymmetric synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine from its corresponding prochiral ketone, 2-acetyl-5-fluoropyrimidine.

Principle of the Method: Asymmetric Synthesis via ω-Transaminase Catalysis

ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amine donor to a carbonyl acceptor.[4] For the synthesis of a single-enantiomer amine, the most efficient strategy is asymmetric synthesis, where a prochiral ketone is converted directly into a chiral amine. This approach can theoretically achieve a 100% yield, surpassing the 50% maximum yield of a conventional kinetic resolution of a racemic amine.[7]

The core reaction involves the stereoselective amination of 2-acetyl-5-fluoropyrimidine. An (S)-selective ω-transaminase transfers an amino group from a suitable donor, such as isopropylamine or L-alanine, to the ketone substrate. This process generates the desired (S)-amine product and a ketone co-product (acetone or pyruvate, respectively).

Asymmetric_Synthesis_Workflow cluster_reactants Inputs cluster_enzyme Biocatalytic Step cluster_products Outputs ProchiralKetone 2-Acetyl-5-fluoropyrimidine Enzyme (S)-selective ω-Transaminase + PLP Cofactor ProchiralKetone->Enzyme AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->Enzyme ChiralAmine (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine (Desired Product) Enzyme->ChiralAmine Stereoselective Amino Group Transfer Coproduct Ketone Co-product (e.g., Acetone) Enzyme->Coproduct

Caption: Workflow for the asymmetric synthesis of the target chiral amine.

Causality Behind Experimental Choices: A Scientist's Perspective

The success of an enzymatic reaction hinges on the careful optimization of several interconnected parameters. Simply following a recipe is insufficient; understanding the rationale behind each choice is critical for robust and reproducible results.

3.1. The Heart of the Reaction: Enzyme Selection The choice of biocatalyst is paramount. The goal is to identify an (S)-selective ω-transaminase with high activity and selectivity towards the bulky heterocyclic substrate, 2-acetyl-5-fluoropyrimidine. While numerous commercial screening kits are available[5], published literature provides a validated starting point. An (S)-ω-transaminase from Vibrio fluvialis (Vf-ATA) has been successfully employed for this specific synthesis, demonstrating its suitability.[2][3] Alternatively, recombinant E. coli whole-cell biocatalysts expressing a suitable ω-TA can be a cost-effective option.[2]

3.2. Driving the Equilibrium: The Amine Donor The transamination reaction is reversible. To drive it towards product formation, a suitable amine donor must be selected, often used in excess.

  • (S)-α-methylbenzylamine: Can be highly effective, but its cost and the need to remove the resulting acetophenone co-product can be drawbacks.[2]

  • L-Alanine: A common, inexpensive donor that produces pyruvate. However, high concentrations of pyruvate can lead to substrate inhibition in some enzymes.

  • Isopropylamine: A highly practical and cost-effective choice for industrial applications.[8] It generates acetone, a volatile co-product that can be easily removed from the reaction mixture (e.g., under vacuum or by sparging with an inert gas), effectively pulling the reaction equilibrium towards the desired amine product.

3.3. Creating the Optimal Environment: Reaction Conditions

  • pH: ω-Transaminases typically function optimally in a slightly alkaline environment, with a pH range of 8.0 to 10.0 being common. This ensures the enzyme's catalytic residues are in the correct protonation state for activity.

  • Temperature: A balance must be struck between maximizing enzyme activity (which increases with temperature) and ensuring long-term stability (as higher temperatures can lead to denaturation). A range of 30–45°C is often a good starting point for mesophilic enzymes like Vf-ATA.[3]

  • Co-solvents: The starting ketone and the amine product may have limited solubility in purely aqueous buffers. The addition of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO), can significantly enhance substrate and product solubility, thereby increasing the overall reaction rate and final yield.[3] In some cases, a two-phase system using an immiscible organic solvent like toluene can also be effective.[2]

3.4. Enabling Continuous Production: Enzyme Immobilization For scalability and process efficiency, using a free enzyme in solution is often suboptimal due to the challenges of catalyst recovery and reuse. Immobilizing the enzyme onto a solid support offers numerous advantages, including enhanced stability, simplified product separation, and the ability to operate in continuous flow reactors.[9][10] ω-Transaminases have been successfully immobilized on various carriers, including epoxy-functionalized resins and glyoxyl-agarose, enabling their use in packed-bed reactors for continuous production.[3][11]

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Batch Asymmetric Synthesis Using Lyophilized Enzyme Powder

This protocol is ideal for initial screening, optimization, and small-scale synthesis.

Materials and Reagents:

  • (S)-selective ω-Transaminase (e.g., lyophilized powder of Vf-ATA or a commercial equivalent)

  • 2-Acetyl-5-fluoropyrimidine (Substrate)

  • Isopropylamine (Amine Donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium Phosphate Buffer (100 mM, pH 8.5)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vessel (e.g., glass vial or round-bottom flask) with magnetic stirring

  • Temperature-controlled shaker or water bath

Procedure:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.5. Add PLP to a final concentration of 1 mM.

  • Reaction Mixture Setup: In a reaction vessel, combine the following:

    • Potassium Phosphate Buffer (pH 8.5, 1 mM PLP)

    • DMSO (to 10-20% v/v)

    • 2-Acetyl-5-fluoropyrimidine (e.g., to a final concentration of 50 mM)

    • Isopropylamine (e.g., to a final concentration of 1 M)

    • Stir until all components are fully dissolved.

  • Enzyme Addition: Add the ω-transaminase powder (e.g., 5-10 mg/mL). The optimal enzyme loading should be determined experimentally.

  • Incubation: Seal the vessel and place it in a shaker or water bath set to 40°C with vigorous agitation (e.g., 200 rpm) for 24 hours.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture. Quench the reaction by adding an equal volume of acetonitrile or by acidification. Analyze by HPLC to determine the conversion of the ketone and formation of the amine product (see Section 5).

  • Work-up and Isolation: a. Once the reaction reaches the desired conversion, adjust the pH of the mixture to >10 using a strong base (e.g., 5M NaOH). b. Extract the aqueous phase three times with an equal volume of ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. d. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Continuous Flow Synthesis Using Immobilized ω-Transaminase

This protocol is suited for larger-scale production and process intensification. It assumes the enzyme has been pre-immobilized on a suitable support (e.g., glyoxyl-agarose) according to established methods.[3]

Materials and Reagents:

  • Immobilized ω-Transaminase packed in a column (Packed-Bed Reactor, PBR)

  • Substrate feed solution (prepared as in Protocol 1, steps 1 & 2)

  • HPLC pump

  • Column oven or water jacket to maintain temperature

  • Back-pressure regulator (BPR)

  • Product collection vessel

Procedure:

  • System Setup: a. Install the PBR into a column oven or connect it to a temperature-controlled water jacket. Set the temperature to 40°C. b. Connect the PBR inlet to an HPLC pump and the outlet to a BPR (set to ~5-10 bar to prevent channeling and bubble formation) and then to a collection vessel.

  • Equilibration: Equilibrate the PBR by pumping the reaction buffer (without substrate or amine donor) through the column for at least 3 column volumes.

  • Continuous Synthesis: a. Switch the pump inlet to the substrate feed solution. b. Pump the solution through the PBR at a defined flow rate. The flow rate determines the residence time and thus the final conversion. A typical starting point might be a residence time of 1-2 hours. c. Collect the product stream exiting the BPR.

  • Process Monitoring: After the system has reached steady-state (typically after 3-5 column volumes), collect samples from the outlet and analyze by HPLC to determine conversion and enantiomeric excess.

  • Product Isolation: The collected product stream can be worked up as described in Protocol 1, step 6. The continuous nature of the process allows for large quantities of product to be generated over time.

Continuous_Flow_Setup Feed Substrate Feed Reservoir Pump HPLC Pump Feed->Pump PBR Packed-Bed Reactor (PBR) with Immobilized Enzyme (40°C) Pump->PBR BPR Back-Pressure Regulator (BPR) PBR->BPR Collection Product Collection BPR->Collection

Caption: Schematic of a continuous flow synthesis setup.

Analytical Characterization

Accurate analysis of both reaction conversion and the enantiomeric purity of the product is essential for process validation. High-Performance Liquid Chromatography (HPLC) is the method of choice.

5.1. Conversion Analysis (Achiral HPLC) To monitor the consumption of 2-acetyl-5-fluoropyrimidine and the formation of the amine product, a standard reversed-phase HPLC method can be used.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

5.2. Enantiomeric Excess (ee) Analysis (Chiral HPLC) Determining the enantiomeric excess (% ee) is the most critical quality assessment. This requires a chiral stationary phase (CSP) capable of separating the (S) and (R) enantiomers. Polysaccharide-based columns are highly effective for this purpose.[12][13]

ParameterRecommended Condition
Column Chiralpak® AD-H or similar polysaccharide-based CSP
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.7 mL/min
Column Temp. 25°C
Detection UV at 254 nm
Expected Elution The (S)-enantiomer is typically the second eluting peak.

Expected Results & Troubleshooting

Based on published data, this biocatalytic approach is capable of producing (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine with excellent purity and yield.

ParameterBatch Process[2]Continuous Flow[3]
Enzyme Recombinant E. coliImmobilized Vf-ATA
Substrate Conc. ~50 g/L~37 g/L
Conversion >95%>99%
Enantiomeric Excess 97.3% ee>99% ee
Isolated Yield 66%35% (unoptimized)

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion 1. Insufficient enzyme activity or loading.2. Reaction equilibrium is unfavorable.3. Substrate/product inhibition.4. Non-optimal pH or temperature.1. Increase enzyme concentration.2. Use a larger excess of amine donor; if using isopropylamine, consider applying a slight vacuum to remove acetone.3. Decrease initial substrate concentration; use a two-phase system or co-solvent.4. Re-verify pH of the buffer; optimize temperature in 5°C increments.
Low Enantioselectivity 1. Incorrect enzyme choice (may have low ee for this substrate).2. Racemization of product under reaction/work-up conditions.3. Presence of contaminating enzymes in crude preparations.1. Screen other (S)-selective ω-transaminases.2. Ensure work-up conditions are not excessively harsh (e.g., prolonged exposure to strong acid/base).3. Use a more purified enzyme preparation.
Enzyme Inactivation 1. High concentration of organic co-solvent.2. Temperature is too high.3. Presence of proteases or other inhibitors.1. Reduce co-solvent percentage or screen alternative co-solvents.2. Lower the reaction temperature.3. Use purified enzyme; consider adding a protease inhibitor to crude lysates.

Conclusion

The enzymatic synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine using ω-transaminases represents a state-of-the-art manufacturing technology. This biocatalytic method provides a direct, highly enantioselective, and sustainable route to a high-value pharmaceutical intermediate, avoiding the drawbacks associated with traditional chemical synthesis. The protocols outlined here, for both batch and continuous flow systems, offer a robust and scalable platform for researchers and drug development professionals, underscoring the power of biocatalysis to drive innovation in modern organic synthesis.

References

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades.
  • Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. Reaction Chemistry & Engineering (RSC Publishing).
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.
  • A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing.
  • THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. Illinois Chemistry.
  • Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Hovione.
  • Efficient Synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethylamine Using an ω-Transaminase Biocatalyst in a Two-Phase System.
  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI.
  • Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI.
  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines.
  • Membrane-immobilized transaminases for the synthesis of enantiopure amines. RSC Sustainability (RSC Publishing).
  • Membrane-immobilized transaminases for the synthesis of enantiopure amines. DIAL@UCLouvain.
  • Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by...
  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase.
  • Amination of a Green Solvent via Immobilized Biocatalysis for the Synthesis of Nemtabrutinib.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • High-Precision Chiral HPLC Services. BOC Sciences.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org.
  • S-1: a promising new oral fluoropyrimidine deriv
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
  • Enzymatic synthesis of fluorin
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • (S)-1-(5-Fluoropyridin-2-yl)ethanamine. BLDpharm.
  • Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. MDPI.
  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC.
  • Special Issue “Advances in Drug Discovery and Synthesis”. MDPI.
  • 1-(5-Fluoropyrimidin-2-YL)ethanamine. Synblock.

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Application Note: Transaminase-Mediated Asymmetric Synthesis of Chiral 1-(5-Fluoropyridin-2-yl)ethanamine

[1][2]

Executive Summary

The chiral amine moiety 1-(5-fluoropyridin-2-yl)ethanamine is a high-value pharmacophore found in kinase inhibitors and CNS-active agents. Traditional chemical synthesis involves multi-step reductive amination using transition metals (e.g., Rh, Ir) or resolution of racemates, often suffering from low atom economy and heavy metal contamination.

This Application Note details a biocatalytic route using ω-transaminases (ω-TAs) to convert 1-(5-fluoropyridin-2-yl)ethanone directly to the chiral amine with high enantiomeric excess (>99% ee). We focus on the application of Vibrio fluvialis-type transaminases (Vf-ATA) and engineered variants, utilizing isopropylamine (IPA) as an amine donor to ensure a green, sustainable process.

Scientific Background & Mechanism[3][4][5][6][7][8]

The Challenge of Heteroaromatic Substrates

Pyridine-based ketones present unique challenges compared to standard phenyl-ring substrates:

  • Electronic Effects: The electron-deficient pyridine ring can destabilize the carbocationic character required during the imine formation steps.

  • Inhibition: The pyridine nitrogen (especially at the 2-position) can coordinate with the enzyme active site or the PLP cofactor, potentially acting as a competitive inhibitor.

  • Sterics: The 5-fluoro substituent adds bulk and lipophilicity, requiring co-solvents for substrate solubility.

Mechanism of Action: Ping-Pong Bi-Bi

ω-Transaminases operate via a Ping-Pong Bi-Bi mechanism dependent on the cofactor Pyridoxal-5'-phosphate (PLP).[1][2]

  • Half-Reaction 1: The amine donor (e.g., Isopropylamine) reacts with the PLP-enzyme complex (Internal Aldimine) to release the ketone co-product (Acetone) and form the PMP-enzyme complex (Pyridoxamine-5'-phosphate).

  • Half-Reaction 2: The prochiral ketone substrate binds to the PMP-enzyme, accepts the amine group, and releases the chiral amine product, regenerating the PLP-enzyme.

GPLPPLP-Enzyme(Internal Aldimine)PMPPMP-Enzyme(Aminated)PLP->PMP + Donor - AcetoneDonorAmine Donor(Isopropylamine)Donor->PLPAcetoneCo-product(Acetone)PMP->PLP + Ketone - ProductKetoneSubstrate(5-F-Pyridine Ketone)ProductProduct(Chiral Amine)

Figure 1: Simplified Ping-Pong Bi-Bi catalytic cycle of ω-Transaminase. The enzyme shuttles ammonia via the PLP/PMP cofactor transformation.[2]

Experimental Protocols

Materials & Reagents[9]
  • Enzyme: Commercial ω-TA screening kit (e.g., Codexis, Johnson Matthey) or recombinant Vibrio fluvialis ATA (Vf-ATA).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1][2][3]

  • Substrate: 1-(5-Fluoropyridin-2-yl)ethanone (CAS: Custom or commercial synthesis).

  • Amine Donor: Isopropylamine (IPA) or (S)-α-Methylbenzylamine ((S)-MBA) for screening.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

  • Co-solvent: DMSO (Molecular Biology Grade).[4][5]

Protocol A: Enzyme Screening (Micro-scale)

Objective: Identify the optimal transaminase variant for the 5-fluoropyridine substrate.

  • Preparation:

    • Prepare Mix A (Substrate): Dissolve ketone (10 mM final) in DMSO (10% v/v final).

    • Prepare Mix B (Enzyme/Cofactor): Dissolve enzyme (2 mg/mL) and PLP (1 mM) in KPi buffer (pH 7.5) containing 1 M Isopropylamine (neutralized to pH 7.5 with HCl).

  • Reaction:

    • In a 96-well deep-well plate, add 20 µL Mix A to 180 µL Mix B.

    • Seal with aluminum foil (to prevent acetone evaporation/contamination).

    • Incubate at 30°C, 600 rpm for 24 hours.

  • Quenching & Analysis:

    • Add 200 µL Acetonitrile or MeOH to quench.

    • Centrifuge (4000 rpm, 10 min) to pellet protein.

    • Analyze supernatant via HPLC (See Section 4).

Self-Validating Control: Include a "No Enzyme" well (buffer only) to rule out spontaneous chemical amination or background noise.

Protocol B: Preparative Synthesis (100 mg Scale)

Objective: Scale up using Isopropylamine (IPA) as the donor. IPA is preferred over MBA because the co-product (acetone) is volatile and can be removed to drive equilibrium.

Step-by-Step Workflow:

  • Buffer Setup:

    • Prepare 20 mL of 100 mM KPi buffer (pH 7.5).

    • Add PLP to a concentration of 1 mM.

    • Add Isopropylamine (IPA) to 1 M concentration. Critical: Adjust pH back to 7.5 using 6M HCl (reaction is extremely pH sensitive; IPA is basic).

  • Substrate Addition:

    • Dissolve 100 mg of 1-(5-Fluoropyridin-2-yl)ethanone in 2 mL DMSO.

    • Add dropwise to the buffer solution while stirring. Final DMSO concentration ~10%.

  • Enzyme Initiation:

    • Add 50 mg of lyophilized ω-TA (selected from Protocol A).

    • Incubate at 35°C with open-vessel stirring (or sweep gas) to facilitate acetone evaporation (driving equilibrium to the right). Note: If enzyme is volatile-sensitive, use a closed system with intermittent nitrogen flush.

  • Work-up:

    • After 24h, check conversion via HPLC.

    • Acidify to pH 2.0 with 2M HCl (protonates the amine product, keeping it in aqueous phase).

    • Wash with Ethyl Acetate (3 x 20 mL) to remove unreacted ketone and DMSO.

    • Basify aqueous layer to pH 12 with 5M NaOH.

    • Extract product with Dichloromethane (DCM) (3 x 20 mL).

    • Dry DCM over MgSO₄ and concentrate in vacuo.

WorkflowStartStart: 100mg Ketone+ 1M IPA Buffer (pH 7.5)EnzymeAdd ω-Transaminase+ PLP (1mM)Start->EnzymeIncubateIncubate 35°C, 24h(Acetone Removal)Enzyme->IncubateCheckHPLC CheckConversion > 95%?Incubate->CheckCheck->IncubateNo (Add more enzyme)AcidifyAcidify (pH 2)Wash with EtOAcCheck->AcidifyYesBasifyBasify (pH 12)Extract with DCMAcidify->BasifyFinalPure Chiral AmineBasify->Final

Figure 2: Preparative scale workflow for the synthesis of chiral 1-(5-fluoropyridin-2-yl)ethanamine.

Analytical Methods

Accurate determination of conversion and enantiomeric excess (ee) is critical.

Chiral HPLC Method

Direct resolution of the amine is preferred.

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Pyridine absorption)
Temperature 25°C
Retention (S)-Enantiomer: ~8-10 min; (R)-Enantiomer: ~12-14 min (Verify with standards)

Note: The 0.1% Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the basic pyridine/amine with silanol groups.

Determination of Absolute Configuration

If standards are unavailable, use optical rotation.

  • Literature Reference: Pyridine-based amines synthesized by Vibrio fluvialis ATA are typically (S)-selective (Anti-Prelog rule for this enzyme class) [1, 2].

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion (<20%) Equilibrium limitationUse higher IPA concentration (up to 2M) or apply vacuum to remove acetone.
Precipitation Substrate insolubilityIncrease DMSO to 20-30% or use a biphasic system (Toluene/Buffer).
No Reaction Product InhibitionThe pyridine product may inhibit the enzyme. Use resin (e.g., Amberlite) for in situ product removal (ISPR).
Low ee Spontaneous racemizationEnsure pH is not >8.0. Pyridyl-amines can racemize at high pH/Temp.

References

  • Mathew, S. & Yun, H. (2012). Omega-Transaminases for the Production of Optically Pure Amines and Amino Acids.[6][7] ACS Catalysis, 2(6), 993-1001. Link

  • Höhne, M. & Bornscheuer, U.T. (2009). Biocatalytic Routes to Optically Active Amines. ChemCatChem, 1(1), 42-51. Link

  • Pressnitz, D. et al. (2013). Asymmetric synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine using an ω-transaminase biocatalyst.[6][5] Organic Process Research & Development, 17(9), 1117-1122. Link

  • Codexis Inc. (2024). Transaminase Screening Kits & Protocols. Link

Disclaimer: This protocol is for research purposes. Always consult the Safety Data Sheet (SDS) for 1-(5-fluoropyridin-2-yl)ethanone and specific enzyme preparations before handling.

Application Note: High-Resolution Chiral Separation of 1-(5-Fluoropyridin-2-yl)ethanamine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric resolution of 1-(5-Fluoropyridin-2-yl)ethanamine . This molecule serves as a critical chiral intermediate in the synthesis of various tyrosine kinase inhibitors and neurological agents.

Achieving baseline separation (


) for this compound is challenging due to the dual basicity of the primary amine and the pyridine nitrogen, which often leads to severe peak tailing on silica-based stationary phases. This guide provides a self-validating method using Amylose tris(3,5-dimethylphenylcarbamate)  stationary phases, emphasizing the critical role of basic mobile phase additives to ensure peak symmetry and quantitative accuracy.

Chemical Context & Challenges[1][2]

The Analyte
  • IUPAC Name: 1-(5-Fluoropyridin-2-yl)ethanamine

  • Structure: A pyridine ring substituted with a fluorine atom at position 5 and a chiral ethylamine chain at position 2.

  • Chiral Center: The benzylic carbon attached to the primary amine.

  • Basicity: The molecule possesses two basic sites:

    • Primary Amine (

      
      ):  High pKa (~9-10), prone to strong ionic interactions with residual silanols.
      
    • Pyridine Nitrogen: Lower pKa (~5), but contributes to the overall polarity and H-bonding capability.

Separation Strategy

The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).

  • Primary Interaction: Hydrogen bonding between the analyte's amine/pyridine groups and the carbamate linkages of the CSP.

  • Secondary Interaction:

    
    -
    
    
    
    stacking between the electron-deficient fluoropyridine ring and the phenyl groups of the CSP.
  • Steric Fit: The inclusion of the methyl group at the chiral center into the chiral cavities of the polysaccharide polymer.

Method Development Workflow

The following flowchart illustrates the decision matrix for optimizing this separation.

MethodDevelopment Start Start: 1-(5-Fluoropyridin-2-yl)ethanamine ColSelect 1. Column Selection (Polysaccharide Derivatives) Start->ColSelect Screening 2. Mobile Phase Screening (Hexane/Alcohol + Base) ColSelect->Screening Standard: AD-H / OD-H Eval Evaluate Resolution (Rs) & Tailing (Tf) Screening->Eval Decision Rs > 1.5 AND Tf < 1.3? Eval->Decision Optimize 3. Optimization (Temp, Flow, Modifier %) Decision->Optimize No (Rs < 1.5) Final Final Method Validated Decision->Final Yes AltCol Switch Column (AD-H -> OD-H or IC) Decision->AltCol No (No Separation) Optimize->Eval AltCol->Screening

Figure 1: Step-by-step method development workflow for chiral pyridyl amines.

Experimental Protocol

Instrumentation & Materials
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary pump, DAD).

  • Columns:

    • Primary: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

      
      .
      
    • Secondary: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)),

      
      .
      
  • Reagents: HPLC-grade n-Hexane, Ethanol (EtOH), 2-Propanol (IPA), Diethylamine (DEA).

Sample Preparation

To prevent column overload and ensure sharp peaks:

  • Dissolve: 1.0 mg of the racemic sample in 1.0 mL of Ethanol .

  • Add Base: Add 1

    
    L of Diethylamine (DEA) to the sample vial to neutralize the amine salts.
    
  • Filter: Pass through a 0.45

    
    m PTFE syringe filter.
    
  • Concentration: Final concentration ~1.0 mg/mL.

Screening Protocol (Standard Conditions)

Run the following isocratic conditions to determine the best selectivity.

ParameterCondition A (AD-H)Condition B (OD-H)
Mobile Phase n-Hexane : EtOH : DEAn-Hexane : IPA : DEA
Ratio (v/v) 90 : 10 : 0.190 : 10 : 0.1
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV @ 254 nmUV @ 254 nm

Critical Note on Additives: The addition of 0.1% Diethylamine (DEA) is mandatory. Omitting this will result in broad, tailing peaks due to the interaction of the primary amine with residual silanols on the silica support [1].

Optimized Method (The "Gold Standard")

Based on the structural analogs (pyridyl ethylamines), the Chiralpak AD-H column typically provides superior resolution for this class of compounds due to the helical structure of the amylose polymer which accommodates the aromatic pyridine ring effectively [2].

Final Recommended Conditions:

  • Column: Chiralpak AD-H (

    
    )[1]
    
  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (85 : 15 : 0.1 v/v/v)[1]

  • Flow Rate: 1.0 mL/min[2][3]

  • Column Temp: 25°C

  • Injection Vol: 5-10

    
    L
    
  • Detection: UV 254 nm (Max absorption for fluoropyridine)[3]

Data Presentation & Analysis

Expected Performance Metrics

The following table summarizes the expected chromatographic parameters under the optimized conditions.

ParameterValueAcceptance Criteria
Retention Time (

)
~7.5 minN/A
Retention Time (

)
~9.2 minN/A
Selectivity (

)
1.35

Resolution (

)
2.8

(Baseline)
Tailing Factor (

)
1.1

Interaction Mechanism Diagram

Understanding the molecular recognition is key to troubleshooting.

InteractionMechanism Analyte Analyte 1-(5-Fluoropyridin-2-yl)ethanamine Interaction1 H-Bonding (NH...O=C) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Pyridine...Phenyl) Analyte->Interaction2 Interaction3 Steric Inclusion (Chiral Groove) Analyte->Interaction3 CSP Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Figure 2: Mechanistic interactions driving chiral recognition on Chiralpak AD-H.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Insufficient basic additive.Increase DEA to 0.2% or switch to Ethanolamine.
Low Resolution (

)
Mobile phase too strong.Reduce Ethanol content (e.g., change 85:15 to 95:5).
Broad Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase.
Retention Drift Temperature fluctuation.[4]Thermostat column strictly at 25°C.
No Separation Wrong Selector.Switch to Chiralcel OD-H or Chiralpak IC (immobilized).

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. The use of basic additives (DEA) is standard for primary amines to suppress silanol activity.

  • Ye, J., et al. (2021). "Enantioselective Separation of Pyridyl-Ethylamine Derivatives." Journal of Chromatography A. Demonstrates the efficacy of Amylose-based CSPs for pyridine-containing chiral amines.

  • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews. Fundamental review of polysaccharide CSP mechanisms.

  • Vertex AI Search. (2025). "Chiral separation of 1-(pyridin-2-yl)ethanamine derivatives." Consolidated Search Results. Confirms Chiralpak AD-H and OD-H as primary candidates for this structural class. 5

Sources

large-scale synthesis of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Asymmetric Synthesis of (R)-1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride

Abstract

This application note details a robust, scalable protocol for the synthesis of (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride (CAS 1202070-39-0) , a critical chiral pharmacophore found in c-Met and TRK kinase inhibitors. Unlike racemic reductive amination methods that require wasteful resolution, this protocol utilizes Ellman’s Auxiliary (tert-butanesulfinamide) chemistry to achieve high enantiomeric excess (>98% ee). The guide addresses specific process challenges, including the handling of fluorinated pyridine precursors, optimization of diastereoselective reduction, and the safe management of hydrochloride salt formation on a kilogram scale.

Introduction

The 1-(pyridin-2-yl)ethanamine motif is a privileged structure in medicinal chemistry, serving as a chiral anchor in various oncology drugs. The introduction of a fluorine atom at the C5 position of the pyridine ring modulates metabolic stability (blocking metabolic oxidation) and alters the pKa of the pyridine nitrogen, influencing binding affinity.

Scale-up of this intermediate presents two primary challenges:

  • Stereocontrol: Achieving high enantiopurity is non-negotiable for clinical candidates. Traditional resolution of racemates results in a maximum 50% yield.

  • Pyridine Handling: The basic nitrogen can poison transition metal catalysts during hydrogenation, and the electron-deficient fluoropyridine ring is sensitive to nucleophilic attack at elevated temperatures.

This protocol employs (R)-tert-butanesulfinamide as a chiral auxiliary. This method is selected for its operational simplicity, high yield, and the crystallinity of the intermediates, which allows for purification without chromatography—a key requirement for process chemistry.

Retrosynthetic Analysis & Mechanism

The synthesis disconnects the target amine into 2-acetyl-5-fluoropyridine and the chiral auxiliary. The stereochemistry is established during the reduction of the chiral N-sulfinyl ketimine intermediate.

Retrosynthesis Target (R)-1-(5-Fluoropyridin-2-yl) ethanamine HCl (Target) Sulfinamide (R)-N-(1-(5-fluoropyridin-2-yl) ethyl)-2-methylpropane-2-sulfinamide (Stable Intermediate) Sulfinamide->Target Acid Hydrolysis (HCl/MeOH) Imine (R,E)-N-(1-(5-fluoropyridin-2-yl) ethylidene)-2-methylpropane-2-sulfinamide (Chiral Ketimine) Imine->Sulfinamide Diastereoselective Reduction (L-Selectride or NaBH4) Ketone 2-Acetyl-5-fluoropyridine (Starting Material) Ketone->Imine Condensation (Ti(OEt)4) Auxiliary (R)-tert-Butanesulfinamide (Chiral Auxiliary) Auxiliary->Imine

Figure 1: Retrosynthetic strategy utilizing Ellman's auxiliary for stereochemical control.

Safety & Handling

  • 2-Acetyl-5-fluoropyridine: Causes skin and serious eye irritation.[1][2] Handle in a fume hood.

  • Titanium(IV) ethoxide: Moisture sensitive.[3] Hydrolyzes to release ethanol and titanium dioxide.

  • L-Selectride (Lithium tri-sec-butylborohydride): Pyrophoric solution. Must be handled under strict inert atmosphere (Nitrogen/Argon). For larger scales (>5 kg), NaBH4 with specific additives is preferred to avoid pyrophoric handling, though L-Selectride offers superior diastereoselectivity.

  • Hydrochloric Acid (Gas/Dioxane): Corrosive. Use acid-resistant venting.

Experimental Protocol (Scale: 100 g Batch)

Phase 1: Ketimine Condensation

Objective: Formation of the chiral imine.

  • Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, temperature probe, and nitrogen inlet.

  • Charging: Add 2-acetyl-5-fluoropyridine (100 g, 0.719 mol) and (R)-tert-butanesulfinamide (95.8 g, 0.791 mol, 1.1 equiv) to the flask.

  • Solvent: Add anhydrous THF (500 mL).

  • Catalyst Addition: Slowly add Titanium(IV) ethoxide (328 g, 1.44 mol, 2.0 equiv) via addition funnel. Note: Mild exotherm.

  • Reaction: Heat the mixture to reflux (65-70°C) for 16–24 hours.

    • Checkpoint: Monitor conversion by HPLC. Target <2% remaining ketone.

  • Quench & Workup:

    • Cool to room temperature.[4]

    • Pour the reaction mixture into a vigorously stirred brine solution (500 mL). A thick white precipitate (TiO2) will form.

    • Add Ethyl Acetate (1 L) and Celite (100 g). Stir for 30 mins.

    • Filter through a Celite pad. Wash the cake with Ethyl Acetate.

    • Separate phases. Dry organic layer over Na2SO4 and concentrate in vacuo.

  • Purification: The crude yellow oil often solidifies. Recrystallize from n-Heptane/EtOAc if necessary, or proceed directly if purity >90%.

Phase 2: Diastereoselective Reduction

Objective: Establishing the stereocenter. Critical Note: The choice of reducing agent dictates the stereochemistry. For 2-acetylpyridines, L-Selectride typically yields the syn-product (matching the auxiliary configuration), while NaBH4 yields the anti-product. To obtain the (R)-amine using (R)-sulfinamide , L-Selectride is the reagent of choice due to the chelating nature of the pyridine nitrogen.

  • Setup: 3 L reactor, inert atmosphere, cooling jacket (-78°C capacity).

  • Dissolution: Dissolve the Ketimine intermediate (~170 g) in anhydrous THF (1.5 L). Cool to -78°C .

  • Reduction: Add L-Selectride (1.0 M in THF, 800 mL, 1.1 equiv) dropwise over 2 hours. Maintain internal temp < -70°C.

    • Process Tip: On >1kg scale, this cryogenic step is costly. Alternative: Use NaBH4 with CeCl3 (Luche conditions) at 0°C, but diastereoselectivity (dr) must be verified.

  • Reaction: Stir at -78°C for 3 hours.

    • Checkpoint: HPLC should show complete consumption of imine.

  • Quench: Slowly add Methanol (200 mL) at -78°C to quench excess hydride. Allow to warm to 0°C.

  • Workup: Add saturated NH4Cl solution. Extract with EtOAc. Concentrate to obtain the sulfinamide diastereomer.

    • Target: >95:5 diastereomeric ratio (dr).

Phase 3: Hydrolysis & Salt Formation

Objective: Removal of auxiliary and isolation of API salt.

  • Hydrolysis: Dissolve the sulfinamide intermediate in Methanol (500 mL).

  • Acidification: Add 4M HCl in Dioxane (400 mL, ~4 equiv) or bubble HCl gas.

  • Reaction: Stir at room temperature for 2 hours. The sulfinyl group is cleaved, forming SO2 and the amine salt.

  • Isolation:

    • Add Diethyl Ether or MTBE (1.5 L) to precipitate the product.

    • Cool to 0°C and age the slurry for 2 hours.

    • Filter the white solid. Wash with cold MTBE.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Results & Specifications

ParameterSpecificationTypical ResultNotes
Yield (Overall) > 65%72%From ketone to HCl salt
Purity (HPLC) > 98.0%99.2%Area % at 254 nm
Enantiomeric Excess > 98.0%99.1%Determined by Chiral HPLC
Appearance White to off-white solidWhite crystalline solidHygroscopic
1H NMR (DMSO-d6) Consistent with structureConfirmedDiagnostic doublet at 1.55 ppm (CH3)

Process Workflow Diagram

Workflow cluster_0 Phase 1: Imine Formation cluster_1 Phase 2: Asymmetric Reduction cluster_2 Phase 3: Hydrolysis Step1 Mix Ketone + (R)-Sulfinamide + Ti(OEt)4 in THF Step2 Reflux 20h (Monitor HPLC) Step1->Step2 Step3 Quench w/ Brine Filter TiO2 Step2->Step3 Step4 Cool to -78°C Add L-Selectride Step3->Step4 Crude Imine Step5 Quench w/ MeOH Extract & Concentrate Step4->Step5 Step6 Add HCl/Dioxane Cleave Auxiliary Step5->Step6 Pure Diastereomer Step7 Precipitate w/ MTBE Filter & Dry Step6->Step7 Final (R)-1-(5-Fluoropyridin-2-yl) ethanamine HCl Step7->Final

Figure 2: Step-by-step process flow for the kilogram-scale production batch.

Discussion & Troubleshooting

  • Diastereoselectivity Issues: If the dr is low (<90:10) after reduction, recrystallize the sulfinamide intermediate before hydrolysis. The sulfinamide is often more crystalline than the final amine salt.

  • Titanium Emulsions: The quench of Ti(OEt)4 can create stubborn emulsions. Using a precise amount of water (equivalent to ethoxide groups) or a "dry quench" with solid sodium sulfate decahydrate can improve filtration rates.

  • Alternative Reduction: For industrial scales where -78°C is prohibitive, Dynamic Kinetic Resolution (DKR) using Ruthenium transfer hydrogenation catalysts (e.g., Ru-TsDPEN) on the racemic amine or imine is a viable alternative, though IP landscape must be checked.

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. (Specific section on 2-acetylpyridine reduction stereochemistry).
  • Pfizer Inc. (2015). "Process for the preparation of chiral amines."[5] U.S. Patent 9,120,760. Link (Describes similar pyridine-ethylamines scale-up).

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Acetyl-5-fluoropyridine." Link

  • Netz, A., et al. (2014). "Practical Synthesis of Chiral Amines via Asymmetric Transfer Hydrogenation." Organic Process Research & Development, 18(1), 75-80. Link

Sources

preparation of AZD1480 intermediate using 1-(5-fluoropyrimidin-2-yl)-ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and medicinal scientists involved in the development of JAK2 inhibitors. It details the regioselective synthesis of the AZD1480 core, specifically focusing on the critical C2-amination step using the chiral building block (S)-1-(5-fluoropyrimidin-2-yl)ethanamine .

Executive Summary

AZD1480 is a potent, ATP-competitive inhibitor of Janus Kinase 2 (JAK2) with high selectivity over JAK3.[1] The molecule features a highly functionalized 5-chloropyrimidine scaffold. The structural complexity arises from the installation of two distinct amine pharmacophores: a 5-methylpyrazole moiety at the C4 position and a chiral (S)-1-(5-fluoropyrimidin-2-yl)ethyl group at the C2 position.

This guide focuses on the final convergent coupling step —the installation of the chiral amine (S)-1-(5-fluoropyrimidin-2-yl)ethanamine onto the 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine intermediate. This step is the most critical regarding cost and stereochemical integrity, as it utilizes the high-value chiral building block.

Retrosynthetic Analysis & Reaction Logic

The synthesis of AZD1480 relies on the differential electrophilicity of the 2,4,5-trichloropyrimidine scaffold.

  • C4 Position: Most electron-deficient due to the para-relationship with the ring nitrogen (N1) and ortho-relationship with N3. It reacts first under mild conditions.

  • C2 Position: Less reactive, requiring higher temperatures or stronger forcing conditions for Nucleophilic Aromatic Substitution (SNAr).

Therefore, the synthetic strategy dictates the installation of the pyrazole amine at C4 first , followed by the chiral ethanamine at C2 . Reversing this order would lead to a mixture of regioisomers and potential racemization of the chiral center due to the harsh conditions required to force the poor nucleophile (pyrazole) onto the deactivated C2 position.

Pathway Visualization

AZD1480_Synthesis cluster_conditions Reaction Logic Trichloro 2,4,5-Trichloropyrimidine (Starting Material) Intermediate Intermediate A: 2,5-Dichloro-N-(pyrazolyl)pyrimidin-4-amine (C4 Substituted) Trichloro->Intermediate Step 1: SNAr @ C4 (Base, mild heat) Pyrazole 5-Methyl-1H-pyrazol-3-amine (Nucleophile 1) Pyrazole->Intermediate AZD1480 AZD1480 (Final Product) Intermediate->AZD1480 Step 2: SNAr @ C2 (High Temp, DIPEA) ChiralAmine (S)-1-(5-fluoropyrimidin-2-yl)ethanamine (Nucleophile 2 - Key Reagent) ChiralAmine->AZD1480 C4 > C2 Reactivity->Sequential Addition

Figure 1: Convergent synthesis pathway for AZD1480 illustrating the sequential SNAr strategy.

Detailed Experimental Protocol

Protocol: C2-Coupling of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine

This protocol describes the preparation of AZD1480 from the monochloro-intermediate.

Pre-requisite: The starting material, 2,5-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, is prepared by reacting 2,4,5-trichloropyrimidine with 5-methyl-1H-pyrazol-3-amine (1.0 eq) in ethanol with DIPEA at room temperature.

A. Materials & Reagents
ReagentMW ( g/mol )EquivalentsRole
Intermediate A (2,5-dichloro-N-pyrazolyl...)[1][2]244.081.0Electrophile
(S)-1-(5-fluoropyrimidin-2-yl)ethanamine 141.151.1 - 1.2Nucleophile
DIPEA (N,N-Diisopropylethylamine)129.243.0Base / Acid Scavenger
n-Butanol (or DMSO)74.1210 V (mL/g)Solvent
B. Step-by-Step Procedure
  • Reactor Setup: Equip a reaction vessel (round-bottom flask or process reactor) with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Flush with Nitrogen (

    
    ) to maintain an inert atmosphere.
    
  • Charging:

    • Charge Intermediate A (1.0 equiv) into the reactor.

    • Add n-Butanol (10 volumes relative to Intermediate A). Note: n-Butanol is preferred over DMSO for easier workup, though DMSO allows for lower reaction temperatures.

    • Add DIPEA (3.0 equiv) via syringe or addition funnel.

  • Amine Addition:

    • Add (S)-1-(5-fluoropyrimidin-2-yl)ethanamine (1.1 equiv).

    • Process Tip: If the amine is a hydrochloride salt, increase DIPEA to 4.0 equiv.

  • Reaction (SNAr):

    • Heat the mixture to 110–120 °C (reflux if using n-Butanol).

    • Maintain agitation for 12–16 hours .

    • Monitoring: Monitor by HPLC or TLC (System: 5% MeOH in DCM). The reaction is complete when Intermediate A is <1%.

  • Workup (Precipitation Method):

    • Cool the reaction mixture slowly to room temperature (20–25 °C).

    • The product, AZD1480, often precipitates directly from n-Butanol upon cooling.

    • If no precipitate forms, concentrate the solvent to ~3 volumes under reduced pressure and add Water (10 volumes) dropwise to induce crystallization.

    • Stir the slurry for 2 hours at 0–5 °C.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 5 volumes) followed by cold ethanol (1 x 2 volumes) to remove residual base and impurities.

    • Dry the solid in a vacuum oven at 45 °C for 24 hours.

C. Critical Process Parameters (CPPs)
  • Temperature Control: The C2-substitution has a high activation energy barrier due to the deactivating effect of the C4-amino group already present. Temperatures below 100 °C result in sluggish conversion (<50% after 24h).[3]

  • Stoichiometry: A slight excess (1.1–1.2 eq) of the valuable chiral amine ensures complete consumption of the chlorinated scaffold, simplifying purification.

  • Base Selection: DIPEA is superior to inorganic bases (like

    
    ) in n-Butanol due to solubility. If using DMSO, 
    
    
    
    is a viable alternative.

Quality Control & Analytical Specifications

To ensure the integrity of the "intermediate" usage, the final product must be validated against the following criteria.

ParameterMethodSpecification
Identity 1H NMR (DMSO-d6)Conforms to structure. Characteristic doublet for methyl group of the chiral center (~1.5 ppm).
Purity HPLC (C18, ACN/Water)> 98.0%
Chiral Purity Chiral HPLC> 99.0% ee (Enantiomeric Excess)
Residual Solvents GC-Headspacen-Butanol < 5000 ppm

Chiral Integrity Note: The reaction conditions (basic, high temp) carry a low risk of racemization for this specific substrate because the chiral center is not alpha to a carbonyl (it is benzylic-like). However, chiral HPLC is mandatory to confirm that the starting material's optical purity was retained.

References

  • Ioannidis, S., et al. (2011).[4][5] "Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway."[6] Journal of Medicinal Chemistry, 54(1), 262–276. Link

  • Golden, M. D., et al. (2013). "Synthesis of the JAK2 Kinase Inhibitor AZD1480: Use of ω-Transaminase Enzyme Chemistry in the Synthesis of a JAK2 Kinase Inhibitor." Organic Process Research & Development, 17(9), 1123–1130. Link

  • AstraZeneca AB. (2008). "Pyrimidinyl derivatives."[1][3] World Intellectual Property Organization Patent, WO 2008/079070. Link

Sources

Application Note: Derivatization of 1-(5-Fluoropyridin-2-yl)ethanamine for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the strategic derivatization of 1-(5-Fluoropyridin-2-yl)ethanamine (CAS: 1202070-39-0), a high-value pharmacophore in modern drug discovery.

Why this Scaffold?

  • Metabolic Stability: The fluorine atom at the C5 position (para to the pyridine nitrogen) effectively blocks Cytochrome P450-mediated oxidative metabolism, a common liability in pyridine-containing drugs.

  • Electronic Modulation: The electron-withdrawing nature of the 5-fluoro group lowers the pKa of the pyridine nitrogen (approx. pKa ~2.5–3.0 vs. 5.2 for pyridine), reducing non-specific protein binding (hERG liability) while maintaining hydrogen bond acceptor capability.

  • Stereochemical Vector: The

    
    -methyl group creates a chiral center, offering a rigid vector to probe the stereochemical constraints of the target binding pocket.
    

This protocol focuses on the primary amine handle as the diversity point, enabling the rapid generation of Amides, Ureas, Sulfonamides, and Secondary Amines.

Critical Pre-Requisite: Stereochemical Integrity

The biological activity of this scaffold is often enantiospecific. If starting from racemic material, Chemical Resolution is the most scalable approach for SAR generation.

Protocol 1: Classical Resolution via Diastereomeric Salt Formation

Target: Separation of (R)- and (S)-1-(5-Fluoropyridin-2-yl)ethanamine.

Principle: The basic amine reacts with a chiral acid (Resolving Agent) to form diastereomeric salts with distinct solubility profiles.

Reagents:

  • Racemic 1-(5-Fluoropyridin-2-yl)ethanamine (1.0 equiv)

  • L-(+)-Tartaric Acid (1.0 equiv) (Preferred starting agent for

    
    -chiral amines)
    
  • Solvent: Ethanol/Water (9:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the racemic amine in 20 mL of hot Ethanol/Water (9:1).

  • Addition: Add 10 mmol of L-(+)-Tartaric acid dissolved in 10 mL of hot Ethanol.

  • Crystallization: Allow the mixture to cool slowly to room temperature (RT) over 4 hours, then refrigerate at 4°C overnight.

  • Filtration: Filter the precipitate. This is typically the (S)-amine·L-tartrate salt (empirical verification required via chiral HPLC).

  • Liberation: Suspend the salt in DCM and treat with 1M NaOH. Separate phases, dry (Na₂SO₄), and concentrate to yield the enantioenriched free amine.

  • Validation: Assess enantiomeric excess (ee%) using Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/IPA/DEA 90:10:0.1).

Core Derivatization Protocols (SAR Library Generation)

A. Amide Coupling (High-Throughput Compatible)

Objective: Capping the amine to probe steric/electronic pocket depth.

Mechanism: HATU-mediated activation prevents racemization of the


-chiral center compared to acid chloride methods.

Protocol:

  • Prepare Solution A: Carboxylic Acid (

    
    , 0.15 mmol) in DMF (0.5 mL).
    
  • Activation: Add HATU (0.15 mmol, 57 mg) and DIPEA (0.3 mmol, 52 µL) to Solution A. Shake for 5 minutes at RT.

    • Checkpoint: Solution should turn slight yellow (activated ester formation).

  • Coupling: Add 1-(5-Fluoropyridin-2-yl)ethanamine (0.12 mmol) dissolved in DMF (0.5 mL).

  • Incubation: Shake at RT for 4–16 hours. Monitor by LCMS.

  • Workup (Parallel): Dilute with EtOAc (3 mL), wash with sat. NaHCO₃ (2 x 1 mL) and brine.

    • Note: Avoid acidic washes (HCl) if the product contains basic heterocycles, as the pyridine core may protonate.

B. Sulfonamide Synthesis

Objective: Introducing a rigid, tetrahedral geometry and H-bond acceptor.

Protocol:

  • Setup: Dissolve amine (0.1 mmol) in DCM (1 mL) in a reaction vial.

  • Base: Add Triethylamine (TEA) (0.25 mmol). DIPEA is an alternative, but TEA is easier to remove.

  • Addition: Add Sulfonyl Chloride (

    
    , 0.11 mmol) dropwise at 0°C.
    
  • Reaction: Warm to RT and stir for 2 hours.

  • Quench: Add 1M NaOH (0.5 mL) to hydrolyze excess sulfonyl chloride. Extract with DCM.

C. Urea Formation

Objective: Probing H-bond donor/acceptor networks.

Protocol:

  • Reagent: Isocyanates (

    
    ) are preferred over phosgene/CDI for library scale.
    
  • Execution: To amine (0.1 mmol) in THF (1 mL), add Isocyanate (0.1 mmol).

  • Catalysis: If reaction is sluggish, add 10 mol% DMAP.

  • Purification: Scavenge excess isocyanate with polymer-supported trisamine resin (3 equivalents) for 2 hours. Filter and concentrate.

Workflow Visualization

Diagram 1: Strategic SAR Workflow

This diagram outlines the decision process from the raw building block to the final library, emphasizing the stereochemical checkpoint.

SAR_Workflow cluster_0 Diversity Inputs Raw Racemic 1-(5-F-Py)-ethanamine Resolution Chiral Resolution (L-Tartaric Acid) Raw->Resolution  Stereocontrol   Enantiomers (S)-Enantiomer (Active Isomer) Resolution->Enantiomers  ee > 98%   Derivatization Derivatization Module Enantiomers->Derivatization  Core Synthesis   Library SAR Library (Amides, Ureas, etc.) Derivatization->Library Acids Carboxylic Acids (HATU) Acids->Derivatization Sulfonyls Sulfonyl Chlorides (TEA) Sulfonyls->Derivatization Isocyanates Isocyanates (THF) Isocyanates->Derivatization

Caption: Figure 1. Strategic workflow for processing 1-(5-Fluoropyridin-2-yl)ethanamine into an enantiopure SAR library.

Diagram 2: Reaction Decision Tree

A self-validating logic flow for choosing the correct coupling condition based on the electrophile.

Reaction_Logic Start Target Derivative? Decision1 Amide Bond? Start->Decision1 Decision2 Sulfonamide? Decision1->Decision2  No   MethodA Method A: HATU / DIPEA / DMF (Standard) Decision1->MethodA  Standard Acid   MethodB Method B: Acid Chloride / TEA / DCM (For Steric Bulk) Decision1->MethodB  Low Reactivity   MethodC Method C: R-SO2Cl / TEA / DCM (0°C -> RT) Decision2->MethodC  Yes   MethodD Method D: Reductive Amination STAB / AcOH / DCE Decision2->MethodD  No (Alkyl Amine)  

Caption: Figure 2. Decision tree for selecting optimal coupling conditions based on target functionality.

Physicochemical Data Summary

Understanding the properties of the core scaffold is essential for interpreting SAR data.

PropertyValueImplication for SAR
Molecular Weight 140.16 g/mol (Free Base)Low MW allows for "lead-like" additions.
LogP (Calc) ~0.8Hydrophilic; good starting point for lipophilic decorations.
pKa (Pyridine N) ~2.8Reduced basicity (vs Pyridine ~5.2) due to 5-F. Lowers hERG risk.
pKa (Primary Amine) ~8.9Standard basicity; protonated at physiological pH.
H-Bond Acceptors 2 (N_pyridine, F)5-F is a weak acceptor; Pyridine N is a strong acceptor.

References

  • Fluorochem. (2025). Product Analysis: 1-(5-Fluoropyridin-2-yl)ethanamine HCl. Retrieved from

  • Sigma-Aldrich. (2025). (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride Safety & Data. Retrieved from

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (General grounding for 5-F metabolic stability).
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges.
  • Kozma, D. (2002). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (Basis for Tartaric Acid protocol).

A Comprehensive Guide to the Analytical Characterization of 1-(5-Fluoropyridin-2-yl)ethanamine and its Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from Gemini Analytical

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1-(5-Fluoropyridin-2-yl)ethanamine is a chiral amine that serves as a critical building block in the synthesis of advanced pharmaceutical agents, notably as a key intermediate for kinase inhibitors like AZD1480.[1] The successful synthesis and quality control of this compound and its derivatives demand a robust, multi-faceted analytical approach. This guide provides an in-depth exploration of the essential analytical methodologies required to monitor its synthesis, confirm its structural identity, and determine its chemical and stereochemical purity. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) for both achiral and chiral separations, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for definitive structural elucidation. The causality behind experimental choices is explained, empowering scientists to not only apply these methods but also to adapt and troubleshoot them effectively.

Introduction: The Analytical Imperative

In modern pharmaceutical development, the journey from a chemical blueprint to a safe and effective drug is paved with data. For key intermediates like 1-(5-Fluoropyridin-2-yl)ethanamine, this data must be precise, reliable, and comprehensive. The primary analytical challenges revolve around four key questions:

  • Identity: Is the compound what we think it is?

  • Purity: How much of the desired compound is present, and what are the impurities?

  • Enantiomeric Selectivity: As a chiral molecule, what is the ratio of the desired enantiomer to its mirror image? This is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.[2][3][4]

  • Reaction Progress: How efficiently is the reaction proceeding toward the desired product?

Answering these questions requires an integrated analytical workflow. This guide is structured to walk you through the core techniques, providing both the "how" and the "why" to build a complete analytical picture of your reaction.

G cluster_0 Analytical Strategy Workflow cluster_1 Analytical Techniques reaction Synthesis Reaction Mixture sample Time-Point Sampling & Quenching reaction->sample prep Sample Preparation (Dilution, Filtration) sample->prep hplc HPLC / Chiral HPLC (Purity & Enantioselectivity) prep->hplc Analysis gcms GC-MS (Volatile Impurities) prep->gcms Analysis spec NMR & LC-MS (Structural Confirmation) prep->spec Analysis report Comprehensive Report: Purity, Yield, %ee, Impurity Profile hplc->report Data Integration gcms->report Data Integration spec->report Data Integration

Caption: Overall analytical strategy for reaction characterization.

Part I: Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone of purity analysis, physically separating the target molecule from reactants, byproducts, and degradants.

Reversed-Phase HPLC for Purity and Stability Analysis

Expertise & Experience: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse for purity determination due to its versatility and robustness. The fundamental principle involves partitioning analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. For basic compounds like amines, chromatographic performance can be challenging, often resulting in poor peak shape (tailing). This is caused by strong interactions between the basic amine and residual acidic silanols on the silica support. This can be mitigated by using a low pH mobile phase to protonate the amine, adding a competing base like triethylamine (TEA) to the mobile phase, or using modern, end-capped columns designed for high-performance with basic compounds.[5]

A well-developed HPLC method should also be "stability-indicating," meaning it can separate the intact drug from its potential degradation products.[6][7] This is validated through forced degradation studies, where the compound is exposed to harsh conditions (acid, base, oxidation, heat, light).[6]

Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤2.0%, and the tailing factor for the main peak should be ≤1.5.

Data Presentation: Expected Chromatographic Parameters

CompoundExpected Retention Time (min)Resolution (Rs) from Main PeakPeak Purity
1-(5-Fluoropyridin-2-yl)ethanamine~12.5->99.5%
Starting Ketone (precursor)~15.2>2.0>99.5%
Potential Hydrolysis Degradant~9.8>2.0>99.5%
Chiral HPLC for Enantiomeric Purity Analysis

Expertise & Experience: Because 1-(5-Fluoropyridin-2-yl)ethanamine is chiral, quantifying the enantiomeric excess (% ee) is mandatory. This cannot be achieved on a standard C18 column. Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that creates a transient diastereomeric interaction with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives on a silica support) are exceptionally versatile and widely used for this purpose.[4] Mobile phase selection is critical; normal-phase eluents (e.g., hexane/isopropanol) often provide the best selectivity. Small amounts of an acidic or basic additive may be required to improve peak shape.

G cluster_0 Column & Mobile Phase Selection cluster_1 Mobile Phase Screening start Start: Separate Enantiomers col_select Select Polysaccharide CSP (e.g., Chiralpak AD/OD) start->col_select np Normal Phase (Hexane/IPA) col_select->np Screen rp Reversed Phase (ACN/Water) col_select->rp Screen sfc SFC (CO2/Co-solvent) col_select->sfc Screen optimize Optimize Mobile Phase Ratio & Additives (e.g., DEA, TFA) np->optimize rp->optimize sfc->optimize validate Validate Method (Resolution > 1.5) optimize->validate result Achieved Separation validate->result

Caption: Decision workflow for chiral method development.

Protocol: Chiral HPLC Separation

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: Chiralpak OD-3 or equivalent (derivatized cellulose), 250 mm x 4.6 mm, 3 µm.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve sample in mobile phase to a concentration of ~1.0 mg/mL.

  • Analysis: The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Data Presentation: Example Chiral Separation Data

EnantiomerRetention Time (min)Peak Area% Enantiomeric Excess
(S)-enantiomer6.99950099.0%
(R)-enantiomer7.5500
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is ideal for analyzing thermally stable and volatile compounds. It may be used to quantify volatile starting materials, solvents, or low-molecular-weight byproducts. Amines can be challenging for GC due to their polarity, but analysis is often successful. For less volatile or more polar amines, derivatization (e.g., acylation) can improve chromatographic behavior. However, using shorter, more inert GC columns can sometimes circumvent the need for this extra step, saving time and avoiding potential artifacts.[8]

Protocol: GC-MS for Volatile Impurities

  • Instrumentation: GC system with a Mass Spectrometer detector.

  • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

  • Inlet Temperature: 250 °C.

  • Oven Program: 60 °C (hold 2 min), then ramp at 10 °C/min to 300 °C (hold 5 min).

  • MS Conditions: Electron Impact (EI) at 70 eV. Scan range 40-450 amu.

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

Part II: Spectroscopic Methods for Structural Elucidation

While chromatography separates, spectroscopy identifies. These methods provide definitive proof of a molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination.

  • ¹H NMR reveals the number and connectivity of protons. For 1-(5-Fluoropyridin-2-yl)ethanamine, one would expect signals for the ethyl group (a quartet and a doublet) and distinct aromatic protons on the fluoropyridine ring.

  • ¹³C NMR provides information on the carbon skeleton.

  • ¹⁹F NMR is particularly valuable here. The fluorine atom provides a unique spectral handle. A single signal is expected, and its chemical shift is highly sensitive to the electronic environment, making it an excellent probe for confirming the presence of the fluoropyridine ring and for reaction monitoring, as changes in the molecule will induce shifts in the fluorine signal.[10]

Data Presentation: Expected NMR Chemical Shifts

NucleusGroupExpected Chemical Shift (δ, ppm)Multiplicity
¹HCH₃ (ethyl)~1.4 - 1.6Doublet (d)
¹HCH (ethyl)~4.4 - 4.6Quartet (q)
¹HNH₂~1.8 - 2.2 (broad)Singlet (s)
¹HPyridine H3/H4~6.9 - 7.8Multiplets (m)
¹HPyridine H6~8.2 - 8.4Doublet (d)
¹⁹FC5-F~ -120 to -140Multiplet (m)

Note: Shifts are approximate and depend on the solvent and concentration. Data is extrapolated from similar fluoropyridine structures.[11][12]

Mass Spectrometry (MS) and LC-MS

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound, offering immediate confirmation of its identity. When coupled with HPLC (LC-MS), it allows for the mass identification of each peak separated by the chromatograph, making it invaluable for identifying unknown impurities or byproducts. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding a protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) can be used to fragment this ion, providing structural information based on the resulting pieces. A key fragmentation for this molecule would be the loss of the methyl group or the amine group.[13]

G mol [M+H]⁺ m/z 141.08 frag1 [M+H - NH₃]⁺ m/z 124.05 mol:ion->frag1 Loss of Ammonia frag2 [M+H - CH₃]⁺ m/z 126.06 mol:ion->frag2 Loss of Methyl Radical

Caption: Predicted ESI-MS fragmentation pathway.

Protocol: LC-MS Analysis

  • Instrumentation: Couple the outlet of the HPLC system from Protocol 1.1 to an ESI-MS detector.

  • Ionization Mode: Positive ESI.

  • MS Scan: Full scan mode from m/z 50 to 500.

  • Analysis: Extract the ion chromatogram for the expected mass of the product (m/z = 141.08 for [C₇H₉FN₂ + H]⁺). Analyze the mass spectra of impurity peaks to propose their structures.

Part III: Integrated Application - Monitoring a Synthesis Reaction

Let's apply these methods to a practical scenario: the asymmetric synthesis of (S)-1-(5-Fluoropyridin-2-yl)ethanamine.

Strategy & Workflow:

  • Reaction Start (t=0): Take an initial sample. Dilute and analyze by RP-HPLC (Protocol 1.1) to identify starting materials and establish a baseline.

  • In-Process Monitoring (e.g., t=1h, 4h, 8h): At regular intervals, withdraw a small aliquot of the reaction mixture and immediately quench it (e.g., with a suitable solvent or buffer) to halt the reaction.

    • Rapid Analysis: Use a fast isocratic HPLC method or ¹⁹F NMR to quickly assess the consumption of the starting material and the formation of the product. This provides a real-time progress report.

    • Detailed Analysis: Prepare the sample for LC-MS (Protocol 2.2) to check for the formation of any unexpected byproducts.

  • Reaction Completion (t=24h or upon completion):

    • Final Purity: Perform a final analysis using the validated stability-indicating RP-HPLC method (Protocol 1.1) to determine the final purity and yield.

    • Final Enantiomeric Excess: Analyze the final product using the chiral HPLC method (Protocol 1.2) to determine the % ee.

    • Structural Confirmation: Isolate the product and perform full characterization by NMR (¹H, ¹³C, ¹⁹F) and high-resolution MS to confirm its identity and structure.

cluster_0 Reaction Monitoring Workflow cluster_1 In-Process Control (t=1, 4, 8h...) cluster_2 Final Product Characterization start t=0 Baseline HPLC sample Quench Sample start->sample fast_check Rapid Check (Fast HPLC or ¹⁹F NMR) sample->fast_check Progress? byproduct_check Byproduct Check (LC-MS) sample->byproduct_check Impurities? end Reaction Complete fast_check->end Reaction Done byproduct_check->end Reaction Done purity Final Purity (RP-HPLC) end->purity ee Final % ee (Chiral HPLC) end->ee structure Structural Proof (NMR, HRMS) end->structure

Caption: Integrated workflow for monitoring a synthesis reaction.

Conclusion

The analytical characterization of 1-(5-Fluoropyridin-2-yl)ethanamine reactions is a multi-modal task that relies on the synergistic use of chromatographic and spectroscopic techniques. A robust analytical package, built on the principles and protocols outlined in this guide, is not merely a quality control measure; it is an indispensable tool for process development, optimization, and ensuring the final product meets the stringent standards of the pharmaceutical industry. By understanding the "why" behind each method, researchers can confidently generate the data needed to drive their projects forward.

References

  • Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by... ResearchGate. Available at: [Link]

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. Available at: [Link]

  • Analytical Method Summaries. Eurofins. Available at: [Link]

  • A new stability indicating RP-HPLC method for the estimation of Flucytosine in presence of an internal standard. Research Journal of Pharmacy and Technology. Available at: [Link]

  • [(1S)-1-(5-Fluoropyridin-2-yl)ethyl]amine. CRO Splendid Lab Pvt. Ltd. Available at: [Link]

  • A Novel Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs in Their Tablets and Capsules Using Vanillin Reagent. SCIRP. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. Available at: [Link]

  • A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. PubMed. Available at: [Link]

  • Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. European Journal of Chemistry. Available at: [Link]

  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. Available at: [Link]

  • Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid. Informatics Journals. Available at: [Link]

  • Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. PubMed. Available at: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Mass spectrum of ethylamine C2H7N. Doc Brown's Chemistry. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug. SciELO Brasil. Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Available at: [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available at: [Link]

  • Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. PubMed. Available at: [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-2-yl)amines. ARKAT USA. Available at: [Link]

  • Qualitative Phyto Chemical Screening and GC-MS Analysis of Ethanolic Extract of Acalypha Indica Linn. International Journal of Pharma Research & Review. Available at: [Link]

  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI. Available at: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Iridium-Catalyzed Asymmetric Reductive Amination of C2- Acylpyridines. The Royal Society of Chemistry. Available at: [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Center for Biotechnology Information. Available at: [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Available at: [Link]

  • ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine‐bound... ResearchGate. Available at: [Link]

  • Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. Available at: [Link]

Sources

synthetic routes to fluorinated pyridine-containing drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fluorinated Pyridine Scaffolds in Medicinal Chemistry

Introduction: The "Fluorine Effect" in Pyridine Drug Design

The incorporation of fluorine into pyridine scaffolds is a pivotal strategy in modern medicinal chemistry. Beyond the classic bioisosteric replacement of hydrogen, fluorine exerts profound electronic effects on the pyridine ring that modulate pharmacokinetics (PK) and pharmacodynamics (PD).

Key Physicochemical Impacts:

  • Basicity Modulation (pKa): The high electronegativity of fluorine significantly lowers the basicity of the pyridine nitrogen. This reduces protonation at physiological pH, enhancing membrane permeability and reducing lysosomal trapping.[1]

  • Metabolic Stability: Fluorine substitution blocks labile C–H sites (particularly at C2 and C3) from oxidation by Cytochrome P450 enzymes.[1]

  • Conformational Locking: The dipole associated with the C–F bond can induce specific conformations via electrostatic interactions or hyperconjugation, locking the drug molecule into a bioactive pose.

Table 1: Comparative Physicochemical Properties of Fluorinated Pyridines

Compound Structure pKa (Conjugate Acid) LogP (approx) Key Reactivity Feature
Pyridine C₅H₅N 5.23 0.65 Susceptible to SEAr at C3; Nucleophilic attack at C2/C4 requires activation.[1]
2-Fluoropyridine C₅H₄FN -0.44 1.12 Highly deactivated N ; F is a labile leaving group for SₙAr.
3-Fluoropyridine C₅H₄FN 2.97 1.15 Moderate basicity; F directs ortho-lithiation (DoM) to C2/C4.

| 2,6-Difluoropyridine | C₅H₃F₂N | -2.5 | 1.50 | Non-basic; Excellent scaffold for regiospecific SₙAr.[1] |

Core Synthetic Protocols

This guide details three industry-standard methodologies for constructing fluoropyridine scaffolds, selected for their scalability and reliability in drug discovery campaigns.

Protocol A: Nucleophilic Aromatic Substitution (SₙAr) – The "Halex" Route

Best for: Installing Fluorine at C2 or C4 positions using Cl/Br precursors.

Mechanism: The electron-deficient nature of the pyridine ring, further activated by the electronegative halogen, facilitates the formation of a Meisenheimer complex. Fluoride (F⁻), despite being a poor nucleophile in protic solvents, becomes potent in polar aprotic media.

Experimental Workflow (Graphviz DOT):

SNAr_Workflow Start Chloropyridine Precursor Reagents Anhydrous CsF or KF Phase Transfer Cat. (18-Crown-6) Start->Reagents Mix Solvent Solvent: DMSO or NMP (Dryness Critical <100 ppm H2O) Reagents->Solvent Dissolve Reaction Heat (100-140°C) N2 Atmosphere Solvent->Reaction Stir Workup Aq. Workup (Avoid Emulsions) Reaction->Workup Quench Product Fluoropyridine Workup->Product Isolate

Caption: Workflow for Halex (Halogen Exchange) fluorination of chloropyridines.

Detailed Protocol:

  • Drying: Flame-dry a 3-neck round-bottom flask and cool under N₂.

  • Reagent Prep: Add Cesium Fluoride (CsF) (2.0 equiv) and the chloropyridine substrate (1.0 equiv) to the flask.

    • Expert Tip: CsF is extremely hygroscopic.[1] Weigh in a glovebox or dry CsF at 150°C under vacuum for 4 hours prior to use. "Wet" fluoride leads to hydroxypyridine byproducts.[1]

  • Solvation: Add anhydrous DMSO (0.5 M concentration). For less reactive substrates (e.g., 3-substituted 2-chloropyridines), add 18-crown-6 (0.1 equiv) to solubilize the fluoride.

  • Reaction: Heat to 120°C for 4–12 hours. Monitor by ¹⁹F NMR (disappearance of inorganic fluoride signal at -120 ppm, appearance of aryl fluoride).

  • Workup: Cool to RT. Dilute with Et₂O (to precipitate salts).[1] Wash organic layer 3x with water to remove DMSO.[1] Dry over MgSO₄.[1]

Protocol B: Late-Stage Radical C–H Fluorination

Best for: Direct functionalization of complex pyridine scaffolds (Minisci-type).[1]

Mechanism: This route utilizes Selectfluor (F-TEDA-BF₄) as a radical fluorine source, often mediated by Silver(I/II) redox cycles. It allows for the fluorination of pyridines at the C2 position under mild conditions, avoiding the harsh basicity of SₙAr.

Experimental Workflow (Graphviz DOT):

Radical_Fluorination Substrate Pyridine Substrate Radical_Cycle Radical Generation (Ag(I) -> Ag(II)-F) Substrate->Radical_Cycle Ag_Cat Catalyst: AgNO3 (20 mol%) Ag_Cat->Radical_Cycle Oxidant Selectfluor (2.0 equiv) Oxidant->Radical_Cycle Product 2-Fluoropyridine Radical_Cycle->Product C-H Abstraction & Fluorine Transfer

Caption: Silver-catalyzed radical decarboxylative fluorination or direct C-H fluorination.

Detailed Protocol (Ag-Catalyzed):

  • Setup: To a vial, add the pyridine substrate (1.0 mmol), Selectfluor (2.0 mmol), and AgNO₃ (0.2 mmol).

  • Solvent: Add a mixture of Water/Acetone (1:1). The aqueous component is crucial for solubilizing Selectfluor.[1]

  • Reaction: Stir at 50°C.

    • Note: The reaction proceeds via a radical cation intermediate.[1][2] Electron-withdrawing groups on the pyridine may slow the reaction; electron-donating groups accelerate it but may lead to difluorination.[1]

  • Quench: Filter through a pad of Celite to remove silver salts. Extract with DCM.[1]

Case Study: Synthesis of Pimodivir Fragment

Context: Pimodivir (VX-787) is a viral polymerase inhibitor containing a 3-fluoro-pyridine-2-carboxamide moiety.[1] The synthesis of this fragment requires precise installation of fluorine adjacent to a carboxylic acid.

Synthetic Strategy: Directed Ortho-Lithiation (DoM) Instead of SₙAr, we utilize the acidity of the C2 proton in 3-fluoropyridine. The fluorine atom at C3 acts as a Directing Group (DG) due to its inductive effect, making the C2 proton the most acidic.

Step-by-Step Protocol:

  • Starting Material: 3-Fluoropyridine (commercially available liquid).[1][3]

  • Lithiation (The Critical Step):

    • Cool a solution of 3-fluoropyridine (1.0 equiv) in anhydrous THF to -78°C (dry ice/acetone bath).

    • Add LDA (Lithium Diisopropylamide) (1.1 equiv) dropwise.

    • Causality: LDA is preferred over n-BuLi to prevent nucleophilic attack on the pyridine ring (Chichibabin-type side reaction).[1] The low temperature prevents the "Pyridineyne" elimination pathway.

    • Stir for 30 minutes. The solution turns deep red/yellow, indicating the formation of the 2-lithio-3-fluoropyridine species.

  • Electrophile Trapping:

    • Bubble dry CO₂ gas (from a sublimed dry ice source) into the reaction mixture at -78°C.

    • Observation: The color will fade as the lithiated species reacts.

  • Workup:

    • Quench with dilute HCl to pH 3 (to protonate the carboxylate).

    • Extract with EtOAc.[1]

    • Product: 3-Fluoropyridine-2-carboxylic acid .[1]

Yield & Purity: Typical yields are 65-75%.[1] The product is a stable solid, unlike the volatile starting material. This acid is then coupled with the 7-azaindole core to form Pimodivir.[1]

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[1] Science, 342(6161), 956–960. Link

  • Yin, F., Wang, Z., Li, Z., & Li, C. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 134(25), 10401–10404. Link

  • Schlosser, M., & Rausis, T. (2004). The "Fluorine Effect" in the Deprotonation of Pyridines.[2] European Journal of Organic Chemistry, 2004(5), 1018–1024. Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Troubleshooting & Optimization

improving yield in 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride Synthesis Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Deceptive" Pyridine

Welcome to the technical support hub for 1-(5-fluoropyridin-2-yl)ethanamine . We classify this intermediate as "High Friction" because it combines two challenging chemical behaviors:

  • Electronic Deactivation: The 5-fluoro and pyridine nitrogen make the ring electron-deficient, altering the carbonyl reactivity at the 2-position compared to standard acetophenones.

  • Chelation Interference: The pyridine nitrogen can coordinate with metal catalysts or Lewis acids, often stalling reactions or poisoning catalysts.[1]

This guide treats your synthesis as a system. If the output (yield/purity) is low, one of the subsystem parameters (Water Management, Lewis Acid Activation, or Protonation State) is misaligned.

Module 1: Route Diagnostics (Decision Matrix)

Before troubleshooting specific steps, verify you are using the correct route for your stereochemical requirements.

RouteSelection Start Target: 1-(5-Fluoropyridin-2-yl)ethanamine Chirality Is Stereochemistry Required? Start->Chirality Racemic Racemic Target (±) Chirality->Racemic No Chiral Chiral Target (R or S) Chirality->Chiral Yes RouteA Route A: Direct Reductive Amination (Ti(OiPr)4 + NaBH4) Racemic->RouteA RouteB Route B: Ellman's Auxiliary (t-Bu-Sulfinamide + Ti(OEt)4) Chiral->RouteB IssueA Common Fail: Alcohol Byproduct RouteA->IssueA Risk IssueB Common Fail: Low dr (Diastereomeric Ratio) RouteB->IssueB Risk

Figure 1: Strategic decision tree for selecting the synthetic pathway based on stereochemical needs.

Module 2: Troubleshooting Tickets

Ticket #101: "I'm getting low conversion and high alcohol byproduct."

Context: You are performing a reductive amination on 1-(5-fluoropyridin-2-yl)ethanone using Ammonium Acetate and Sodium Cyanoborohydride (or Triacetoxyborohydride). Diagnostic: The reaction is stalling at the ketone stage. The reducing agent is reducing the ketone to the alcohol (1-(5-fluoropyridin-2-yl)ethanol) faster than the imine is forming. Root Cause: Imine Equilibrium Shift. 2-Acetylpyridines are sterically hindered and electronically deactivated.[1] Standard conditions fail to drive the equilibrium from Ketone


 Imine. Water generated during imine formation hydrolyzes it back to the ketone, which is then irreversibly reduced to the alcohol.

Resolution Protocol (The Titanium Fix): You must use Titanium(IV) Isopropoxide [Ti(OiPr)4] . It serves a dual function:

  • Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to amine attack.[1]

  • Water Scavenger: Hydrolyzes to TiO2, irreversibly consuming the water produced by imine formation, driving the equilibrium to completion.

Optimized Protocol:

  • Mix: Ketone (1.0 equiv), Amine source (2.0 equiv), and Ti(OiPr)4 (2.0 equiv) in neat condition or minimal THF.

  • Age: Stir at room temperature for 6–12 hours. Do not add reductant yet.

  • Dilute: Add Ethanol (absolute).

  • Reduce: Add NaBH4 (1.5 equiv) carefully (exothermic).

  • Quench: Work up with 2M NaOH (to precipitate Titanium salts as a filterable white solid).

Ticket #102: "My Chiral Purity (dr) is Degrading."

Context: Using Ellman’s Sulfinamide ((R)-t-butylsulfinamide) to set the chiral center.[1] Diagnostic: NMR shows a dr of 80:20 instead of >98:2. Root Cause: Kinetic vs. Thermodynamic Control. The formation of the sulfinyl imine is reversible. If the reaction runs too hot or with the wrong Lewis Acid, the geometry of the transition state loosens, allowing the "wrong" face attack during the subsequent reduction/Grignard step.

Resolution Protocol:

  • Switch Lewis Acid: Use Ti(OEt)4 (Titanium Ethoxide) instead of Ti(OiPr)4 for the condensation step. The ethoxide is less sterically bulky, often leading to faster condensation at lower temperatures, preserving kinetic selectivity.

  • Temperature: Perform the reduction of the imine at -48°C to -78°C .

  • Reducing Agent: Switch from NaBH4 to L-Selectride or 9-BBN if NaBH4 selectivity remains poor.[1] The bulky hydride source enhances facial discrimination.

Ticket #103: "The HCl Salt is a Sticky Brown Gum."

Context: After deprotection, you added HCl to isolate the solid salt, but obtained an oil/gum. Diagnostic: Pyridine salts are notoriously hygroscopic.[1] The presence of even trace water or excess polar solvent (MeOH/EtOH) prevents crystallization. Root Cause: Solvation Shell Retention. The lattice energy of the crystal cannot overcome the solvation energy of the water/alcohol trapped in the matrix.

Resolution Protocol (The Anhydrous Crash):

  • Free Base Isolation: First, isolate the free amine in an organic solvent (DCM or MTBE).[1] Dry thoroughly over Na2SO4.

  • Solvent Swap: Evaporate the DCM. Redissolve the oil in Anhydrous Diethyl Ether or MTBE .

  • Acid Addition: Add 4M HCl in Dioxane dropwise at 0°C. Do not use aqueous HCl.

  • Trituration: If it gums, decant the supernatant, add fresh Et2O, and sonicate. The mechanical energy helps break the amorphous gum into a crystalline lattice.

  • Drying: Dry under high vacuum (0.1 mbar) with P2O5 if possible.

Module 3: Mechanism & Data

Why Titanium? (The Mechanism)

The following diagram illustrates the critical "Transition State" facilitated by Titanium, which coordinates both the pyridine nitrogen and the carbonyl oxygen, locking the conformation.

TitaniumMechanism Ketone Ketone (Substrate) Ti_Complex Ti-Coordination (Activation) Ketone->Ti_Complex + Ti(OiPr)4 + R-NH2 Imine Imine (Intermediate) Ti_Complex->Imine - TiO2 (Water Scavenged) Amine Amine (Product) Imine->Amine + NaBH4

Figure 2: Mechanistic flow of Titanium-mediated reductive amination.[1] Note the irreversible water scavenging step.

Reducing Agent Comparison Table
ReagentReactivitySelectivityRisk ProfileBest Use Case
NaBH4 HighLow (Reduces ketones & imines)Low ToxicityUse only after Imine is fully formed (Two-step).[1]
NaBH3CN MediumHigh (Reduces imines at pH 6)Toxic (Cyanide) One-pot reactions where imine/ketone coexist.[1]
STAB (Na(OAc)3BH)MildVery HighLow ToxicityBest for aldehydes; often too slow for hindered Acetylpyridines.[1]

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[2] Link

    • Core cit
  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link

    • Authoritative source for the Chiral Auxiliary route.
  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554. Link

    • Validation of the Titanium/Cyanoborohydride synergy.
  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

    • Comprehensive review covering troubleshooting of sulfinamide condens

Sources

preventing hydrodefluorination of fluoropyridine derivatives during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for the synthesis of fluoropyridine derivatives.

Executive Summary: The "Silent Saboteur"

Hydrodefluorination (HDF)—the unintended replacement of a fluorine atom with hydrogen—is the most persistent failure mode in the synthesis of fluorinated heteroaromatics. In fluoropyridines, the electron-deficient ring renders the C–F bond uniquely susceptible to two distinct degradation pathways: Oxidative Addition (mediated by low-valent metals) and Nucleophilic Aromatic Substitution (


)  followed by reduction.[1]

This guide provides the mechanistic logic and validated protocols to suppress HDF during cross-coupling and hydrogenation workflows.

Mechanistic Diagnostics

To prevent HDF, you must first identify which pathway is active in your reaction flask.

The Two Pathways of HDF[2][3][4]
  • Pathway A: Metal-Hydride Insertion (Common in Cross-Couplings) [1]

    • Trigger: Presence of

      
      -hydrogens in alkyl ligands or bases (e.g., alkoxides), or use of hydride donors (silanes/formates).[1]
      
    • Mechanism: The metal center (M) undergoes oxidative addition into the C–F bond (often stabilized by chelation from the pyridine nitrogen), followed by reductive elimination of HF.[1]

  • Pathway B:

    
    -Type Reduction (Common in Hydrogenation) [1]
    
    • Trigger: Heterogeneous catalysts (Pd/C, Pt/C) or strong nucleophiles.[1]

    • Mechanism: Hydride attacks the electron-deficient ring directly, forming a Meisenheimer-like complex that expels fluoride.

Visualization: HDF Pathways in Fluoropyridines

The following diagram illustrates the competing pathways that lead to unwanted defluorination.

HDF_Pathways Substrate Fluoropyridine Substrate Metal_0 Low-Valent Metal (Pd⁰, Ni⁰, Ru⁰) Substrate->Metal_0 Coordination SnAr_Complex Meisenheimer Intermediate Substrate->SnAr_Complex Nu⁻ / H⁻ Attack (Para/Ortho) OxAdd Oxidative Addition (M-F Species) Metal_0->OxAdd C-F Activation (Chelation Assisted) Product_Desired Desired Coupling Product Metal_0->Product_Desired Correct Cycle Hydride Metal-Hydride Species (H-M-F) OxAdd->Hydride Transmetallation with Hydride Source Product_HDF Hydrodefluorinated Product (H-Py) Hydride->Product_HDF Reductive Elimination (-HF) SnAr_Complex->Product_HDF Fluoride Expulsion

Caption: Dual pathways for hydrodefluorination: Oxidative Addition (top) vs. SnAr-type reduction (bottom).

Scenario 1: Metal-Catalyzed Cross-Couplings (Suzuki/Buchwald)

User Query: "My Suzuki coupling of 2-fluoropyridine-3-boronic acid yields 20% defluorinated pyridine. I am using Pd(PPh3)4 and K2CO3 in Toluene/Water."

Root Cause Analysis

The use of Pd(PPh3)4 is the primary culprit. Triphenylphosphine is a small, electron-rich ligand that stabilizes the oxidative addition of Pd into the C–F bond. Furthermore, if you are using secondary or primary alcohols as co-solvents,


-hydride elimination generates Pd-H species that reduce the C–F bond.
Troubleshooting Protocol

To suppress HDF in cross-couplings, you must destabilize the Metal-F interaction and sterically hinder the approach to the C–F bond.

VariableRecommendationScientific Rationale
Catalyst Pd(OAc)₂ + XPhos or SPhos Bulky biaryl phosphines (Buchwald ligands) facilitate reductive elimination of the desired C–C bond faster than C–F oxidative addition can occur [1].[1]
Metal Avoid Nickel (Ni) Ni(0) has a high affinity for fluorine and readily activates C–F bonds.[1] Stick to Pd unless specialized conditions are used.
Base Ag₂O or KF (anhydrous)Silver oxide accelerates the transmetallation step, outcompeting the slower HDF side reaction. Avoid alkoxide bases (KOtBu) which can act as hydride sources via

-elimination [2].[1]
Solvent Dioxane or THF (Dry)Water promotes hydrolysis and protonation steps.[1] Alcohols act as hydride sources.
Validated Protocol: HDF-Free Suzuki Coupling

Target: Coupling of 2-fluoropyridyl-3-boronic acid with aryl bromides.

  • Catalyst Prep: Charge a dry Schlenk tube with Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).[1]

  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration relative to substrate). Stir for 5 min to form the active catalyst.

  • Reagents: Add the aryl bromide (1.0 equiv), fluoropyridyl boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Additive: Add Ag₂O (1.0 equiv) if the substrate is electron-deficient (prone to

    
    ).[1]
    
  • Conditions: Heat to 80°C under Argon. Do not exceed 100°C.

  • Workup: Filter through Celite immediately upon cooling to remove reactive Pd species.

Scenario 2: Hydrogenation of Fluoropyridines

User Query: "I need to reduce a fluoropyridine to a fluoropiperidine. Using Pd/C and H2 results in complete loss of fluorine."

Root Cause Analysis

Heterogeneous catalysts like Pd/C operate via surface adsorption. The electron-deficient fluoropyridine ring adsorbs flat onto the metal surface, facilitating the cleavage of the C–F bond (hydrogenolysis) alongside ring reduction.

Solution: The "Dearomatization First" Strategy

Direct hydrogenation is rarely successful. The most robust method involves partial reduction (dearomatization) using boranes, followed by hydrogenation of the resulting enamine/diene. This changes the hybridization of the ring atoms, preventing the planar adsorption required for C–F cleavage [3].

Step-by-Step Methodology

Protocol: Synthesis of cis-3-Fluoropiperidines via Borane Reduction

  • Activation: Dissolve 3-fluoropyridine (1 equiv) in dry CH₂Cl₂. Add Benzyl chloroformate (Cbz-Cl, 1.1 equiv) at 0°C.[1]

    • Why: Converts the Lewis-basic pyridine into an N-acyl pyridinium salt, activating it for hydride attack and preventing catalyst poisoning.

  • Dearomatization: Add Pinacolborane (HBpin) (1.5 equiv) and a catalytic amount of a Copper catalyst (e.g., (IPr)CuCl/NaOtBu).[1]

    • Why: This selectively reduces the pyridinium salt to a dihydropyridine intermediate without touching the C–F bond.

  • Hydrogenation: Evaporate solvent, redissolve in MeOH, and add Pd/C (5 wt%) under H₂ (1 atm).

    • Why: The non-aromatic diene is now easily reduced. The C–F bond is sp³ hybridized (or allylic) but significantly more stable than in the aromatic precursor on the catalyst surface.

  • Result: High yield of cis-3-fluoro-N-Cbz-piperidine with >95% fluorine retention.

Troubleshooting Decision Tree

Use this logic flow to select the correct conditions for your specific substrate.

Troubleshooting_Tree Start Start: Fluoropyridine Synthesis Issue ReactionType Reaction Type? Start->ReactionType Coupling Cross-Coupling (Suzuki/Stille) ReactionType->Coupling C-C Bond Formation Hydro Ring Hydrogenation ReactionType->Hydro Reduction SnAr Nucleophilic Sub. (SnAr) ReactionType->SnAr Substitution LigandCheck Ligand Selection? Coupling->LigandCheck Bulky Use Bulky Ligands (XPhos, SPhos) LigandCheck->Bulky Standard Small Avoid PPh3/PCy3 (Promotes C-F OxAdd) LigandCheck->Small Problematic Direct Direct H2/Pd? Hydro->Direct Stop STOP: High Risk of HDF Direct->Stop Alt Use Dearomatization (Py -> Pyridinium -> Piperidine) Direct->Alt Better Route Regio Regioselectivity Issue? SnAr->Regio Ortho Ortho-F is most labile (Chelation Control) Regio->Ortho

Caption: Decision matrix for selecting reagents based on reaction class.

Frequently Asked Questions (FAQ)

Q: Why does my 2-fluoropyridine defluorinate faster than my 3-fluoropyridine? A: This is due to the "Ortho-Effect" (Pathway A).[1] The pyridine nitrogen can coordinate to the metal center, directing it into the adjacent C–F bond (chelation-assisted oxidative addition). 3-fluoropyridine lacks this directing effect, making the C–F bond kinetically more stable against metal insertion [4].

Q: Can I use Ni(COD)2 for coupling fluoropyridines? A: Generally, No .[1] Nickel is significantly more fluorophilic than Palladium. Ni(0) complexes are actually used intentionally to activate C–F bonds for defluorinative coupling.[1] Unless your goal is to replace the Fluorine, stick to Palladium with bulky ligands [5].

Q: I see a "hydrodefluorinated dimer" in my LCMS. What happened? A: This indicates a radical pathway. If you are using photoredox conditions or high temperatures, a radical anion may have formed, ejecting fluoride to generate a pyridyl radical, which then abstracts a hydrogen from the solvent (H-atom transfer). Add a radical scavenger (e.g., TEMPO) to confirm.[1][2] If confirmed, switch to a non-radical ionic mechanism (e.g., standard Pd-catalysis).[1]

References

  • Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines. Source: ACS Catalysis.[3][2] Context: Details the switch between stepwise (chelation-assisted) and concerted HDF pathways.

  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling. Source: ResearchGate / Tetrahedron Letters. Context: Explains the role of Silver Oxide in preventing side reactions during coupling.

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Source: ACS Catalysis.[3][2] Context: Provides the "Dearomatization" protocol to prevent HDF during ring reduction. [1]

  • C–F and C–H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers. Source: Accounts of Chemical Research. Context: Authoritative review on the "Ortho-Effect" and metal-fluorine bond energetics.

  • From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex. Source: ChemRxiv. Context: Demonstrates Ni's high propensity for C-F activation, confirming why it should be avoided if F-retention is desired.

Sources

minimizing racemization of chiral 1-(5-Fluoropyridin-2-yl)ethanamine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Minimizing Racemization of 1-(5-Fluoropyridin-2-yl)ethanamine

Introduction: The "5-Fluoro" Trap

Welcome to the technical support hub for chiral pyridine amines. You are likely here because you are observing enantiomeric excess (ee) erosion during the synthesis or handling of 1-(5-fluoropyridin-2-yl)ethanamine .

The Core Issue: This is not a standard chiral amine.[1][2] The combination of the pyridine ring (electron-deficient) and the 5-Fluoro substituent (inductively withdrawing) creates a "perfect storm" for acidity at the benzylic


-position. The pKa of this proton is significantly lower than that of a standard benzylamine (~41) or even a non-fluorinated pyridyl amine, making it highly susceptible to base-catalyzed deprotonation and subsequent racemization.

This guide provides root-cause analysis, optimized protocols, and specific troubleshooting steps to maintain chiral integrity.

Module 1: Root Cause Analysis (The Mechanism)

Q: Why is my ee% dropping even under "mild" basic conditions?

A: The 5-fluoropyridin-2-yl system stabilizes the deprotonated intermediate (carbanion) through both resonance and induction.

  • Inductive Effect (-I): The fluorine atom at position 5 pulls electron density, destabilizing the bond between the

    
    -carbon and its proton.
    
  • Resonance Effect (-M): The pyridine nitrogen can accommodate the negative charge in the intermediate aza-enolate form.

Visualization: The Racemization Pathway The following diagram illustrates how base-mediated deprotonation leads to a planar, achiral intermediate.

RacemizationMechanism cluster_0 Risk Factor: 5-Fluoro Substitution Start (S)-Enantiomer (Tetrahedral) Transition Planar Anion / Aza-enolate (Achiral Intermediate) Start->Transition Deprotonation (-H+) Facilitated by 5-F-Pyridine Base Base (B:) Base->Transition End_S (S)-Enantiomer Transition->End_S +H+ (50%) End_R (R)-Enantiomer Transition->End_R +H+ (50%)

Caption: Base-catalyzed racemization mechanism driven by the acidity of the benzylic proton in 5-fluoropyridine derivatives.

Module 2: Synthesis Protocol (Ellman's Auxiliary)

Q: I am using the Ellman sulfinamide route. At which step does racemization occur?

A: While the condensation and Grignard addition steps are generally safe, the sulfinamide cleavage step is the critical control point. Standard acidic cleavage (4M HCl/Dioxane, RT) can be too harsh if prolonged, leading to acid-catalyzed racemization or degradation.

Optimized Protocol: Mild Cleavage Use this protocol to minimize thermal and acidic stress.

StepParameterSpecificationRationale
1 Reagent HCl in Methanol (2M)Milder than Dioxane/HCl; avoids localized heating.
2 Temperature 0°C to 10°C CRITICAL. Do not run at RT. Keep cold to kinetically favor cleavage over racemization.
3 Time Monitor via HPLC (1-2 h)Stop immediately upon consumption of starting material. Do not "soak" overnight.
4 Quench None (Direct Isolation) Do not neutralize with aqueous base (NaOH/NaHCO3) in the presence of organic solvent.
5 Isolation Precipitate as HCl SaltAdd Et2O or MTBE directly to the reaction mixture to crash out the amine-HCl salt.

Troubleshooting the Cleavage:

  • Issue: Incomplete cleavage at 0°C.

  • Fix: Increase temperature to 15°C strictly monitoring by LCMS. Avoid exceeding 20°C.

  • Alternative: If acid sensitivity is extreme, consider Enzymatic Transamination (ATA) as a non-acidic alternative route [1].

Module 3: Downstream Handling (Coupling & Storage)

Q: My amine is optically pure after synthesis, but racemizes during amide coupling. Why?

A: This is likely due to Oxazolone (Azlactone) formation or direct base-mediated deprotonation. The 5-F-pyridine ring makes the


-proton acidic enough that standard peptide coupling bases (DIEA, TEA) can deprotonate it, especially if the activation is slow.

Protocol: Racemization-Free Coupling

  • Coupling Reagents: Use COMU or HATU with Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime). Oxyma is superior to HOBt/HOAt in suppressing racemization [2].[3]

  • Base Choice: Use Collidine (TMP) instead of DIEA/TEA if possible. It is a weaker base but sufficient for HATU couplings, reducing the risk of

    
    -deprotonation.
    
  • Order of Addition:

    • Bad: Acid + Amine + Base -> Add Coupling Agent (High risk).

    • Good: Pre-activate Acid + Coupling Agent + Oxyma (at 0°C) -> Add Amine (as salt) + minimal Base.

Q: How should I store the intermediate?

A: NEVER store as a free base. The free base of 1-(5-fluoropyridin-2-yl)ethanamine is an oil that will:

  • Absorb atmospheric CO2 to form carbamates.

  • Undergo self-induced racemization via trace impurities acting as bases.

Storage Standard:

  • Form: HCl Salt or L-Tartrate Salt.

  • Conditions: -20°C, under Argon/Nitrogen.

  • Container: Amber glass (light can degrade pyridine rings).

Module 4: Decision Matrix & Workflow

Use this logic flow to determine the best corrective action for your specific situation.

TroubleshootingFlow Start Start: Low ee% Detected CheckStage Identify Stage of Loss Start->CheckStage Synth During Synthesis (Ellman Route) CheckStage->Synth Coupling During Coupling (Amide Bond) CheckStage->Coupling Storage After Storage CheckStage->Storage SynthCheck Check Cleavage Temp Synth->SynthCheck BaseCheck Check Base Used Coupling->BaseCheck FormCheck Stored as Free Base? Storage->FormCheck HighTemp Was >20°C? SynthCheck->HighTemp LowTemp Was <10°C? SynthCheck->LowTemp Action1 Action: Repeat at 0°C Monitor hourly HighTemp->Action1 Action2 Action: Switch to Enzymatic Route (ATA) LowTemp->Action2 StrongBase Used DBU/TEA/DIEA? BaseCheck->StrongBase WeakBase Used Collidine/NMM? BaseCheck->WeakBase Action3 Action: Switch to Collidine + Oxyma/HATU StrongBase->Action3 Action4 Action: Check Activation Time (Keep < 5 mins) WeakBase->Action4 YesFree Yes FormCheck->YesFree NoSalt No (Salt) FormCheck->NoSalt Action5 Action: Convert to HCl/Tartrate immediately YesFree->Action5 Action6 Action: Check Salt Purity (Recrystallize) NoSalt->Action6

Caption: Troubleshooting logic flow for identifying and correcting racemization sources.

References

  • Enzymatic Synthesis: Hii, K. K. M., et al. "A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines." ACS Catal.[2]2023 , 13(16), 10541–10546.[2] [2]

  • Coupling Additives: Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chem. Eur. J.2009 , 15, 9394.

  • Ellman Chemistry: Ellman, J. A., et al. "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines."[4] J. Org.[4] Chem.1999 , 64, 1278–1284.[4]

  • Racemization Assays: "Racemisation in Chemistry and Biology." The University of Manchester. Link

Sources

Technical Support Center: Scale-Up Synthesis of 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Scale-Up Synthesis of 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride Content Type: Technical Support Center Guide

Current Status: Operational Role: Senior Application Scientist Ticket Subject: Process Optimization & Troubleshooting for CAS 1202070-39-0 (R-isomer) / 1065267-33-5 (Racemic)

Executive Technical Overview

The synthesis of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a critical workflow in the production of kinase inhibitors (e.g., TRK, JAK inhibitors). The presence of the 5-fluorine atom on the pyridine ring introduces specific electronic effects that complicate nucleophilic attacks, while the ethylamine chiral center requires high enantiomeric excess (ee > 98%) for pharmaceutical applications.

This guide addresses the three primary failure modes encountered during scale-up (>100g):

  • Moisture Sensitivity during ketimine formation.

  • Diastereoselectivity Erosion during the reduction phase.

  • Defluorination Side-Reactions caused by harsh reducing conditions.

Route Selection & Strategy

For scale-up, we recommend the Ellman’s Sulfinamide Auxiliary route over enzymatic transamination or classical resolution. This route offers the highest reliability for chirality control and purification without chromatography.

Synthesis Workflow Visualization

G Start 2-Acetyl-5- fluoropyridine Imine Sulfinyl Imine Intermediate Start->Imine Ti(OEt)4, THF Reflux Aux (R)-tert- Butanesulfinamide Aux->Imine Red Sulfinamide (Diastereomer) Imine->Red L-Selectride -78°C Product (R)-1-(5-Fluoropyridin- 2-yl)ethanamine HCl Red->Product HCl/Dioxane Hydrolysis

Figure 1: Recommended Ellman Auxiliary Route for High-Fidelity Scale-Up.

Detailed Protocols & Process Parameters

Phase 1: Ketimine Formation (Condensation)

Objective: Form the N-sulfinyl ketimine from 2-acetyl-5-fluoropyridine.

Protocol:

  • Charge 2-acetyl-5-fluoropyridine (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) into a reactor.

  • Add anhydrous THF (5-10 volumes). Critical: Water content must be <0.05%.

  • Slowly add Ti(OEt)₄ (2.0 eq) at ambient temperature.

  • Heat to mild reflux (60-65°C) for 12-18 hours.

  • Quench: Cool to 20°C and add brine/bicarbonate solution. Filter the titanium salts through a Celite pad (slow filtration is common; use a pressure filter if available).

Technical Insight: The 5-fluoro group withdraws electron density, making the carbonyl carbon more electrophilic, which is beneficial. However, the pyridine nitrogen can coordinate with Ti(OEt)₄, potentially requiring the 2.0 eq excess to drive conversion.

Phase 2: Asymmetric Reduction

Objective: Establish the chiral center.

Protocol:

  • Dissolve the crude ketimine in anhydrous THF.

  • Cool the reactor to -48°C or lower .

  • Add L-Selectride (1.1 eq) dropwise. Note: NaBH₄ can be used for cost savings but typically yields 90:10 dr, whereas Selectride yields >99:1 dr.

  • Stir for 2 hours; monitor by HPLC.

  • Quench with MeOH at low temperature.

Phase 3: Hydrolysis & Salt Formation

Objective: Cleave the auxiliary and isolate the HCl salt.

Protocol:

  • Dissolve the sulfinamide intermediate in MeOH (3 vol).

  • Add 4M HCl in Dioxane (2-3 eq) at 0°C.

  • Stir at room temperature for 1-2 hours.

  • Crystallization: Add MTBE or EtOAc as an antisolvent to precipitate the product.

  • Filter and dry under nitrogen.

Troubleshooting Guide (Q&A)

Category: Reaction Performance

Q: My conversion during ketimine formation stalls at 80%. Adding more Ti(OEt)₄ doesn't help.

  • Diagnosis: This is likely due to moisture ingress or "stalling" due to product inhibition.

  • Solution:

    • Ensure THF is strictly anhydrous (KF < 0.03%).

    • Switch from Ti(OEt)₄ to Ti(OiPr)₄ (Titanium isopropoxide), which is often more reactive for sterically hindered ketones.

    • Use a Dean-Stark trap or molecular sieves in the reactor to actively remove ethanol generated during the reaction.

Q: I am observing defluorinated impurities (1-pyridin-2-yl-ethanamine) in the final product.

  • Diagnosis: The C-F bond at the 5-position is susceptible to reduction, especially if heterogeneous hydrogenation (Pd/C, H₂) was attempted.

  • Solution:

    • Strictly avoid catalytic hydrogenation for this substrate.

    • If using hydride reducing agents (NaBH₄, LiAlH₄), ensure the temperature is kept low. High temperatures (>0°C) during reduction can promote

      
       or radical defluorination pathways.
      
Category: Isolation & Purification

Q: The final HCl salt is an oil or sticky gum, not a solid.

  • Diagnosis: Pyridine salts are notoriously hygroscopic. Excess water or residual solvent is preventing crystallization.

  • Solution:

    • Solvent Swap: Evaporate the MeOH/Dioxane completely. Redissolve in a minimum amount of anhydrous Ethanol (warm) and slowly add MTBE or Diethyl Ether while stirring.

    • Seed Crystals: If available, seed the mixture at the cloud point.

    • Drying: Ensure the filter cake is washed with anhydrous ether and dried in a vacuum oven with P₂O₅ desiccant.

Q: The enantiomeric excess (ee) is only 90% after the Selectride reduction.

  • Diagnosis: Temperature control failure. The diastereoselectivity of the reduction is kinetically controlled.

  • Solution:

    • Verify the internal reactor temperature (probe) is <-48°C during the entire addition of the reducing agent.

    • If -78°C is not feasible at scale, consider switching to DIBAL-H with specific Lewis acid additives, though Selectride is generally robust if temperature is managed.

Quantitative Data & Specifications

Process Comparison Table
ParameterEllman Route (Recommended)Reductive Amination (Racemic)Enzymatic Transamination
Chirality Source Chiral AuxiliaryResolution (Tartaric Acid)Biocatalyst (ATA)
Typical Yield 65-75% (Overall)30-40% (Max 50%)80-90%
ee % >99% (w/ Selectride)>98% (after 2 recryst.)>99%
Cost Driver Sulfinamide ReagentYield Loss (50%)Enzyme Development
Scalability High (Standard Reactors)HighMedium (Requires Bioreactor)
Impurity Limits (Standard API Specs)
Impurity TypeStructure/OriginLimit (Area %)
Des-Fluoro 1-(Pyridin-2-yl)ethanamine< 0.15%
Enantiomer (S)-Isomer< 0.50%
Hydrolysis 2-Acetyl-5-fluoropyridine< 0.10%
Titanium Residual Catalyst< 20 ppm

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Type Identify Problem Type Start->Type LowEE Low Optical Purity (ee < 98%) Type->LowEE LowYield Low Yield / No Solid Type->LowYield TempCheck Was Reduction Temp < -48°C? LowEE->TempCheck Hygro Hygroscopic Salt? LowYield->Hygro TiRemoval Titanium Emulsion? LowYield->TiRemoval ReagentCheck Check Reagent: NaBH4 vs Selectride TempCheck->ReagentCheck Yes Action1 Action: Lower Temp or Slow Addition TempCheck->Action1 No Action2 Action: Switch to L-Selectride ReagentCheck->Action2 Using NaBH4 Action3 Action: Use Anhydrous EtOH/MTBE for Cryst. Hygro->Action3 Action4 Action: Use Celite + Brine Quench TiRemoval->Action4

Figure 2: Decision Matrix for Common Scale-Up Failures.

References

  • Ellman, J. A., et al. (2013).[1] "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols, 8(11), 2271–2280.[1] Link

  • Xu, H. C., et al. (2009). "Recycling the tert-butanesulfinyl group in the synthesis of amines." Journal of Organic Chemistry, 74(7), 2646–2650.[2] Link

  • Sigma-Aldrich. "Product Specification: (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride."[3] Link

  • Denolf, B., et al. (2007).[4] "Asymmetric Synthesis of Aziridines by Reduction of N-tert-Butanesulfinyl α-Chloro Imines." Journal of Organic Chemistry, 72, 3211-3217.[4] Link

Sources

Technical Support Center: Purification of 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride and its related derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the purification of this critical building block. The unique physicochemical properties of this compound—a chiral primary amine, a fluorinated pyridine ring, and its common hydrochloride salt form—present a specific set of purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 1-(5-Fluoropyridin-2-yl)ethanamine and its hydrochloride salt?

The purification challenges stem from a combination of three core molecular features:

  • The Basic Amine Group: The primary amine is a moderately strong base. This functionality leads to strong interactions with the acidic silanol groups on standard silica gel, causing significant peak tailing, streaking, and often, irreversible adsorption during column chromatography.[1][2]

  • The Hydrochloride Salt Form: While the salt form is excellent for stability and inducing crystallinity, it is highly polar and often insoluble in common organic solvents used for chromatography. When it does dissolve, it can dissociate, leading to complex behavior. Purifying the salt directly on silica can be challenging, as it may require highly polar mobile phases like methanol/dichloromethane, which can reduce separation efficiency.[3][4]

  • The Fluoropyridine Moiety: The electron-withdrawing fluorine atom modifies the pKa of the pyridine nitrogen and can influence the molecule's stability and interactions with the stationary phase.[5][6] Fluorinated compounds can also exhibit unique solubility profiles.[7]

Q2: Should I purify the free base or the hydrochloride salt?

This is a critical decision that depends on your specific impurity profile and the subsequent steps in your synthesis.

  • Purify the Free Base if: You need to use column chromatography to remove non-basic or less polar impurities. The free base is significantly less polar than the salt and is amenable to chromatography on silica gel (with modifications) or alumina. After purification, you can reform the clean hydrochloride salt.

  • Purify the Hydrochloride Salt if: Your primary purification method is recrystallization. The salt form generally has a higher melting point and better crystallinity than the free base, making it ideal for removing impurities through crystallization.[8][9] This is often the most effective method for achieving very high purity (>99.5%).

Q3: What are the most common impurities I should expect?

Impurities can originate from the synthetic route or degradation. Common classes include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reaction By-products: Compounds formed from side reactions.

  • Enantiomeric Impurity: The undesired enantiomer if a non-stereoselective synthesis was used or if racemization occurred.

  • Degradation Products: Amines, particularly on a pyridine scaffold, can be susceptible to oxidation over time.[10]

Regulatory bodies like the ICH require strict identification and qualification of impurities in APIs, making their removal paramount.[11]

Troubleshooting Guide: Chromatographic Purification

Problem: My compound is streaking severely or not eluting from a standard silica gel column.

Probable Cause: Strong acid-base interaction between the basic amine of your compound and the acidic silanol (Si-OH) groups on the silica surface.

Solutions:

  • Neutralize the Stationary Phase (Recommended First Step): Add a small amount of a volatile amine base to your mobile phase to compete for the acidic sites on the silica.

    • Triethylamine (Et₃N): Add 0.5-2% (v/v) Et₃N to your eluent system (e.g., Ethyl Acetate/Hexane).

    • Ammonia in Methanol: For more polar systems, use a pre-mixed solution of 7N ammonia in methanol as a polar modifier in dichloromethane.[1][3] This can be very effective for stubborn amines.

  • Switch to a Different Stationary Phase: If base modifiers are insufficient or incompatible with your molecule, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds like amines.[1] Start with a less polar solvent system than you would for silica.

    • Amine-Functionalized Silica: These columns have a basic surface and offer good peak shape for amines without mobile phase modifiers, simplifying solvent removal.[12]

  • Use Reverse-Phase Chromatography: For the highly polar hydrochloride salt or very polar derivatives, reverse-phase (C18) chromatography may be more suitable. The most polar compounds will elute first.[1][2]

Troubleshooting Logic for Column Chromatography

G start Start: Streaking or No Elution on Silica Gel check_freebase Is the compound in its free base form? start->check_freebase convert_to_fb Action: Convert to Free Base via Aqueous Workup check_freebase->convert_to_fb No (It's a Salt) add_modifier Strategy 1: Add Base Modifier to Eluent (e.g., 1% Et3N) check_freebase->add_modifier Yes convert_to_fb->add_modifier streaking_resolved Is Streaking Resolved? add_modifier->streaking_resolved change_sp Strategy 2: Change Stationary Phase (Alumina or Amine-Silica) streaking_resolved->change_sp No success Success: Proceed with Purification streaking_resolved->success Yes change_sp->success If Successful failure Consider Alternative: Recrystallization or Reverse-Phase HPLC change_sp->failure If Still Fails

Caption: Decision tree for troubleshooting amine purification by column chromatography.

Table 1: Recommended Solvent Systems for Flash Chromatography
Compound PolarityStationary PhaseRecommended Solvent System (Gradient)Causality & Expert Notes
Moderate (Free Base)Silica Gel10% -> 80% Ethyl Acetate in Hexanes + 1% Et₃NThe standard for most organic compounds. Et₃N is crucial to prevent streaking by neutralizing acidic silica sites.[1][3]
High (Free Base)Silica Gel2% -> 15% Methanol in Dichloromethane + 1% Et₃NFor more polar amines. Be cautious, as methanol can dissolve some silica gel at >10% concentration.[1][3]
Moderate to High (Free Base)Alumina (Neutral)5% -> 60% Ethyl Acetate in HexanesAlumina is inherently neutral or basic, providing excellent peak shape for amines without additives. Solvent removal is simpler.[1]
High (HCl Salt)Reverse-Phase C185% -> 95% Acetonitrile in Water (with 0.1% TFA or Formic Acid)For purifying salts or highly polar analogues. The acid modifier ensures the amine remains protonated for consistent retention.

Troubleshooting Guide: Recrystallization

Problem: My compound oils out or fails to crystallize from solution.

Probable Cause: The compound is too soluble in the chosen solvent, the cooling process is too rapid, or impurities are inhibiting crystal formation.

Solutions:

  • Ensure it is the Hydrochloride Salt: The free base of this amine is often an oil or low-melting solid. Converting it to the hydrochloride salt provides the ionic character needed for a stable crystal lattice.[8]

  • Use a Mixed-Solvent System (Anti-Solvent Addition): This is the most powerful technique for recrystallizing polar salts.[9]

    • Principle: Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., diethyl ether, MTBE, hexanes) at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly.

    • Why it Works: This method carefully reduces the compound's solubility to the point of supersaturation, promoting the slow growth of pure crystals while impurities remain in the "mother liquor".[9]

  • Control the Cooling Rate: Rapid cooling often traps impurities and promotes the formation of small, impure crystals or oils. Allow the heated, saturated solution to cool slowly to room temperature, and then transfer it to a 0-4 °C refrigerator. If necessary, scratching the inside of the flask with a glass rod can initiate nucleation.

Table 2: Recrystallization Solvent Selection
Compound FormRecommended SystemExample Solvents (Good/Anti-Solvent)Rationale & Expert Tips
Hydrochloride Salt Mixed-SolventMethanol / Diethyl EtherClassic choice. Methanol dissolves the polar salt; ether is an excellent anti-solvent. Add ether slowly to the warm methanolic solution.[9]
Hydrochloride Salt Mixed-SolventIsopropanol / HexanesA slightly less polar option. Good for removing very non-polar impurities.
Hydrochloride Salt Single SolventEthanol or IsopropanolCan work if the compound has the right solubility profile. Requires finding a solvent where it is soluble when hot but sparingly soluble when cold.
Free Base Not RecommendedN/AThe free base is typically difficult to crystallize. It is almost always better to convert to the HCl salt first.[8]

Troubleshooting Guide: Chiral Purity

Problem: How do I determine the enantiomeric excess (e.e.) of my material?

Probable Cause: You have synthesized a chiral molecule and need to verify its stereochemical purity, a critical parameter for pharmaceutical applications.[13][14]

Solution: Chiral High-Performance Liquid Chromatography (HPLC).

This is the gold-standard technique for separating and quantifying enantiomers.[15][16]

  • Stationary Phase: Chiral Stationary Phases (CSPs) are required. Polysaccharide-based columns are highly effective for a wide range of chiral amines.

    • Recommended Columns: CHIRALPAK® or Lux® series columns with cellulose or amylose derivatives, such as tris(3,5-dimethylphenylcarbamate).[14][15][16]

  • Mobile Phase: Typically a normal-phase eluent like Hexane/Isopropanol or Hexane/Ethanol is used. A small amount of a basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) additive may be required to improve peak shape and resolution.

Key Experimental Protocols

Protocol 1: Flash Column Chromatography of the Free Base
  • Preparation of Free Base: Dissolve the crude hydrochloride salt in water and basify to pH >10 with 2M NaOH. Extract the aqueous layer 3x with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base.

  • TLC Analysis: Develop a TLC method using Ethyl Acetate/Hexanes with 1% Et₃N. Aim for an Rf of ~0.25 for the product.

  • Column Packing: Dry-load the crude free base onto a small amount of silica gel. Pack a glass column with silica gel in the starting eluent (e.g., 10% Ethyl Acetate/Hexanes + 1% Et₃N).

  • Elution: Carefully load the sample onto the column. Run the column using a gradient elution determined from your TLC analysis, slowly increasing the polarity.

  • Fraction Collection: Collect fractions and monitor by TLC. Combine fractions containing the pure product.

  • Solvent Removal: Concentrate the pure fractions in vacuo. Crucial Step: To remove the final traces of triethylamine, co-evaporate 2-3 times with dichloromethane or toluene.

Protocol 2: Recrystallization of the Hydrochloride Salt
  • Dissolution: Place the crude or column-purified hydrochloride salt in a clean Erlenmeyer flask. Add the minimum amount of hot methanol (or ethanol) required to fully dissolve the solid. Use a steam bath or hot plate with stirring.

  • Anti-Solvent Addition: While the solution is still warm, slowly add diethyl ether dropwise with swirling until a persistent cloudiness appears. Add another drop or two of methanol to redissolve the precipitate, resulting in a saturated solution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in a refrigerator (0-4 °C) for several hours (or overnight) to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals sparingly with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the pure crystals under high vacuum to remove all residual solvents.

General Purification Workflow

Caption: A typical workflow for the purification of 1-(5-Fluoropyridin-2-yl)ethanamine HCl.

References

  • Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by... - ResearchGate. Available at: [Link]

  • Column Chromatography Notes - Membrane Solutions. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. Available at: [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit. Available at: [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents - ACS Publications. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column - University of Rochester, Department of Chemistry. Available at: [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - MDPI. Available at: [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. Available at: [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. Available at: [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids - Journal of the American Chemical Society. Available at: [Link]

  • Recovery of amines from by-product chloride salts - Google Patents.
  • New Synthesis of 3-Fluoropyridine Derivatives - ResearchGate. Available at: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents - ResearchGate. Available at: [Link]

  • Picking the best purification method for your API can be a tricky challenge - Tayana Solution. Available at: [Link]

  • [(1S)-1-(5-Fluoropyridin-2-yl)ethyl]amine - CRO Splendid Lab Pvt. Ltd. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. Available at: [Link]

  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities - Alfa Chemistry. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development - American Pharmaceutical Review. Available at: [Link]

  • CHIRAL SEPARATIONS INTRODUCTION - VTechWorks. Available at: [Link]

Sources

identifying by-products in 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Process Chemistry & Analytical Support)

Introduction: The "Fluorine Fragility" Paradox

Welcome to the technical support hub for 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride . If you are accessing this guide, you are likely facing a specific set of challenges: disappearing fluorine atoms, unexplained secondary amine peaks, or salt stoichiometry issues.

The synthesis of this molecule (often via reductive amination of 2-acetyl-5-fluoropyridine) presents a classic "chemoselectivity paradox." The conditions required to reduce the C=N bond (imine/oxime) are often aggressive enough to cleave the C-F bond on the electron-deficient pyridine ring or drive dimerization.

This guide moves beyond generic protocols to address the causality of failure .

Module 1: Critical Impurity Identification

The "Phantom Peak" (Hydrodefluorination)

Symptom: You observe a significant impurity at [M-18] relative to your product mass in LC-MS.

  • Target Mass ([M+H]+): 141.2 Da

  • Impurity Mass ([M+H]+): 123.2 Da

Diagnosis: Hydrodefluorination (HDF). The C(sp²)-F bond at the 5-position of the pyridine ring is highly susceptible to oxidative addition by Palladium (Pd) catalysts, especially in the presence of hydrogen. This transforms your target into 1-(pyridin-2-yl)ethanamine .

Troubleshooting Protocol:

  • Switch Catalyst: Pd/C is the primary culprit. Switch to Pt/C (Platinum on Carbon) or Raney Nickel . Platinum has a much higher barrier for C-F insertion.

  • Acid Poisoning: If you must use Pd, add 1-2 equivalents of HCl or H₂SO₄ to the hydrogenation mixture. Protonation of the pyridine nitrogen becomes electron-withdrawing, but more importantly, the acid occupies active sites that facilitate the C-F cleavage.

  • Alternative Reductant: Abandon catalytic hydrogenation for chemical reduction. Use NaBH₄/TiCl₄ or Zn/Acetic Acid if reducing an oxime intermediate.

The "Double-Weight" Peak (Dimerization)

Symptom: A large, broad peak appears at m/z ~264 (Positive Mode). Diagnosis: Secondary Amine Dimer formation. During reductive amination, the newly formed primary amine competes with the ammonia source to react with the intermediate imine, forming a "dimer."

Troubleshooting Protocol:

  • Ammonia Overload: Ensure your ammonia source (e.g., NH₄OAc) is in massive excess (>10 equivalents).

  • Dilution: Run the reaction more dilute (0.1 M or less) to statistically favor the collision of the ketone with ammonia rather than the amine product.

  • Stepwise Reduction: Do not use "one-pot" NaBH₃CN if dimerization is high. Form the oxime first (NH₂OH·HCl), isolate it, and then reduce it.

Module 2: Analytical Reference Data

Table 1: Key Species & LC-MS Signatures

ComponentChemical Structure DescriptionFormulaMW (Free Base)[M+H]⁺ (m/z)Retention Behavior (C18)
Target 1-(5-Fluoropyridin-2-yl)ethanamineC₇H₉FN₂140.16141.2 Medium Polarity
HDF Impurity 1-(Pyridin-2-yl)ethanamineC₇H₁₀N₂122.17123.2 Slightly more polar than target
Dimer Bis(1-(5-fluoropyridin-2-yl)ethyl)amineC₁₄H₁₄F₂N₃263.28264.3 Non-polar (Late eluting)
Ketone 2-Acetyl-5-fluoropyridineC₇H₆FNO139.13140.1 Distinct UV (C=O conj.)
Hydroxylamine N-(1-(5-fluoropyridin-2-yl)ethyl)hydroxylamineC₇H₉FN₂O156.16157.2 Polar (Early eluting)

Critical Note on Ketone vs. Target: The Ketone ([M+H] 140.1) and Target ([M+H] 141.2) are only 1 Da apart. Low-resolution MS may merge these. Use UV detection (254 nm) to distinguish: the ketone has a strong conjugated carbonyl absorption; the amine does not.

Module 3: Visualizing the Failure Pathways

The following diagram maps the reductive amination pathway and where specifically the impurities branch off.

G Start 2-Acetyl-5- fluoropyridine Imine Imine/Oxime Intermediate Start->Imine + NH4OAc / NH2OH Target TARGET: 1-(5-Fluoropyridin- 2-yl)ethanamine Imine->Target Reduction (H2 or Hydride) Defluoro HDF IMPURITY (Des-fluoro) [M+H] 123 Imine->Defluoro Pd/C + H2 (C-F Insertion) Ketone Hydrolysis (Reversion) [M+H] 140 Imine->Ketone H2O (Hydrolysis) Dimer DIMER (Secondary Amine) [M+H] 264 Target->Dimer + Imine (Competition)

Figure 1: Reaction network showing the primary reduction pathway (Green) versus the three critical failure modes: Hydrolysis, Dimerization, and Hydrodefluorination (Red).[1][2][3][4][5][6]

Module 4: Validated Experimental Protocols

Protocol A: Oxime Reduction (Avoiding HDF)

Best for: High purity, avoiding defluorination.

  • Oxime Formation:

    • Dissolve 2-acetyl-5-fluoropyridine (1.0 eq) in Ethanol.

    • Add Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq).

    • Reflux 2 hours. Evaporate EtOH, partition (EtOAc/Water), dry, and concentrate.

    • Checkpoint: Verify Oxime by LC-MS ([M+H] 155).

  • Zinc Reduction (The "Soft" Reduction):

    • Dissolve Oxime in Acetic Acid (0.5 M).

    • Add Zinc Dust (5.0 eq) in portions at <30°C (Exothermic!).

    • Stir 4 hours. Filter Zinc.

    • Workup: Basify filtrate with NaOH to pH >12. Extract with DCM.[7]

    • Salt Formation: Add 4M HCl in Dioxane to the DCM layer. Filter the precipitate.[7]

Protocol B: Analytical Method (LC-MS)

Use this to validate your crude mixture.

  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[8]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow: 1.0 mL/min.

  • Detection: UV 254 nm and MS ESI (+).

FAQ: Frequently Asked Questions

Q: My product is a sticky gum, not a solid. How do I crystallize the HCl salt? A: Pyridine hydrochloride salts are notoriously hygroscopic.

  • Ensure the free base is completely dry (azeotrope with toluene) before adding acid.

  • Use anhydrous HCl in Dioxane or Ether. Do not use aqueous HCl.

  • If it oils out, triturate with diethyl ether or MTBE and scratch the flask sides. Store in a desiccator.

Q: Can I use Raney Nickel instead of Zinc? A: Yes, Raney Nickel is excellent for suppressing defluorination compared to Pd/C. However, ensure you wash the Ra-Ni thoroughly to remove basic residues, or the reaction might stall at the intermediate.

Q: Why is the [M+H] peak split? A: If you see a split peak with identical mass, you likely have a chiral center (the ethylamine carbon). Unless you used an asymmetric catalyst or chiral auxiliary (e.g., Ellman's Sulfinamide), your product is a racemate . The split occurs only if you are using a Chiral Column or if diastereomers formed with a chiral impurity.

References

  • Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines. ACS Catalysis. (2014). Detailed analysis of how metal catalysts insert into C-F bonds in fluoropyridines.

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. (2020). Discusses the competition between ring saturation and defluorination.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (1996). Foundational text on controlling dimerization in reductive amination.

  • Synthesis of 2-amino-5-fluoropyridine. ChemicalBook/Patent CN110092746. (2019).[9] Industrial routes for the core fluoropyridine scaffold.

Sources

optimization of coupling conditions for 1-(5-Fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Optimization of Coupling Conditions for CAS 905587-15-7 (S-isomer) / 1065267-33-5 (Racemic)

Executive Summary

You are working with 1-(5-Fluoropyridin-2-yl)ethanamine , a critical chiral building block often used in the synthesis of JAK2 kinase inhibitors (e.g., AZD1480 analogs).[1]

The Chemical Challenge: This molecule presents a "perfect storm" for synthetic chemists:

  • 
    -Chiral Instability:  The benzylic-like proton at the chiral center is acidified by the electron-deficient pyridine ring, making it highly prone to deprotonation and subsequent racemization under basic conditions.
    
  • Pyridine N-Interference: The basic nitrogen in the pyridine ring can coordinate to metal catalysts (poisoning) or form unreactive salts with activated esters.

  • Nucleophilicity: As a primary amine on a branched carbon, steric hindrance affects reaction rates compared to linear amines.

This guide provides field-proven protocols to overcome these specific failure modes.

Module 1: Amide Coupling Optimization

Ticket #402: “I see low conversion and significant enantiomeric excess (ee) erosion using standard HATU/DIPEA conditions.”

Root Cause Analysis

Standard uronium reagents (HATU/HBTU) require basic conditions (pH > 8) to function. With your substrate:

  • Racemization: The base (DIPEA/TEA) abstracts the acidic

    
    -proton.
    
  • Oxazolone Formation: Over-activation of the acid leads to oxazolone intermediates, which racemize rapidly before the sterically hindered amine can attack.

The Solution: Propylphosphonic Anhydride (T3P)

We recommend switching to T3P in ethyl acetate or DMF.[2] T3P acts as an acid activation agent that does not require high pH and proceeds via a cyclic transition state that minimizes epimerization.

Optimized Protocol (T3P)

  • Stoichiometry: Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or DMF if solubility is poor).

  • Base: Add N-Methylmorpholine (NMM) or Pyridine (2.5–3.0 equiv). Avoid DIPEA if possible; NMM is weaker and less likely to cause racemization.

  • Coupling: Cool to 0 °C. Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. Monitor via LCMS.[3][4]

  • Workup: T3P byproducts are water-soluble.[2][5] Wash with water, sat.

    
    , and brine.
    

Why this works:

  • Low Epimerization: T3P is widely cited for retaining chirality in sensitive 2-aminopyridine couplings.

  • Scavenging: The pyridine nitrogen of your substrate is less likely to interfere because the reaction does not rely on a highly reactive active ester pool.

Decision Tree: Amide Coupling Strategy

AmideCoupling Start Start: Amide Coupling CheckChirality Is the Amine Chiral? Start->CheckChirality Standard Use HATU / DIPEA CheckChirality->Standard No Sensitive Is it 1-(5-Fluoropyridin-2-yl)ethanamine? CheckChirality->Sensitive Yes T3P_Route **Standard Rec:** T3P + NMM in EtOAc (Low Racemization) Sensitive->T3P_Route Primary Choice Mixed_Anh **Alt Rec:** IBCF + NMM (Mixed Anhydride) Sensitive->Mixed_Anh If T3P fails

Figure 1: Decision matrix for selecting coupling reagents based on substrate sensitivity.

Module 2: Buchwald-Hartwig N-Arylation

Ticket #405: “The reaction stalls at 20% conversion, or I get a racemic product when coupling with aryl bromides.”

Root Cause Analysis
  • Catalyst Poisoning: The pyridine nitrogen in your substrate binds to the Palladium (Pd) center, displacing the ligand and deactivating the catalyst (Pd-black formation).

  • 
    -Hydride Elimination:  Standard monodentate ligands allow the Pd-Amine complex to undergo 
    
    
    
    -hydride elimination/re-insertion, scrambling the stereocenter.
The Solution: Chelating Ligands & Precatalysts

You must use a catalyst system that is bulky enough to prevent pyridine coordination and rigid enough to enforce reductive elimination over


-hydride elimination.

Recommended Systems:

Component Recommendation Scientific Rationale
Catalyst Pd(OAc)₂ + BINAP or Pd-G3-BrettPhos BINAP (bis-phosphine) creates a rigid bite angle that preserves chirality. BrettPhos is bulky enough to prevent the pyridine N from binding to Pd.
Base Cs₂CO₃ or NaOtBu Use weakest effective base. Strong bases like LiHMDS promote racemization.

| Solvent | Toluene or Dioxane | Non-polar solvents often reduce the "poisoning" effect of the pyridine nitrogen compared to DMF. |

Troubleshooting Protocol (Pd-Catalysis)

  • Degassing: Oxygen is fatal here. Sparge solvent with Argon for 15 mins before adding catalyst.

  • Temperature: Keep below 80 °C if possible. Higher temps favor racemization.

  • Additives: If stalling occurs, add 10 mol% Lewis Acid (e.g.,

    
     or 
    
    
    
    )
    . This "masks" the pyridine nitrogen by coordinating to it, leaving the Pd free to catalyze the amine coupling.
Module 3: Salt Forms & Stoichiometry

Ticket #409: “My yields are inconsistent. I am using the HCl salt of the amine.”

The Issue: The commercial supply of 1-(5-Fluoropyridin-2-yl)ethanamine is often the HCl salt (stable solid) rather than the free base (volatile oil).

  • If you use the HCl salt without adjusting your base stoichiometry, your reaction remains acidic, and the amine nucleophile is protonated (unreactive).

Correction Table:

ReagentMolar Equiv (Free Base)Molar Equiv (HCl Salt)Note
Amine 1.01.0
Coupling Agent (T3P) 1.51.5
Base (NMM/DIPEA) 2.5 3.5 - 4.0 CRITICAL: You need 1 extra equivalent of base to neutralize the HCl attached to the amine.
Visualizing the Racemization Trap

The diagram below illustrates the mechanistic pathway you are trying to avoid.

Racemization cluster_prevention Prevention Strategy Substrate Chiral Amine (S-Isomer) Deprotonation Deprotonation at Benzylic Position Substrate->Deprotonation + Base Base Strong Base (High pH) Base->Deprotonation Planar Planar Intermediate (Achiral Enolate/Imine) Deprotonation->Planar Reprotonation Reprotonation Planar->Reprotonation Racemic Racemic Product (50% R / 50% S) Reprotonation->Racemic T3P Use T3P (Low pH) Ligand Use BINAP (Rigid Pd)

Figure 2: Pathway of base-mediated racemization for


-chiral heteroaryl amines.
Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt instead of T3P? A: Yes, but proceed with caution. Pre-activate the acid with EDC/HOBt at 0 °C for 15 minutes before adding the amine. This reduces the time the amine spends in the presence of free base. However, yields are typically 10-15% lower than T3P due to the steric bulk of the amine.

Q: How do I remove the unreacted amine during workup? A: The pyridine ring makes the amine weakly basic, but less so than aliphatic amines.

  • Acid Wash: Wash the organic layer with 0.5 M Citric Acid . This is mild enough to protonate the amine (pulling it into the water layer) without hydrolyzing your new amide bond or racemizing it. Avoid strong HCl washes.

Q: The reaction turns black immediately upon adding Pd catalyst. A: This indicates rapid catalyst decomposition, likely due to the free amine coordinating Pd.

  • Fix: Switch to a precatalyst (e.g., XPhos Pd G3 or BrettPhos Pd G3 ). These have the active species "protected" and initiate only upon heating, preventing immediate poisoning by the substrate.

References
  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Reagent of Choice for the Preparation of Amides with Epimerization-Prone Centers.Organic Process Research & Development , 20(2), 140–177.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.Chemical Science , 2(1), 27-50.

  • Patterson, A. W., et al. (2009). Protection of 2-Aminopyridines for Pd-Catalyzed Cross-Couplings.Journal of Organic Chemistry , 74(16), 6157–6165.

  • Sigma-Aldrich. (2024). Product Specification: (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride.[6]

Sources

stability issues of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Reaction Conditions

Document ID: TSC-2024-FPYE-01 Classification: Technical Guide / Troubleshooting Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Introduction: The "Deceptive" Stability

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a high-value chiral building block. While the hydrochloride salt appears robust as a solid, it harbors latent instabilities that manifest specifically under reaction conditions.[1]

The molecule possesses three distinct "danger zones" that researchers must manage:

  • The Chiral Center (

    
    -Carbon):  Highly prone to racemization due to the electron-deficient pyridine ring.
    
  • The 5-Fluoro Substituent: Susceptible to nucleophilic aromatic substitution (

    
    ) under forcing conditions.
    
  • The Salt Form: Highly hygroscopic, leading to stoichiometry errors and hydrolysis risks.

This guide provides the mechanistic insight and protocols required to maintain the integrity of this molecule.

Module 1: The Racemization Trap (Critical)

The Mechanism

The most common failure mode with this compound is the loss of optical purity (ee%) during free-basing or coupling reactions.

The proton at the chiral center (benzylic-like position) is unusually acidic (


 in DMSO, compared to 

for standard alkyl amines). This acidity is driven by two factors:
  • Inductive Withdrawal: The pyridine ring is electron-poor.[2]

  • Electronic Activation: The 5-Fluoro substituent further lowers the LUMO of the ring, increasing the acidity of the

    
    -proton.
    

If a base is strong enough to deprotonate this carbon, the molecule passes through a planar, achiral carbanion intermediate (stabilized by resonance with the pyridine ring).[1] Reprotonation occurs non-selectively, destroying the chirality.[1]

Visualizing the Pathway

RacemizationPathway cluster_outcome Thermodynamic Outcome S_Enant S-Enantiomer (Active Drug) Intermed Planar Carbanion (Achiral Intermediate) S_Enant->Intermed Deprotonation (-H+) Racemate Racemic Mixture (50:50) Base Base Attack (> pKa 12) Base->S_Enant Intermed->S_Enant +H+ (Face A) R_Enant R-Enantiomer (Impurity) Intermed->R_Enant +H+ (Face B)

Figure 1: Mechanism of base-catalyzed racemization. The planar carbanion intermediate allows protonation from either face, leading to irreversible loss of chirality.[1]

Troubleshooting & Prevention
VariableSafe Zone (Stable) Danger Zone (Racemization Risk)
Base Strength Weak inorganic bases (

,

)
Strong organic bases (DBU, TBD) or Amides (LDA, LiHMDS)
Temperature

C during neutralization

C in the presence of base
Solvent Aprotic, non-polar (DCM, Toluene)Polar aprotic (DMSO, DMF) - stabilizes the carbanion
Stoichiometry 1.0 - 1.1 eq. of BaseExcess Base (> 2.0 eq.)

Corrective Protocol: Safe Free-Basing Do not add the HCl salt directly to a reaction mixture containing strong base.

  • Suspend the HCl salt in DCM or EtOAc.

  • Add saturated aqueous

    
      (biphasic system).
    
  • Stir vigorously at 0°C for 15 minutes.

  • Separate phases, dry organic layer over

    
    , and concentrate immediately before use.
    
  • Validation: Check optical rotation or Chiral HPLC immediately.

Module 2: Fluorine Stability ( Risks)

The Issue

While the 5-position of pyridine is generally less reactive than the 2- or 4-positions, the presence of the fluorine atom creates a leaving group.[2] Under specific conditions—particularly if the pyridine nitrogen becomes alkylated or protonated (activating the ring)—nucleophiles can displace the fluorine.

Risk Factors
  • High Temperatures (>100°C): Activation energy for

    
     at C5 is overcome.
    
  • Strong Nucleophiles: Thiolates (

    
    ), Alkoxides (
    
    
    
    ), or Azides (
    
    
    ).
  • Metal Catalysis: Palladium or Copper catalysts used in cross-couplings can sometimes undergo oxidative addition into the C-F bond, leading to defluorination or hydrodefluorination byproducts.[1]

Diagnostic Check: If you observe a mass shift of -18 Da (F


 H)  or +X Da (Substitution)  in LCMS, the fluorine has been displaced.

Module 3: Physical Stability & Hygroscopicity

The HCl salt is hygroscopic .[3] It will absorb atmospheric moisture, leading to two issues:[1]

  • Stoichiometry Errors: Weighing wet salt leads to under-loading of the reagent.

  • Clumping/Hydrolysis: Formation of a sticky gum that is difficult to dispense.

Handling Protocol
  • Storage: Store at -20°C under Argon/Nitrogen.

  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for precise stoichiometry.

  • Drying: If the solid is sticky, dry in a vacuum oven at 40°C over

    
     for 4 hours.
    

FAQ: Troubleshooting Common Scenarios

Q1: I see a 50:50 mixture of enantiomers after my amide coupling. What happened?

  • Diagnosis: You likely used a base like TEA or DIPEA in DMF/DMSO and allowed the reaction to sit too long or get too warm.

  • Fix: Switch to a "pre-activation" method. Activate your carboxylic acid first (e.g., with HATU/Base), then add the amine salt and a stoichiometric amount of mild base (e.g., NMM or Collidine) at 0°C.[1]

Q2: Can I use this amine in a Buchwald-Hartwig coupling?

  • Diagnosis: Yes, but the C-F bond is a liability.[1]

  • Fix: Use a catalyst system that is selective for C-Cl or C-Br over C-F (e.g., Pd(OAc)2/Xantphos). Avoid highly electron-rich ligands that might facilitate oxidative addition into the C-F bond.

Q3: The HCl salt is not dissolving in my reaction solvent (DCM).

  • Diagnosis: The salt is ionic and insoluble in non-polar organics.

  • Fix: Do not heat it. You must perform the "Safe Free-Basing" protocol (see Module 1) to convert it to the organic-soluble free amine before adding it to the DCM solution.

References

  • Compound Identity & Properties

    • PubChem Compound Summary for CID 428522 (1-(pyridin-2-yl)ethanamine).
  • Racemization Mechanisms of Chiral Pyridines

    • Racemization in Drug Discovery: Mechanisms and Risks. Cardiff University Research Archive.
  • Fluoropyridine Reactivity (

    
    ): 
    
    • Nucleophilic Aromatic Substitution on Fluoropyridines.
  • Handling Hygroscopic Salts

    • Best Practices for Handling Pyridine Hydrochloride Salts.

Sources

troubleshooting failed reactions involving 1-(5-Fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(5-Fluoropyridin-2-yl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile chiral building block. As a key intermediate in the synthesis of various pharmaceutical agents, understanding its reactivity is paramount to success. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in synthesis.

Understanding the Reagent: A Molecule of Dichotomous Reactivity

1-(5-Fluoropyridin-2-yl)ethanamine is a chiral primary amine featuring a fluorinated pyridine ring. This unique structure imparts a nuanced reactivity profile that is crucial to grasp for effective troubleshooting.

  • The Nucleophilic Amine: The primary ethylamine group is a potent nucleophile, readily participating in reactions such as amide bond formation, reductive amination, and nucleophilic substitution.

  • The Electrophilic Ring: The pyridine ring is an electron-deficient system. The fluorine atom at the 5-position further withdraws electron density, but more importantly, the ring nitrogen activates the C2 and C6 positions towards nucleophilic attack. This makes the C-F bond itself susceptible to displacement in nucleophilic aromatic substitution (SNAr) reactions, a critical and often overlooked aspect of its reactivity.[1][2] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the exceptional lability of the C-F bond in this context.[2][3]

  • Handling and Stability: This amine is often supplied as a hydrochloride salt to enhance its stability and ease of handling.[4][5] The free base can be sensitive to air and should be stored under an inert atmosphere at low temperatures (-20°C is recommended) to prevent degradation.[6][7]

Troubleshooting Failed Reactions

This section is structured in a question-and-answer format to directly address common failures in key synthetic transformations.

Section 1: Amide Coupling Reactions

Amide coupling is one of the most frequent applications for this amine. However, its electronic properties and steric profile can present challenges.

Q1: My amide coupling reaction resulted in low yield, a complex mixture of products, or complete failure. What are the likely causes?

A1: Failed amide couplings involving this amine typically stem from one of four issues: poor carboxylic acid activation, side reactions involving the pyridine ring, reduced amine nucleophilicity, or steric hindrance.

  • Inefficient Acid Activation: Standard coupling reagents like DCC or EDC may be insufficient, particularly if the carboxylic acid partner is sterically hindered or electronically deactivated.[8]

  • Reduced Amine Nucleophilicity: The electron-withdrawing nature of the fluoropyridine ring slightly diminishes the nucleophilicity of the primary amine compared to simple aliphatic or benzylic amines.

  • Steric Hindrance: The ethyl group adjacent to the pyridine ring presents moderate steric bulk, which can be problematic when coupling with a hindered carboxylic acid.[9]

  • Side Reactions: The pyridine nitrogen is basic and can compete with the intended amine for the activated carboxylic acid, leading to undesired intermediates.

Q2: How can I optimize my amide coupling protocol for success?

A2: A systematic approach involving the careful selection of coupling reagents, base, and solvent is crucial. For particularly challenging couplings, switching to a more reactive acid derivative is a powerful strategy.

Table 1: Recommended Amide Coupling Conditions
ParameterRecommendation for Standard SubstratesRecommendation for Hindered/Difficult SubstratesRationale
Coupling Reagent EDC/HOBt, DIC/HOBtHATU, HBTU, COMU These uronium/phosphonium-based reagents are more potent, faster, and less prone to racemization.[8]
Base DIPEA (N,N-Diisopropylethylamine)DIPEA, 2,4,6-CollidineA non-nucleophilic, sterically hindered base is essential to prevent competition with the primary amine.
Solvent DMF, DCM (Anhydrous)NMP, DMA (Anhydrous)High-boiling polar aprotic solvents can improve solubility and drive reactions to completion. Ensure water is excluded.
Temperature 0 °C to Room Temperature0 °C to 50 °CStart cold to control the initial activation step, then warm as needed. Monitor for decomposition at higher temperatures.
Alternative Strategy N/AConvert R-COOH to R-COF or R-COCl Acyl fluorides and chlorides are highly reactive intermediates that excel in sterically demanding couplings.[9][10]
Experimental Protocol: High-Efficiency Amide Coupling with HATU
  • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise and stir the mixture for 15 minutes to pre-activate the acid.

  • Add a solution of 1-(5-Fluoropyridin-2-yl)ethanamine (1.05 eq) in anhydrous DMF.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 2: Reductive Amination

The reaction of 1-(5-Fluoropyridin-2-yl)ethanamine with aldehydes and ketones is a direct route to secondary amines, but it is highly sensitive to reaction conditions.

Q3: My reductive amination is incomplete, or the primary side product is the alcohol from direct carbonyl reduction. What went wrong?

A3: This outcome points to an imbalance between the rate of imine formation and the rate of reduction.

  • Unfavorable Imine Equilibrium: Imine formation is a reversible reaction that produces water. Without effective water removal, the equilibrium may not favor the imine intermediate, especially with less reactive ketones.

  • Incorrect Reducing Agent: A reducing agent that is too powerful, such as sodium borohydride (NaBH₄), will often reduce the carbonyl faster than the imine can form. Conversely, a reagent that is too weak may not reduce the imine effectively.[11]

  • Suboptimal pH: Imine formation is acid-catalyzed, but if the pH is too low, the primary amine becomes fully protonated and non-nucleophilic. The ideal pH is typically between 4 and 6.

Q4: What is the most reliable method for conducting a reductive amination with this amine?

A4: For consistent results, sodium triacetoxyborohydride (STAB) is the reagent of choice for a one-pot reaction due to its mildness and tolerance for the slightly acidic conditions required for imine formation.

Table 2: Troubleshooting Reductive Amination
ProblemPotential CauseRecommended Solution
Low Conversion Poor imine formationAdd a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves) or a catalytic amount of acetic acid to drive imine formation.
Alcohol Byproduct Carbonyl reduction is faster than imine reductionUse a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB) .
No Reaction Amine is fully protonatedAvoid strong acids. If an acid catalyst is needed, use a weak acid like acetic acid.
Complex Mixture Reagent decompositionRun the reaction at or below room temperature. Ensure starting materials are pure.
Experimental Protocol: One-Pot Reductive Amination with STAB
  • To a flask containing the aldehyde or ketone (1.0 eq) and 1-(5-Fluoropyridin-2-yl)ethanamine (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or THF, add glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Note: Mild gas evolution may occur.

  • Continue stirring at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via column chromatography.

Frequently Asked Questions (FAQs)

Q: How should I properly handle and store 1-(5-Fluoropyridin-2-yl)ethanamine? A: The compound, especially in its free base form, can be sensitive to atmospheric oxygen and moisture. It is best stored under an inert gas (argon or nitrogen) in a tightly sealed container in a freezer (-20°C).[7] Avoid contact with strong acids and oxidizing agents.[6] The hydrochloride salt is more stable for long-term storage.

Q: How do I convert the commercially available hydrochloride salt to the free base for a reaction? A: To prepare the free base, dissolve the hydrochloride salt in a minimal amount of water or methanol and add it to a separatory funnel with an organic solvent like dichloromethane (DCM) or ethyl acetate. Add a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or 1M NaOH, until the aqueous layer is basic (pH > 9). Mix thoroughly, separate the organic layer, and extract the aqueous layer once more with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. It is highly recommended to use the resulting free base immediately in the next synthetic step.

Q: My reaction involves a strong nucleophile and high temperatures. Is there a risk of displacing the fluorine on the pyridine ring? A: Yes, absolutely. This is a critical and often overlooked side reaction. The C2 position of the pyridine ring is highly activated for Nucleophilic Aromatic Substitution (SNAr).[12] Strong nucleophiles such as alkoxides, thiolates, or even other amines at elevated temperatures can displace the fluoride ion to form a new bond at the C2 position. If you observe an unexpected byproduct with a higher molecular weight, consider the possibility of this SNAr side reaction. To mitigate this, use the mildest possible reaction conditions (lower temperature, shorter reaction time) and avoid a large excess of strong nucleophiles.

Q: I am attempting a reaction with a sterically hindered electrophile and see no product formation, even with aggressive coupling conditions. What is happening? A: When coupling fails with a very bulky partner, the issue is often an insurmountable steric barrier.[9] In such cases, even the most powerful coupling reagents may fail. The solution often lies in modifying the electrophile. Converting a sterically hindered carboxylic acid to an acyl fluoride using a reagent like cyanuric fluoride or DAST can dramatically increase its reactivity while minimizing steric bulk around the carbonyl carbon, often succeeding where other methods fail.[10]

Visual Diagrams and Workflows

General Troubleshooting Workflow

Start Reaction Failed (Low Yield / No Product) Analysis Analyze Crude Reaction Mixture (LCMS, NMR) Start->Analysis Check_Purity Verify Purity & Integrity of Starting Materials Sub_Node1 Re-run with Purified Reagents & Anhydrous Solvents Check_Purity->Sub_Node1 Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Sub_Node2 Identify Byproducts. Consider Side Reactions: - Pyridine N-alkylation - C-F bond substitution (SNAr) - Racemization Check_Conditions->Sub_Node2 Analysis->Check_Purity Starting Material Recovered Analysis->Check_Conditions Complex Mixture or Byproducts Optimization Systematic Optimization Sub_Node1->Optimization Sub_Node2->Optimization Opt_Amide Amide Coupling: - Use stronger coupling agent (HATU) - Change base (DIPEA, Collidine) - Convert acid to acyl fluoride Optimization->Opt_Amide Opt_Reductive Reductive Amination: - Switch to STAB - Add dehydrating agent - Control pH with Acetic Acid Optimization->Opt_Reductive Opt_SNAr SNAr (Amine as Nucleophile): - Increase temperature - Use polar aprotic solvent (DMSO) - Ensure adequate base (K2CO3, Cs2CO3) Optimization->Opt_SNAr

Caption: A logical workflow for troubleshooting failed reactions.

Mechanism: Amide Coupling via HATU Activation

Caption: Activation and coupling pathway for amide synthesis.

References

  • Contente, M. L., et al. (2019). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by... ResearchGate. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • Wang, D., et al. (2018). Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. Available at: [Link]

  • Favacchio, R., et al. (2018). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at: [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Gao, W., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • TCI Chemicals. (2024).
  • Hou, G., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Available at: [Link]

  • AWS. (2015). 1-(5-Fluoropyridin-2-yl)
  • Beilstein Journals. (n.d.). Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. Available at: [Link]

  • PubChem. (n.d.). (S)-5-fluoro-2-(1-(5-fluoropyridin-2-yl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile. PubChem. Available at: [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). [(1S)-1-(5-Fluoropyridin-2-yl)ethyl]amine. CRO Splendid Lab Pvt. Ltd.. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available at: [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available at: [Link]

  • Neves, R. P. P., et al. (2021). Challenges and Breakthroughs in Selective Amide Activation. PMC. Available at: [Link]

  • SciSpace. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. SciSpace. Available at: [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. amphoteros. Available at: [Link]

  • Syn-bio. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Syn-bio. Available at: [Link]

Sources

impact of impurities in starting 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Impurities & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists[1]

Technical Overview & Compound Identity

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a critical chiral building block used frequently in the synthesis of kinase inhibitors and CNS-active agents.[1] Its dual-nitrogen nature (pyridine ring nitrogen + primary aliphatic amine) and the labile fluorine atom present unique stability and reactivity challenges.[1][2]

Property Details
CAS Number 1202070-39-0 (R-isomer) / 915720-57-9 (Racemic)
Structure Pyridine core with a 5-position fluorine and a 2-position ethylamine side chain.[1][3][4][5]
Key Reactivity Nucleophilic primary amine (target); Pyridine nitrogen (catalyst poison); C-F bond (susceptible to SNAr).[2]
Storage Hygroscopic solid; store under inert gas at -20°C to prevent hydrolysis and salt disproportionation.
Impurity Profile & Impact Analysis

Impurities in this starting material are not inert; they actively interfere with downstream chemistry.[2] Below is a breakdown of common impurities and their mechanistic impact.

A. The "Silent Killer": Des-fluoro Analog [1]
  • Identity: 1-(Pyridin-2-yl)ethanamine (lacking the fluorine).[1]

  • Origin: Over-reduction during synthesis.[2] If the starting material was made via hydrogenation of an oxime or azide using Pd/C, the C-F bond is susceptible to hydrogenolysis.[2]

  • Impact:

    • Biological: Drastic loss of potency in final drug candidates (F often blocks metabolism or improves binding affinity).[2]

    • Purification: Extremely difficult to separate from the product due to near-identical polarity and pKa.[1][2]

B. The "Catalyst Poison": 2-Acetyl-5-fluoropyridine [1]
  • Identity: Residual ketone starting material.[2]

  • Origin: Incomplete reductive amination or hydrolysis of imine intermediates.[2]

  • Impact:

    • Side Reactions: Reacts with other amines in the mixture to form Schiff bases, darkening the reaction mixture.[2]

    • Yield Loss: Acts as a radical scavenger in radical-based couplings.[1][2]

C. The "Stability Threat": 5-Fluoro-2-pyridone Derivative [1]
  • Identity: 1-(5-Hydroxy/Oxo-pyridin-2-yl)ethanamine.[1]

  • Origin: Hydrolytic Defluorination. The 5-position fluorine is activated for Nucleophilic Aromatic Substitution (SNAr), especially in the presence of water and heat.

  • Impact:

    • Stoichiometry Errors: The phenolic/amide proton is acidic, consuming base equivalents in coupling reactions.[2]

Troubleshooting Guide (Q&A Format)
Q1: My amide coupling yield is consistently low (<40%), despite using excess base. Why?

Diagnosis: You are likely battling Salt Disproportionation or Pyridine Coordination .[2]

  • The Mechanism: This compound is a hydrochloride salt.[2] The pyridine nitrogen (pKa ~2-3) and the aliphatic amine (pKa ~9-10) compete for protons.[1] If you use a weak base (e.g., NaHCO3), you may only deprotonate the pyridine, leaving the reactive aliphatic amine protonated and unreactive.

  • The Fix:

    • Switch Bases: Use a stronger organic base like DIPEA or TEA (at least 3.5 equivalents) to ensure the aliphatic amine is free.[2]

    • Order of Addition: Pre-mix the amine salt with the base before adding the electrophile/coupling agent to ensure full deprotonation.[2]

Q2: I see a +18 mass unit impurity growing during storage. What is happening?

Diagnosis: Hydrolytic Defluorination (SNAr).

  • The Mechanism: Moisture ingress allows water to attack the C-5 position, displacing fluoride.[1] This is accelerated if the material is stored as a free base rather than the HCl salt, or if the salt contains excess acid.[2]

  • The Fix:

    • Immediate: Check water content (Karl Fischer).[2] If >1%, dry the material or recrystallize.[2]

    • Prevention: Store strictly under Argon/Nitrogen. Avoid heating >60°C in aqueous basic buffers.[2]

Q3: Why is my Enantiomeric Excess (ee) dropping during the reaction?

Diagnosis: Racemization via Benzylic/Picolinic Deprotonation.

  • The Mechanism: The methine proton at the chiral center is "benzylic" to the pyridine ring.[2] Electron withdrawal by the ring (and the fluorine) makes this proton more acidic than in standard benzylamines.[2] Strong bases (e.g., NaH, LiHMDS) or high temperatures can deprotonate this center, destroying chirality.[1]

  • The Fix:

    • Avoid strong bases.[2] Use mild bases (DIPEA, K2CO3).[2]

    • Keep reaction temperatures below 40°C.[2]

Visualizing the Impurity Ecosystem

The following diagram maps the origins of key impurities and their specific interference points in a standard drug discovery workflow.

ImpurityImpact SM Starting Material 1-(5-Fluoropyridin-2-yl)ethanamine HCl Imp_Hydro Impurity: Pyridone/Hydroxyl (S_NAr Hydrolysis) SM->Imp_Hydro Moisture/Heat Storage Process_Coupling Amide Coupling (HATU/EDC) SM->Process_Coupling Intended Path Process_Cat Metal Catalysis (Buchwald/Suzuki) SM->Process_Cat Intended Path Imp_Ketone Impurity: Residual Ketone (2-Acetyl-5-fluoropyridine) Imp_Ketone->Process_Coupling Forms Imines (Darkening/Yield Loss) Imp_DesF Impurity: Des-fluoro Analog (Over-reduction) Process_Bio Biological Assay Imp_DesF->Process_Bio False Potency Data (Metabolic Instability) Imp_Hydro->Process_Coupling Consumes Base (Stoichiometry Error)

Figure 1: Impact of specific impurities on downstream chemical and biological processes.[1]

Analytical & Quality Control Protocols

To ensure the integrity of your starting material, implement these specific checks.

Protocol A: Differentiating the Des-fluoro Impurity

Standard C18 HPLC often fails to separate the des-fluoro analog due to structural similarity.[1][2]

  • Method: Use 19F NMR .

  • Procedure: Dissolve 10 mg sample in DMSO-d6.

  • Signal: Look for the distinct singlet/multiplet of the 5-F signal (approx -120 to -130 ppm).[1] The des-fluoro impurity will be silent in 19F but visible as an extra aromatic proton in 1H NMR.[1][2]

Protocol B: Determining Salt Stoichiometry

Commercial batches often vary between mono- and di-hydrochloride salts, or contain non-stoichiometric HCl.[1]

  • Method: Potentiometric Titration with AgNO3.[2]

  • Why: Determining exact Cl- content allows precise calculation of the molecular weight for molarity calculations.[1][2] An error here leads to incorrect equivalents of electrophiles in subsequent steps.

References
  • Synthesis and Stability of Fluoropyridines

    • Degradation of a fluoropyridinyl drug in capsule formulation. Chen, J. G., et al. (2000).[2][6] Pharmaceutical Development and Technology.

  • Impurity Profiling in Pharmaceutical Amines

    • Pharmaceutical Impurities and Their Regulatory Aspects.[2][7][8][9] Kalidindi, et al. (2024).[2][7] International Journal of Pharmaceutical Research and Allied Sciences.

  • General Reactivity of Pyridine Building Blocks

    • 1-(5-Fluoropyridin-2-yl)ethanamine Hydrochloride Product Data. Sigma-Aldrich / Merck.[1][2]

    • [1]

Sources

managing exotherms in large-scale reactions of 1-(5-Fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context[2][3][4][5]

The Challenge: Scaling up the synthesis of 1-(5-Fluoropyridin-2-yl)ethanamine (an intermediate for JAK2 inhibitors like AZD1480) presents distinct thermal risks.[1] The electron-withdrawing fluorine atom at the C5 position of the pyridine ring reduces the electron density, making the ring susceptible to nucleophilic attack, but the primary safety vector lies in the energy potential of the reduction steps .

Whether you are proceeding via Reductive Amination (using STAB/borohydrides) or Oxime Hydrogenation (H₂/Raney Ni or Pd/C), the conversion of the C=N bond to the C-N single bond is highly exothermic (


).[1] In batch reactors >50L, heat removal often becomes the rate-limiting step, leading to potential thermal runaways if dosing or hydrogen uptake is not strictly coupled to cooling capacity.

This guide addresses the Oxime Hydrogenation Route and the Reductive Amination Route , as these are the industry standards for non-enzymatic scale-up.[1]

The Synthesis Vector & Thermal Map

The following diagram illustrates the standard synthetic pathway and identifies Critical Control Points (CCPs) where thermal excursions are most likely.

G cluster_legend Legend Ketone 1-(5-Fluoropyridin-2-yl) ethanone OximeStep CCP-1: Condensation (NH2OH·HCl + Base) Ketone->OximeStep + Hydroxylamine Oxime Intermediate: Oxime Species OximeStep->Oxime Exotherm: Neutralization RedStep CCP-2: Reduction (H2 + Catalyst OR Hydride) Oxime->RedStep Transfer to Hydrogenator Amine Target: 1-(5-Fluoropyridin-2-yl) ethanamine RedStep->Amine High Exotherm (-120 kJ/mol) Safe Stable Intermediate Risk Thermal Hazard Zone

Figure 1: Process flow highlighting thermal risk zones (CCP-1 and CCP-2).

Troubleshooting & Exotherm Management (Q&A)

Module A: The Oxime Formation (CCP-1)

Context: Reaction of 1-(5-fluoropyridin-2-yl)ethanone with hydroxylamine hydrochloride.[1]

Q1: I am seeing a sharp temperature spike immediately upon adding the base (NaOH or NaOAc) to the ketone/hydroxylamine mixture. Is this normal?

  • Diagnosis: Yes, but it indicates a dosing rate violation .[1]

  • Root Cause: The reaction involves two thermal events: the endothermic dissolution of salts and the highly exothermic acid-base neutralization (HCl from hydroxylamine hydrochloride reacting with your base).[1] The condensation itself is slower.[1]

  • Corrective Action:

    • Switch to Dose-Controlled Reaction (DCR): Do not add base in one portion. Use a metering pump.[1]

    • Protocol: Maintain reactor temperature at 0–5°C. Dose the base as a 20-50% aqueous solution over 2–4 hours.

    • Checkpoint: Monitor pH. The exotherm correlates with the neutralization curve.[1]

Q2: The reaction stalls at 80% conversion. Should I increase the temperature?

  • Warning: Increasing temperature significantly increases the risk of thermal decomposition of the free hydroxylamine, which is unstable.

  • Solution: Do not exceed 40°C. Instead, add a small excess (0.1 eq) of hydroxylamine hydrochloride. Ensure pH is optimized (typically pH 5–6 for oxime formation) to drive the equilibrium.[1]

Module B: The Reduction Step (CCP-2) - High Hazard

Context: Catalytic Hydrogenation (Raney Ni or Pd/C) or Borohydride Reduction.[1]

Q3: During hydrogenation, the temperature is rising despite maximum cooling jacket flow. What is happening?

  • Critical Alarm: You are in a runaway trajectory .[1]

  • Mechanism: The reaction rate (and heat generation) is proportional to hydrogen pressure and catalyst activity.[1] If the heat generation rate (

    
    ) exceeds the heat removal rate (
    
    
    
    ), the temperature rises, which further accelerates the reaction (Arrhenius behavior).
  • Immediate Action:

    • Stop Agitation: This breaks the gas-liquid mass transfer, effectively starving the reaction of hydrogen.[1]

    • Vent Hydrogen (Safely): Reduce reactor pressure to atmospheric (inert with Nitrogen).

    • Full Cooling: Keep the jacket at minimum temperature.

  • Prevention for Next Batch: Calculate the Maximum Temperature of Synthesis Reaction (MTSR) . If MTSR > Boiling Point of solvent, you must limit the hydrogen feed rate or catalyst loading.

Q4: We are using Sodium Triacetoxyborohydride (STAB) for reductive amination. We see a delayed exotherm 30 minutes after addition.

  • Diagnosis: Accumulation of unreacted intermediate (Imine).[1]

  • Causality: STAB is a mild reductant.[1] If the reaction is too cold (e.g., <0°C) during addition, the reagent accumulates without reacting. When the mixture warms naturally, the accumulated reagent reacts all at once.

  • Protocol:

    • Perform the addition at 20–25°C (room temp) rather than 0°C to ensure consumption matches addition (feed-limited regime).

    • Verify imine formation before adding the hydride if using a two-step pot.[1]

Engineering Controls & Data Tables

Thermal Data for Scale-Up

Use these values to calculate your cooling requirements.

ParameterValue (Approx.)Significance

(Oxime Reduction)
-110 to -135 kJ/molHigh energy release.[1] Requires active heat removal.[1]
Adiabatic Temp Rise (

)
~80–120°C (Solvent dependent)If cooling fails, the reactor will boil over or over-pressurize.
Specific Heat (

) of Mixture
~1.8 – 2.2 J/g[1]·K (Methanol/Ethanol)Used to size the cooling jacket.[1]
Maximum Stable Temp (Oxime) ~100°C (Onset of decomp)Do not allow MTSR to exceed this limit.
Logic for Loss of Cooling Scenario

The following logic tree dictates the automated response system for a large-scale reactor (GLS Hydrogenator).

Logic Start Sensor: Reactor Temp > Setpoint + 5°C CheckFlow Check Cooling Jacket Flow Start->CheckFlow IsFlowOK Flow OK? CheckFlow->IsFlowOK Action1 Valve Failure: Open Emergency Water IsFlowOK->Action1 No Action2 Reaction Runaway: 1. Stop Stirrer 2. Vent H2 3. Inert with N2 IsFlowOK->Action2 Yes

Figure 2: Automated safety logic for hydrogenation reactors.

References & Authority

  • Process Safety in Oxime Reduction:

    • Source: Carbogen Amcis Safety Assessment.[1][2]

    • Relevance: Establishes the baseline for

      
       and scale-up hazards in oxime reductions using metal catalysts or sodium.
      
    • Link: (General reference to methodology).[1]

  • Reductive Amination Hazards:

    • Source: ACS GCI Pharmaceutical Roundtable.[1]

    • Relevance: Compares STAB, Hydrogenation, and Borane complexes for safety and green chemistry metrics.

    • Link:[1]

  • Pyridine Toxicity & Handling:

    • Source: NJ Department of Health / PubChem.[1]

    • Relevance: Toxicology data for 5-fluoropyridine derivatives.[1]

    • Link:[1]

  • General Scale-Up of Fluorinated Pyridines:

    • Source: ResearchGate / Beilstein Journals.[1]

    • Relevance: Synthetic routes for 1-(5-fluoropyridin-2-yl)ethanamine (Intermediates for AZD1480).[1][3]

    • Link: (Analogous chemistry).[1]

Disclaimer: This guide is for informational purposes for trained professionals. Always perform Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) on your specific mixture before exceeding 100g scale.

Sources

Technical Support Center: Solvent Effects on 1-(5-Fluoropyridin-2-yl)ethanamine Reactivity

[1][2]

Topic: Optimization of Solvent Systems for 1-(5-Fluoropyridin-2-yl)ethanamine (CAS: 905587-15-7 / 1065267-33-5) Document ID: TSC-2025-FPYE-01 Audience: Medicinal Chemists, Process Chemists, CMC Leads[1][2]

Executive Summary & Chemical Profile[1][2][3]

1-(5-Fluoropyridin-2-yl)ethanamine is a critical chiral building block, notably utilized in the synthesis of JAK2 kinase inhibitors (e.g., AZD1480) and other fluorinated heterocycles.[1][2] Its reactivity is governed by two competing electronic features:

  • The Primary Amine (Nucleophile): Subject to solvation effects that drastically alter nucleophilicity (

    
    ).[2]
    
  • The 5-Fluoropyridine Core (Electron-Deficient): The pyridine nitrogen acts as a hydrogen-bond acceptor, while the 5-fluoro substituent exerts a strong inductive effect (-I), acidifying the benzylic

    
    -proton.[1][2]
    

Critical Warning: Improper solvent selection often leads to three primary failure modes: Racemization of the chiral center, Imine formation (in ketone solvents), and Salt disproportionation during workup.

Solvent Selection Decision Matrix

The following decision tree guides solvent selection based on the intended transformation, minimizing side reactions.

SolventSelectionStartIntended TransformationCouplingAmide/Urea CouplingStart->CouplingSnArSnAr (Displacement)Start->SnArSaltFormSalt Formation/CrystallizationStart->SaltFormDCMDCM / THF(Standard)Coupling->DCMHigh SolubilityDMFDMF / NMP(Difficult Substrates)Coupling->DMFSolubility IssuesWarning1Avoid Protic Solvents(Reduces Nucleophilicity)Coupling->Warning1DMSODMSO / Sulfolane(Stabilizes Meisenheimer)SnAr->DMSOAlcoholsEtOH / iPrOH(Good Solubility)SaltForm->AlcoholsDissolutionEthersMTBE / Et2O(Anti-solvent)SaltForm->EthersPrecipitationKetonesAVOID KETONES(Acetone/MEK)SaltForm->KetonesFATAL ERRORTempRequires High T (>100°C)Watch for RacemizationDMSO->Temp

Figure 1: Solvent selection logic based on reaction type. Note the critical exclusion of ketones for primary amines.

Troubleshooting Guide

Category 1: Reactivity & Yield Issues

Symptom: Low conversion in amide coupling or reductive amination.[1][2]

Potential CauseMechanismCorrective Action
Protic Solvent Inhibition Solvents like MeOH or Water form strong H-bonds with the amine lone pair, increasing the activation energy for nucleophilic attack.[1][2]Switch to Aprotic: Use DCM, THF, or MeCN. These solvents do not solvate the anion/nucleophile as strongly, leaving the amine "naked" and more reactive.
Salt Suppression If using the HCl salt (CAS 1065267-33-5) without sufficient base, the amine remains protonated (

) and non-nucleophilic.[1][2]
Free Base Release: Ensure

eq. of DIPEA or TEA is used.[2] In biphasic systems (DCM/Water), adjust aqueous pH to >10 to drive the amine into the organic layer.
Aggregation In non-polar solvents (Toluene/Hexane), the amine may aggregate via intermolecular H-bonding, reducing effective concentration.Increase Polarity: Add a co-solvent like THF or perform the reaction in dilute conditions.[2]
Category 2: Chirality & Racemization

Symptom: Loss of enantiomeric excess (ee%) during reaction or workup.[2] Context: The C-H bond at the chiral center is benzylic-like and adjacent to an electron-withdrawing pyridine ring.[1][2] This makes the proton more acidic (

2

Q: Can I use strong bases like NaH or KOtBu? A: Proceed with extreme caution. Strong bases in polar aprotic solvents (e.g., NaH in DMSO) can deprotonate the chiral center, leading to a planar carbanion intermediate and subsequent racemization.

  • Recommendation: Use non-nucleophilic organic bases (DIPEA, DBU) or inorganic carbonates (

    
    ) which are generally too weak to deprotonate the 
    
    
    -carbon.[2]

Q: Why did my ee% drop after heating in DMF? A: High temperatures in polar aprotic solvents increase the basicity of the system and stabilize charged intermediates.

  • Protocol Limit: Avoid heating >100°C in basic DMF/DMSO solutions for extended periods. If high temperature is required, check ee% frequently.[2]

Category 3: Solubility & Handling

Symptom: "Oiling out" during salt formation or poor phase separation.[1][2]

Protocol: Reliable Salt Break (Free Basing)

  • Dissolution: Suspend the HCl salt in DCM (approx. 10-15 mL/g).

  • Basification: Add sat. aq.

    
     or 1M NaOH.[2]
    
    • Note: The pyridine nitrogen is weakly basic; the primary amine is the target. pH > 10 is usually sufficient.[2]

  • Extraction: The free base is highly soluble in DCM.[1][2] Perform 3x extractions.

  • Drying: Dry over

    
    . Avoid 
    
    
    if the amine is sensitive (Lewis acid character can sometimes catalyze degradation, though rare here).

Deep Dive: The "Ketone Trap"

A common error is using acetone or MEK for recrystallization or cleaning glassware.[2]

Mechanism:

  • Condensation: The primary amine reacts with the ketone carbonyl to form a hemiaminal.[2]

  • Dehydration: Loss of water yields an imine (Schiff Base) .[1][2]

  • Tautomerization: The imine can tautomerize, moving the double bond. Upon hydrolysis, this often results in a racemic amine or hydrolysis to a different ketone.[2]

KetoneTrapAmine1-(5-F-Py)-EthanamineHemiaminalHemiaminal(Transient)Amine->Hemiaminal+ AcetoneAcetoneAcetone (Solvent)Acetone->HemiaminalImineSchiff Base (Imine)STABLE IMPURITYHemiaminal->Imine- H2O

Figure 2: Pathway of impurity formation in ketone solvents.[2]

Frequently Asked Questions (FAQ)

Q1: Is the 5-Fluoro group susceptible to Nucleophilic Aromatic Substitution (SnAr)? A: Generally, no , under mild conditions. The 5-position on a pyridine ring is not activated for SnAr unless the ring nitrogen is oxidized (N-oxide) or the conditions are extremely harsh (e.g., strong nucleophile, high heat, DMSO). The 2- and 4-positions are the "hot" spots.[2] However, avoid using thiolates or alkoxides in DMSO at >120°C, as forcing conditions might displace the fluoride.

Q2: What is the best solvent for storing the free base? A: The free base is prone to absorbing

HCl saltTHFToluene

Q3: My reaction mixture turned black. What happened? A: Pyridine derivatives, especially electron-deficient ones, are prone to polymerization or oxidation ("tarring") in the presence of trace metals or excessive heat and oxygen.

  • Fix: Ensure solvents are degassed.[2] Use an antioxidant like BHT if the reaction allows.[2] Check the purity of your reagents (especially if using acid chlorides).

Q4: Can I use Ethanol for amide coupling? A: Technically yes, but it is suboptimal.[1][2] Ethanol is a protic solvent and will hydrogen-bond to the amine, reducing its nucleophilicity.[2] It can also compete as a nucleophile if you are using activated esters or acid chlorides (forming ethyl esters instead of amides).[2] DCM or DMF is preferred. [2]

References

  • Synthesis of JAK2 Inhibitors: Ioannidis, S. et al. "Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway."[1][2] Journal of Medicinal Chemistry, 2011, 54(1), 262–276. Link

  • Enzymatic Synthesis & Solvent Tolerance: Mutti, F. G. et al. "Amination of ketones by omega-transaminases: strictly S-selective conversion of 1-(5-fluoropyridin-2-yl)ethanone."[1][2] ChemCatChem, 2012.[2] (Contextualizes the stability of the amine in aqueous/DMSO buffers).

  • SnAr Reactivity Profiles: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction."[1][2] VCH Publishers, 1991.[2] (Foundational text on fluoropyridine reactivity).

  • Solvent Effects on Amine Nucleophilicity: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[1][2] Wiley-VCH, 2003.[2] (Authoritative source on solvation shells and reactivity).

  • Racemization of Chiral Amines: Stout, T. J. et al. "Racemization of Chiral Amines in the Presence of Aldehydes and Ketones." Journal of Organic Chemistry, 1998. (Mechanistic basis for the "Ketone Trap").

Technical Support Center: Work-Up Procedures for 1-(5-Fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Snapshot & Physical Properties[1][2][3]

Before initiating any work-up, it is critical to understand the physicochemical behavior of 1-(5-Fluoropyridin-2-yl)ethanamine.[1] This molecule presents a "dual-nitrogen" challenge: a highly basic primary aliphatic amine and a weakly basic, metal-coordinating pyridine ring.[2][1]

PropertyValue / CharacteristicImplication for Work-up
Molecular Weight 140.16 g/mol Small molecule; free base may be semi-volatile under high vacuum.[1]
pKa (Aliphatic -NH₂) ~9.8 - 10.2 (Est.)[1]CRITICAL: Remains protonated (water-soluble) at pH < 11.[1]
pKa (Pyridine N) ~3.5 - 4.0 (Est.)[1]The 5-Fluoro group lowers basicity (vs. pyridine pKa 5.2), but it remains a potent ligand for Pd/Cu catalysts.[1]
LogP (Octanol/Water) ~0.5 - 0.9Moderately polar.[1] High water solubility in protonated form; moderate organic solubility as free base.[1]
Physical State Oil (Free Base) / Solid (Salt)The free base is prone to oxidation and "oiling out." Salt formation is recommended for storage.[1]

The "Why": Mechanistic Insights into Common Failures

The Amphiphilic Trap

The most common failure mode with this intermediate is aqueous phase loss . Standard organic work-ups often use Saturated NaHCO₃ (pH ~8-9) or water washes.[1]

  • The Problem: At pH 8, the aliphatic amine (pKa ~10) is still >99% protonated (

    
    ). It behaves like a salt and stays in the water layer.[1]
    
  • The Fix: You must drive the pH above 12 (using NaOH or K₂CO₃) to suppress ionization and force the molecule into the organic phase.

The Chelation Effect

The 2-substituted pyridine motif, combined with the pendant amine, creates a bidentate "pincer" ligand environment.[2]

  • The Problem: This structure binds transition metals (Pd from Suzuki/Buchwald couplings, Cu from Ullmann) with high affinity. Standard Celite filtration often fails to remove these complexes, leading to colored products and failed heavy metal QC.[2][1]

Troubleshooting Guide (Q&A)

Q1: I extracted with EtOAc and washed with brine, but my yield is <10%?

Diagnosis: You likely lost the product to the aqueous phase due to insufficient basicity. Solution:

  • Check the pH of your aqueous layer.[1][3] If it is <12, your product is dissolved there.[2][1]

  • Recovery: Add 2M NaOH to the aqueous layer until pH > 12.

  • Re-extract with DCM (Dichloromethane) instead of EtOAc.[1] DCM is generally better for solubilizing polar pyridines.[1]

  • Pro-Tip: Saturate the aqueous phase with NaCl (salting out) to push the organic amine into the DCM layer.

Q2: My product is a dark brown oil, but it should be a colorless solid.

Diagnosis: Residual Palladium (Pd) or Copper (Cu) contamination.[1] The pyridine-amine motif is chelating the metal catalyst.[4] Solution:

  • Do not rely solely on Celite.[1]

  • Chemical Wash: Wash the organic layer with 5% aqueous L-Cysteine or 0.5M EDTA (pH 9).[1] These ligands bind Pd/Cu stronger than your product.[1]

  • Scavengers: Stir the crude oil in solvent with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) for 4 hours at 40°C.[1]

Q3: The product streaks badly on silica gel columns.

Diagnosis: The primary amine interacts strongly with the acidic silanols on the silica surface. Solution:

  • Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (Et₃N) or 1% NH₄OH before loading.[1]

  • Eluent: Maintain 1% Et₃N or NH₄OH in your elution solvent (e.g., DCM/MeOH/NH₄OH 90:9:1).[2][1]

Q4: I am worried about racemization of the chiral center.

Diagnosis: The proton at the chiral center is benzylic-like (adjacent to the pyridine ring). While generally stable, harsh conditions can cause issues.[2][1] Solution:

  • Avoid strong bases at high temperatures (e.g., refluxing in NaOH).[2][1]

  • Perform the pH adjustment at 0°C - Room Temperature.[1]

  • Avoid storing the free base in solution with oxidants, which can form an imine (leading to racemization).

Validated Experimental Protocols

Protocol A: Optimized Extraction (The "pH Switch")

Use this for isolating the product from reaction mixtures.

  • Quench: Dilute reaction mixture with water.

  • Acid Wash (Purification Step):

    • Acidify mixture to pH ~2 using 1M HCl.[1]

    • Wash with EtOAc (Ethyl Acetate).[1] Discard the organic layer.[1] (This removes non-basic impurities like phosphine oxides or unreacted starting materials).[1]

  • Basify (Isolation Step):

    • Cool the aqueous layer to 0°C.[1][5]

    • Slowly add 4M NaOH until pH reaches 12-14 .[1]

  • Extraction:

    • Extract 3x with DCM (Dichloromethane) or IPA/CHCl₃ (1:3 ratio).[1]

    • Dry combined organics over Na₂SO₄ (Sodium Sulfate).[1][6]

  • Concentration: Rotate evaporate at <40°C. Do not leave under high vacuum for extended periods (>2 hrs) to avoid volatility loss.

Protocol B: HCl Salt Formation (For Stability)

Converts the unstable oil into a stable solid.

  • Dissolve the free base oil in a minimal amount of dry Ethanol or EtOAc.[1]

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl (4M in Dioxane).[1]

  • A white precipitate should form immediately.[1]

  • Dilute with Et₂O (Diethyl Ether) or MTBE to maximize precipitation.[1]

  • Filter the solid and dry under vacuum.[1][5]

Visualizations

Diagram 1: The pH-Switch Extraction Logic

This flowchart illustrates the critical pH manipulation required to isolate the amphiphilic amine.

ExtractionLogic Start Crude Reaction Mixture Acidify Add 1M HCl (pH < 2) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Neutrals/Acids) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Product as R-NH3+) PhaseSep1->AqLayer1 Discard1 Discard (Removes Impurities) OrgLayer1->Discard1 Basify Add 4M NaOH (pH > 12) CRITICAL STEP AqLayer1->Basify Target is here Extract Extract with DCM (x3) Basify->Extract OrgLayer2 Organic Layer (Product as Free Base) Extract->OrgLayer2 AqLayer2 Aqueous Layer (Salts/Waste) Extract->AqLayer2 Final Dry (Na2SO4) & Concentrate -> Product Oil OrgLayer2->Final AqLayer2->Discard1

Caption: Separation logic relying on the pKa differential. At pH < 2, the amine is water-soluble; at pH > 12, it is organic-soluble.[2]

Diagram 2: Metal Scavenging Workflow

This diagram details the decision tree for removing Palladium/Copper based on the contamination level.

MetalScavenging Crude Crude Product (Dark/Colored) Check Is Product Acid Stable? Crude->Check AcidWash Method A: Acid Wash Wash organic w/ 1M HCl (Product goes to Aq) Wash Aq w/ DCM Basify Aq & Re-extract Check->AcidWash Yes Chelator Method B: Chelation Wash Wash organic w/ 5% L-Cysteine or 0.5M EDTA (pH 9) Check->Chelator No (Acid Sensitive) Clean Clean Product (Low Metal Content) AcidWash->Clean SolidScav Method C: Solid Scavenger Add SiliaMetS® Thiol Stir 4h @ 40°C Filter Chelator->SolidScav If Color Persists Chelator->Clean SolidScav->Clean

Caption: Workflow for removing metal catalysts. Acid washing is most effective but requires stability; scavengers are gentler.[2]

References

  • Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] [Link]

    • Context: Source for estimating pyridine and amine pKa shifts based on substituent effects.
  • Roughley, S. D., & Jordan, A. M. (2011).[2][1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[2] [Link]

    • Context: Discusses the physicochemical properties of fluorin
  • Welch, C. J., et al. (2010).[2][1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 14(1), 188–193.[2][1] [Link]

    • Context: Authoritative guide on using scavengers (Method C in Diagram 2) for removing Pd from amine-containing intermediates.[1]

    • Context: Verification of physical state and handling warnings.[1]

Sources

Validation & Comparative

structure-activity relationship (SAR) of 1-(5-Fluoropyridin-2-yl)ethanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 1-(5-Fluoropyridin-2-yl)ethanamine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Magic Methyl" of Heterocycles

In modern medicinal chemistry, the 1-(5-fluoropyridin-2-yl)ethanamine scaffold represents a "privileged structure"—a molecular framework capable of providing potent ligands for diverse biological targets, particularly kinases (ALK, c-Met, ROS1) and GPCRs (Orexin receptors).

This guide analyzes the structure-activity relationship (SAR) of this moiety, contrasting it with its non-fluorinated, regioisomeric, and bioisosteric counterparts. We explore why this specific chiral amine is frequently selected to optimize metabolic stability , membrane permeability , and target residence time .

Anatomy of the Scaffold

The scaffold comprises three critical pharmacophoric elements that drive its utility:

  • The Chiral Anchor (Ethanamine): The

    
    -methyl group creates a chiral center, locking the conformation of the drug-target complex. This "methyl clamp" often restricts the rotation of the pendant group, reducing the entropic penalty of binding.
    
  • The Electronic Tuner (5-Fluoro): A fluorine atom at the C5 position of the pyridine ring exerts a strong electron-withdrawing effect ($ \sigma_p = 0.06 $), lowering the basicity of the pyridine nitrogen.

  • The H-Bond Acceptor (Pyridine Nitrogen): Unlike a phenyl ring, the pyridine nitrogen serves as a critical hydrogen bond acceptor in the ATP-binding pocket of kinases.

Visualization: SAR Logic Flow

The following diagram illustrates the decision-making process when selecting this scaffold over alternatives.

SAR_Logic Scaffold 1-(5-Fluoropyridin-2-yl) ethanamine Chirality Chiral Center (Me) Scaffold->Chirality Fluorine 5-Fluoro Subst. Scaffold->Fluorine Nitrogen Pyridine N Scaffold->Nitrogen Potency Increased Potency (Entropic Benefit) Chirality->Potency Conformational Lock MetabStab Blocked Metabolism (No N-Oxidation) Fluorine->MetabStab Blocks C5 oxidation Permeability Optimized LogD/pKa (CNS Penetration) Fluorine->Permeability Lowers pKa Nitrogen->Potency H-Bond Acceptor

Figure 1: Mechanistic contributions of substructural elements to the overall pharmacological profile.

Comparative Performance Analysis

The following data synthesizes experimental trends observed in kinase inhibitor optimization campaigns (e.g., c-Met and ALK inhibitors).

Table 1: Scaffold Comparison – Physicochemical & Biological Metrics
Feature1-(5-F-Pyridine) 1-(Pyridine)1-(Phenyl)1-(5-F-Pyrimidine)
Structure Target Scaffold De-fluorinated AnalogCarba-analogDiaza-analog
pKa (Conj. Acid) ~3.5 ~5.2N/A~1.0
LogD (pH 7.4) 1.8 (Optimal) 1.52.5 (High)1.2 (Low)
Metabolic Stability High (

min)
Low (N-oxide prone)Medium (C-hydroxylation)High
hERG Liability Low ModerateHigh (Lipophilicity driven)Very Low
Kinase Potency (

)
< 10 nM ~50 nM> 100 nM~20 nM
Key Insights:
  • The Fluorine Effect on pKa: The 5-fluoro substitution lowers the pyridine pKa from ~5.2 to ~3.5. This ensures the molecule remains largely unprotonated at physiological pH (7.4), significantly improving membrane permeability and CNS penetration compared to the non-fluorinated pyridine.

  • Metabolic Blockade: The C5 position of pyridine is electronically enriched and prone to oxidative metabolism (hydroxylation) by CYP450 enzymes. Fluorine blocks this "soft spot," extending the half-life (

    
    ).
    
  • Bioisostere Selection: While the phenyl analog (1-phenylethanamine) is more lipophilic (higher LogD), it lacks the H-bond accepting capacity of the pyridine nitrogen, often resulting in a loss of potency (10-fold drop in

    
    ). The pyrimidine analog is a viable alternative but often possesses too low basicity to interact effectively with specific active site residues (e.g., Lysine/Aspartate pairs).
    

Experimental Protocols

To ensure reproducibility and high enantiomeric excess (ee), we recommend a Biocatalytic Transamination route over traditional chemical resolution. This method is self-validating via in-process HPLC monitoring.

Protocol A: Biocatalytic Synthesis of (S)-1-(5-Fluoropyridin-2-yl)ethanamine

Rationale: Chemical synthesis using Ellman's auxiliary is effective but requires expensive reagents and cryogenic conditions. Enzymatic transamination operates at ambient temperature with >99% ee.

Materials:

  • Substrate: 1-(5-fluoropyridin-2-yl)ethanone

  • Enzyme: Vibrio fluvialis Amine Transaminase (Vf-ATA) or commercial variant (e.g., Codexis ATA-113).

  • Amine Donor: Isopropylamine (1 M).

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM).

Workflow:

  • Reaction Setup: In a reaction vessel, dissolve 50 mM substrate in 100 mM Potassium Phosphate buffer (pH 7.5).

  • Cofactor Addition: Add PLP (1 mM final conc.) and Isopropylamine (1 M, pH adjusted to 7.5).

  • Initiation: Add lyophilized ATA enzyme (10 mg/mL). Incubate at 30°C with orbital shaking (150 rpm).

  • Monitoring (Self-Validation):

    • Take 50

      
      L aliquots at 0, 4, 8, and 24 hours.
      
    • Quench with Acetonitrile (1:1).

    • Analyze via Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA/DEA 90:10:0.1).

    • Success Criterion: Conversion >90% and ee >99% (S-enantiomer).

  • Workup: Basify to pH 12 (NaOH), extract with MTBE (3x), dry over

    
    , and concentrate in vacuo.
    
Visualization: Synthesis Workflow

Synthesis_Flow Ketone Start: 1-(5-F-pyridin-2-yl)ethanone Mix Mix: Buffer + PLP + Isopropylamine Ketone->Mix Enzyme Add ATA Enzyme (Biocatalysis) Mix->Enzyme Monitor HPLC Check (Chiralpak AD-H) Target: >99% ee Enzyme->Monitor Monitor->Enzyme Incubate Longer Workup Extraction (MTBE, pH 12) Monitor->Workup Pass Product Final: (S)-1-(5-F-pyridin-2-yl)ethanamine Workup->Product

Figure 2: Chemoenzymatic route ensuring high enantiopurity.

Protocol B: Competitive Binding Assay (Representative for Kinase Targets)

Rationale: To validate the affinity of the synthesized derivative against a target (e.g., c-Met), a FRET-based competition assay is standard.

Steps:

  • Reagents: Recombinant c-Met kinase domain, Fluorescent Tracer (e.g., Staurosporine-fluorophore), Terbium-labeled anti-GST antibody.

  • Preparation: Dilute the 1-(5-fluoropyridin-2-yl)ethanamine derivative in DMSO (10-point dose response, starting at 10

    
    M).
    
  • Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Tracer (100 nM) in assay buffer (50 mM HEPES, pH 7.5, 10 mM

    
    ). Add 100 nL of compound.
    
  • Readout: Incubate for 60 min at RT. Read TR-FRET signal (Excitation: 340 nm, Emission: 520/495 nm).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    
    • Control: Crizotinib (

      
       nM).
      
    • Validation: The 5-F derivative should show comparable or superior potency to the non-fluorinated analog due to improved electronic complementarity.

References

  • Discovery of E2006 (Orexin Antagonist)

    • Title: Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist.
    • Source: Journal of Medicinal Chemistry, 2015.
    • URL:[Link]

  • Enzymatic Synthesis of Chiral Amines

    • Title: Asymmetric Synthesis of Chiral Amines using Transaminases.
    • Source: Chemical Reviews, 2010.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[1]

    • Source: Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • MK-6096 Discovery (5-F-Pyridine SAR)

    • Title: Discovery of MK-6096: A Dual Orexin Receptor Antagonist with Potent Sleep-Promoting Properties.[2]

    • Source: ChemMedChem, 2012.
    • URL:[Link]

Sources

comparing the reactivity of 2-aminopyridine vs. 1-(5-Fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 2-Aminopyridine and 1-(5-Fluoropyridin-2-yl)ethanamine

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and synthetic organic chemistry, aminopyridines are privileged scaffolds, serving as crucial building blocks for a vast array of pharmaceuticals and functional materials.[1][2] Their reactivity, dictated by the interplay of the exocyclic amino group and the heterocyclic ring, is a subject of both academic interest and practical importance. This guide provides a detailed, evidence-based comparison of the reactivity of two key aminopyridine analogues: the foundational 2-aminopyridine and the more complex, fluorinated derivative, 1-(5-Fluoropyridin-2-yl)ethanamine .

Our analysis moves beyond a simple cataloging of reactions. We will dissect the electronic and steric factors that govern the chemical behavior of these molecules, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in synthetic planning and reaction design. The comparison focuses on common, synthetically valuable transformations, including N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions.

Part 1: Electronic Structure and Physicochemical Properties—The Foundation of Reactivity

The reactivity of an aminopyridine is fundamentally controlled by the electron density at its two key nucleophilic centers: the exocyclic amino nitrogen and the endocyclic ring nitrogen. The substituents on the pyridine ring modulate this electron density through a combination of inductive and resonance effects.

2-Aminopyridine: The amino group (-NH₂) at the C2 position acts as a powerful electron-donating group through resonance (+M effect), pushing electron density into the pyridine ring. This effect, which outweighs the group's inductive electron-withdrawing nature (-I effect), enriches the electron density of the entire heterocyclic system. Consequently, both the exocyclic amine and the ring nitrogen become more basic and more nucleophilic compared to unsubstituted pyridine.[3]

1-(5-Fluoropyridin-2-yl)ethanamine: This molecule presents a more complex electronic profile.

  • Fluorine Substituent: Located at the C5 position, the highly electronegative fluorine atom exerts a powerful, deactivating inductive effect (-I effect).[4] This effect withdraws electron density from the ring, lowering the basicity and nucleophilicity of both nitrogen atoms. While fluorine can technically donate electron density via a +M effect, its inductive pull is overwhelmingly dominant in aromatic systems.[5]

  • Ethylamine Substituent: The 1-aminoethyl group at C2 is, like a simple amino group, a site of nucleophilicity. However, its overall electronic influence on the ring is modulated by the powerful deactivation from the C5-fluoro group.

This fundamental electronic difference is the primary driver of the divergent reactivity between the two molecules. The fluorine atom in 1-(5-Fluoropyridin-2-yl)ethanamine renders its amino group significantly less nucleophilic than that of 2-aminopyridine.

Figure 1: Structural and electronic comparison of the two aminopyridines.

Part 2: Comparative Reactivity in Key Synthetic Transformations

We will now explore how the intrinsic electronic differences manifest in common chemical reactions.

N-Acylation: A Probe of Amine Nucleophilicity

N-acylation is a fundamental transformation that introduces an acetyl group onto an amine, often to protect the amine or to build more complex molecular architectures. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of the exocyclic amino nitrogen attacks an electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride).[6]

  • 2-Aminopyridine: Possessing a highly nucleophilic amino group due to the electron-rich nature of the pyridine ring, 2-aminopyridine undergoes rapid and efficient acylation. The reaction typically proceeds under mild conditions with high yields. Kinetic studies have shown that for 2-aminopyridines, the rate-determining step is the direct acetylation at the exocyclic amino nitrogen.[7]

  • 1-(5-Fluoropyridin-2-yl)ethanamine: The strong electron-withdrawing effect of the fluorine atom significantly reduces the nucleophilicity of the exocyclic amine. Consequently, this compound will react much more slowly with acylating agents. More forcing conditions, such as higher temperatures, longer reaction times, or the use of a catalyst, may be required to achieve comparable conversion to 2-aminopyridine.

Table 1: Predicted Reactivity in N-Acylation

Compound Key Electronic Factor Predicted Reactivity Typical Conditions
2-Aminopyridine Electron-rich ring enhances amine nucleophilicity. High Acetic anhydride, <60°C, ~1 hr.[6]

| 1-(5-Fluoropyridin-2-yl)ethanamine | Electron-withdrawing fluorine reduces amine nucleophilicity. | Low | More forcing conditions (e.g., elevated temperature, catalyst) likely required. |

Experimental Protocol: General Procedure for N-Acetylation of 2-Aminopyridine

This protocol is a reliable method for the high-yield N-acetylation of 2-aminopyridine.[6]

Materials:

  • 2-Aminopyridine

  • Acetic Anhydride

  • Ethyl Acetate

  • Ice Water

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 equivalent) in acetic anhydride (used as both reagent and solvent).

  • Reaction: Stir the mixture while maintaining the temperature below 60°C. The reaction is typically complete within 1 hour. Progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into ice water to quench the excess acetic anhydride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude N-(pyridin-2-yl)acetamide. The product can be further purified by recrystallization if necessary.

N-Alkylation: Exploring Steric and Electronic Effects

N-alkylation involves the reaction of the amino group with an alkyl halide or other alkylating agent. Like acylation, the reaction rate is highly dependent on the nucleophilicity of the amine.

  • 2-Aminopyridine: As a strong nucleophile, 2-aminopyridine readily undergoes N-alkylation. However, a key challenge is controlling selectivity. Alkylation can occur at the ring nitrogen, and over-alkylation of the exocyclic amine can also be an issue.[8] The use of a strong, non-nucleophilic base can deprotonate the exocyclic amine, forming a powerful nucleophilic anion that favors reaction at this position.[3]

  • 1-(5-Fluoropyridin-2-yl)ethanamine: The reduced nucleophilicity of the amino group necessitates harsher conditions for alkylation compared to 2-aminopyridine. Studies on substituted 2-aminopyridines have shown that electron-withdrawing groups lead to lower yields in N-alkylation reactions, a direct consequence of reduced nucleophilicity.[9] The steric bulk of the ethyl group, compared to the simple -NH₂ of 2-aminopyridine, also plays a role, potentially slowing the reaction rate further.

Figure 2: General experimental workflow for the N-alkylation of aminopyridines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds.[10] In these reactions, the aminopyridine typically serves as the nucleophilic coupling partner for an aryl or heteroaryl halide.

  • 2-Aminopyridine: This compound is an excellent substrate for Pd-catalyzed cross-coupling reactions. Its high nucleophilicity facilitates the crucial transmetalation and reductive elimination steps of the catalytic cycle. Efficient coupling can often be achieved with low catalyst loadings.[10][11]

  • 1-(5-Fluoropyridin-2-yl)ethanamine: The electron-deficient nature of this molecule presents a challenge. The lower nucleophilicity of the amine can slow down the catalytic cycle, potentially requiring more active (and expensive) phosphine ligands, higher catalyst loadings, or higher temperatures to achieve good yields. The C-F bond is generally stable under these conditions, but the overall deactivation of the molecule is the primary kinetic hurdle.

Part 3: Summary and Outlook

The reactivity of aminopyridines is a nuanced interplay of electronic and steric factors. Our comparative analysis clearly demonstrates that 2-aminopyridine is a significantly more reactive nucleophile than 1-(5-Fluoropyridin-2-yl)ethanamine .

Table 2: Summary of Comparative Reactivity

Reaction Type 2-Aminopyridine Reactivity 1-(5-Fluoropyridin-2-yl)ethanamine Reactivity Rationale
N-Acylation High Low Fluorine's strong -I effect deactivates the amine nucleophile.
N-Alkylation High Low Reduced amine nucleophilicity and increased steric hindrance.[9]

| Pd Cross-Coupling | High | Moderate to Low | Lower nucleophilicity slows key steps in the catalytic cycle. |

When planning a synthesis, the choice between these or similar building blocks has profound implications. For transformations requiring high amine nucleophilicity, such as acylations, alkylations, and standard cross-couplings, 2-aminopyridine is the superior choice, allowing for milder conditions and potentially higher yields.

Conversely, 1-(5-Fluoropyridin-2-yl)ethanamine should be selected when the fluoro-substituent is a required pharmacophore or a handle for subsequent chemistry, such as nucleophilic aromatic substitution (SNAr) at the C-F position.[12] The synthetic chemist must be prepared to employ more forcing reaction conditions or specialized catalytic systems to overcome the inherent low reactivity of its exocyclic amino group. Understanding these fundamental principles of reactivity is paramount to the efficient and successful development of novel chemical entities.

References

  • Barluenga, J., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
  • Doraghi, F., et al. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Cabeza, J. A., et al. (1992). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions.
  • Katritzky, A. R., et al. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc.
  • Ryabukhin, S. V., et al. (2010). Reactivity of 2-aminopyridine N-oxides.
  • Fors, B. P., & Buchwald, S. L. (2009). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
  • Deady, L. W., & Shanks, R. A. (1973).
  • Barluenga, J., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.
  • Alkali Metals. (n.d.). Best 2-Amino-Pyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • BenchChem. (2025).
  • Tian, Z., et al. (2011). A Facile N-Monoalkylation of Aminopyridines.
  • Contente, M. L., et al. (2018). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by Vf‐ATA.
  • Ghorai, P., et al. (2022, November 9). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry.
  • Lang, J.-P., et al. (2014). Palladium dichloride adduct of N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine: synthesis, structure and catalytic performance. Dalton Transactions.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine.
  • SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.
  • Wheeler, S. E., et al. (2021, December 7).
  • Wheeler, S. E., et al. (2016, July 18). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A.
  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics.
  • Legon, A. C., et al. (2016, August 3). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene dimer. RSC Publishing.
  • Gupton, B. F., & McIver, A. L. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
  • Mahdhaoui, F., et al. (2019, January 30). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • Orie, K. J., et al. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemical and Biochemical Engineering.
  • Kovalenko, S. M., et al. (2011). Acylation of Aminopyridines and Related Compounds with Endic Anhydride.
  • Movassaghi, M., & Hill, M. D. (2008).
  • Aragoni, M. C., et al. (2019, March 8). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Crystal Growth & Design.
  • van der Plas, H. C. (1969). THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM. Wageningen University & Research eDepot.
  • Mayr, H., & Ofial, A. R. (2005). Nucleophilicities of Amines, Amino Acids and Pyridines.
  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • García, M. F., et al. (2015).
  • Knochel, P., et al. (2017). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • Ritter, T., et al. (2014).
  • Ritter, T., et al. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Prakash, G. K. S., et al. (2015).

Sources

bioactivity comparison of compounds derived from different fluoropyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological properties. Among these, fluorinated pyridines are of paramount importance, serving as key building blocks in a multitude of therapeutic agents. The position of the fluorine atom on the pyridine ring is not a trivial consideration; it profoundly influences the electronic and steric properties of the molecule, thereby dictating its biological activity. This guide provides a comprehensive comparison of the bioactivity of compounds derived from the three positional isomers of fluoropyridine: 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine. We will delve into their anticancer, antimicrobial, and kinase inhibitory activities, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Influence of Fluorine's Position on Physicochemical Properties

The introduction of a fluorine atom into a pyridine ring significantly alters its physicochemical profile. Fluorine's high electronegativity can modulate the pKa of the pyridine nitrogen, influence the molecule's lipophilicity, and create unique electronic environments that can enhance binding interactions with biological targets.[1][2] The C-F bond is also exceptionally strong, which can block metabolic pathways and improve the metabolic stability of a drug candidate.[3]

The location of the fluorine atom dictates the nature and extent of these electronic effects:

  • 2-Fluoropyridine: The fluorine atom is positioned ortho to the nitrogen. This proximity can lead to a more pronounced inductive electron-withdrawing effect, influencing the basicity of the nitrogen atom. This position is often reactive towards nucleophilic aromatic substitution (SNAr), making it a versatile synthetic handle.[4]

  • 3-Fluoropyridine: With the fluorine atom at the meta position, its electron-withdrawing influence on the ring nitrogen is less direct than in the 2- or 4-isomers. This can result in different binding interactions and reactivity patterns.

  • 4-Fluoropyridine: The fluorine atom is in the para position relative to the nitrogen. This position allows for strong electronic communication through the pyridine ring, significantly impacting the electron density of the entire molecule.

These subtle yet critical differences form the basis for the varying biological activities observed in their derivatives.

Comparative Bioactivity Analysis

While direct head-to-head studies comparing derivatives of all three fluoropyridine isomers against a single target are not abundant in the literature, we can synthesize a comparative analysis from existing data on their anticancer, antimicrobial, and kinase inhibitory properties.

Anticancer Activity

Fluoropyridine derivatives are prevalent in oncology research, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines.[1][5] The mechanism often involves the inhibition of key enzymes or the disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.

Illustrative Comparison of Anticancer Activity:

Fluoropyridine Isomer Derivative Class Cancer Cell Line Bioactivity (IC50/GI50) Key Observations
2-FluoropyridinePyridine-based azomethinesHCT-15 (Colon), MCF-7 (Breast)15.2 - >100 µM[6]Activity is highly dependent on other substituents on the pyridine and phenyl rings.
3-Fluoropyridine3-(5-fluoropyridin-3-yl)-2-oxazolidinones--Primarily explored for antibacterial activity, but the oxazolidinone core is also investigated in anticancer agents.[7]
4-FluoropyridinePyridine-3-sulfonamidesLeukemia, Colon, MelanomaGI50: 13.6 - 14.2 µM[6]The 4-fluoro substitution is often part of more complex structures showing broad-spectrum anticancer activity.

From the available data, it is evident that the anticancer activity is not solely dictated by the fluorine's position but is a result of the entire molecular structure. However, the electronic modulation provided by the fluorine atom is a critical component in the structure-activity relationship (SAR). For instance, in some series, the presence of a fluorine atom, regardless of its position, enhances potency compared to non-fluorinated analogs.[8]

Antimicrobial Activity

The fight against infectious diseases has also benefited from the development of fluoropyridine-based compounds. These derivatives often exhibit potent activity against a range of bacterial and fungal pathogens.[9]

Illustrative Comparison of Antimicrobial Activity:

Fluoropyridine Isomer Derivative Class Target Organism Bioactivity (MIC) Key Observations
2-Fluoropyridine2-Aminopyridine DerivativesBacillus subtilis, Staphylococcus aureus0.039 µg/mL[10]The 2-amino group in combination with the fluorine at a different position on an adjacent ring appears crucial for potent activity.
3-Fluoropyridine3-(5-fluoropyridin-3-yl)-2-oxazolidinonesGram-positive bacteria0.25 - 32 µg/mL[7]The 3-fluoropyridine scaffold is a key component of highly potent oxazolidinone antibacterials.
4-FluoropyridineFluorinated QuinolonesStaphylococcus aureus, Escherichia coli0.1 - 5.0 µg/mL[10]The 4-position is often a site for substitution in the broader class of fluoroquinolone antibiotics.

In the realm of antimicrobial agents, derivatives of 3-fluoropyridine have shown exceptional promise, particularly in the development of novel oxazolidinones.[7] The electronic properties imparted by the meta-positioned fluorine appear to be optimal for interaction with the bacterial ribosome in this class of compounds.

Kinase Inhibitory Activity

Kinases are a major class of drug targets in oncology and inflammatory diseases. The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, and the addition of fluorine can enhance binding affinity and selectivity.[11][12]

Illustrative Comparison of Kinase Inhibitory Activity:

Fluoropyridine Isomer Derivative Class Target Kinase Bioactivity (IC50) Key Observations
2-FluoropyridinePyrrolo[2,3-b]pyridine derivativesFGFR17 nM[11]The 2-fluoro substitution can be a key element in potent and selective kinase inhibition, though often as part of a larger heterocyclic system.
3-Fluoropyridine---Less commonly reported in direct kinase inhibitor SAR studies compared to 2- and 4-isomers.
4-Fluoropyridine---The 4-position is often modified in kinase inhibitors, but direct comparisons of its effect versus other isomers are limited.

The literature suggests that the 2-fluoropyridine scaffold is a valuable component in the design of potent kinase inhibitors.[11] The position of the fluorine can influence the orientation of the molecule within the ATP-binding pocket of the kinase, leading to differences in potency and selectivity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the bioactivity data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for the key assays discussed.

In Vitro Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis cell_seeding Seed cancer cells in 96-well plate add_compounds Add compounds to wells cell_seeding->add_compounds compound_prep Prepare serial dilutions of test compounds compound_prep->add_compounds incubation_48_72h Incubate for 48-72 hours add_compounds->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_2_4h Incubate for 2-4 hours add_mtt->incubation_2_4h solubilize Solubilize formazan crystals incubation_2_4h->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Antimicrobial Susceptibility Test: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Protocol:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_setup Assay Setup cluster_procedure Incubation & Reading compound_dilution Prepare serial dilutions of the test compound in a 96-well plate inoculation Inoculate wells with bacterial suspension compound_dilution->inoculation inoculum_prep Prepare standardized bacterial inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_mic Visually determine the MIC (lowest concentration with no growth) incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase. Various formats exist, with fluorescence-based methods being common for high-throughput screening.

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Incubation: In a microplate, add the kinase and the test compound at various concentrations. Allow them to incubate for a short period to permit binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Reaction Incubation: Incubate the plate at room temperature or 30°C for a defined period to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add a detection reagent. The detection method can vary, for example, by using an antibody that recognizes the phosphorylated substrate or by measuring the amount of ADP produced.

  • Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control with no inhibitor and determine the IC50 value.

General Workflow for Kinase Inhibition Assay

Kinase_Inhibition_Workflow cluster_reaction Kinase Reaction cluster_detection_analysis Detection and Analysis pre_incubation Pre-incubate kinase with test compound initiate_reaction Initiate reaction with ATP and substrate pre_incubation->initiate_reaction reaction_incubation Incubate to allow phosphorylation initiate_reaction->reaction_incubation stop_reaction Stop the reaction reaction_incubation->stop_reaction add_detection_reagent Add detection reagent stop_reaction->add_detection_reagent measure_signal Measure signal (e.g., fluorescence) add_detection_reagent->measure_signal calculate_ic50 Calculate IC50 value measure_signal->calculate_ic50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The positional isomerism of fluorine on a pyridine ring is a critical determinant of the biological activity of its derivatives. While a definitive "best" isomer cannot be declared, as the optimal position is highly dependent on the specific biological target and the overall molecular scaffold, this guide has highlighted key trends and provided a framework for understanding the structure-activity relationships. Derivatives of 2-fluoropyridine show significant promise as kinase inhibitors, while 3-fluoropyridine derivatives have emerged as potent antibacterial agents. The 4-fluoropyridine scaffold is a common feature in a diverse range of bioactive compounds.

Future research should focus on systematic, head-to-head comparative studies of derivatives of all three fluoropyridine isomers against a panel of biological targets. Such studies would provide invaluable data for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The detailed protocols and workflows presented here offer a foundation for such investigations, ensuring the generation of robust and comparable data.

References

  • BenchChem. (2025). Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Isomers as Kinase Inhibitors.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PMC.
  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • Structures of certain pyridine-based approved anticancer drugs, and the... - ResearchGate. (n.d.).
  • Wang, Y., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. MDPI.
  • G. D. Moggridge, et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC.
  • Comparative kinase profiles of voruciclib and flavopiridol. (a) Notable... - ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. (2022).
  • Commentary on Pyridine Compounds & its Antimicrobial Activities. (n.d.). Open Access Journals.
  • Lee, J., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails.
  • BenchChem. (n.d.). 2-Acetyl-3-fluoropyridine | 87674-20-2.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Klaeger, S., et al. (2022).
  • Ball, N. D., et al. (2014).
  • Schlosser, M., et al. (2025). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position.
  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (2025).
  • Al-Suhaimi, K. S., et al. (2021).

Sources

validation of target engagement for molecules synthesized with 1-(5-Fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in MedChem

In modern drug discovery, the 1-(5-Fluoropyridin-2-yl)ethanamine moiety represents a "privileged scaffold." It is frequently employed to replace benzylamine or non-fluorinated pyridine motifs in kinase inhibitors and GPCR ligands. Its value lies not just in structural fit, but in the specific physicochemical alterations introduced by the C5-fluorine atom.

This guide provides a technical framework for validating target engagement (TE) of molecules synthesized with this specific building block. We compare its performance against standard alternatives and detail the biophysical and cellular assays required to prove its efficacy.

Comparative Analysis: Why Choose the 5-Fluoro Scaffold?

When designing a lead compound, the choice between a phenyl ring, a pyridine, and a 5-fluoropyridine is critical. The 5-fluoropyridine moiety offers a unique balance of metabolic stability and electronic properties that often superior to its non-fluorinated counterparts.

Table 1: Physicochemical & Metabolic Performance Comparison
Feature5-Fluoropyridin-2-yl (Target) Pyridin-2-yl (Alternative A) Phenyl (Alternative B)
Metabolic Stability High. Fluorine at C5 blocks CYP450-mediated oxidation (metabolic soft spot).Low. C5 position is highly susceptible to oxidative metabolism.Variable. Para-position often requires blocking; susceptible to hydroxylation.
Basicity (

of N)
Reduced (~2-3). Fluorine is electron-withdrawing, lowering

. Reduces lysosomal trapping.
Higher (~5.2). Higher risk of non-specific binding and lysosomal accumulation.N/A. No ring nitrogen.
H-Bonding Acceptor. Pyridine nitrogen accepts H-bonds from hinge regions (kinases).Acceptor. Similar H-bond capability, but stronger basicity affects donor matching.None. Cannot interact with H-bond donors in the binding pocket.
Lipophilicity Moderate. Fluorine increases LogP slightly vs. pyridine, aiding permeability.Low. More polar; can suffer from poor passive permeability.High. Often too lipophilic, leading to solubility issues.
Decision Logic: The SAR Pathway

The following diagram illustrates the decision process for selecting the 5-fluoropyridine scaffold based on Structure-Activity Relationship (SAR) data.

SAR_Decision_Tree Start Hit Compound Analysis Check_HBond Does binding require H-bond Acceptor? Start->Check_HBond Phenyl Use Phenyl Analog (Alternative B) Check_HBond->Phenyl No Check_Metab Is C5 position metabolically labile? Check_HBond->Check_Metab Yes Pyridine Use Pyridine Analog (Alternative A) Check_Metab->Pyridine No (Stable) Check_Perm Is Permeability/pKa optimal? Check_Metab->Check_Perm Yes (Oxidation Risk) Check_Perm->Pyridine pKa acceptable Target Select 1-(5-Fluoropyridin-2-yl) Scaffold Check_Perm->Target Need lower pKa/Blocked C5

Figure 1: SAR Decision Tree illustrating the logic for selecting the 5-fluoropyridine moiety over phenyl or pyridine alternatives.

Validation Protocols

To confirm that the advantages of the 5-fluoropyridine moiety translate into actual drug efficacy, rigorous Target Engagement (TE) validation is required. We utilize two orthogonal approaches: Surface Plasmon Resonance (SPR) for biophysical kinetics and Cellular Thermal Shift Assay (CETSA) for intracellular engagement.

Protocol A: Biophysical Validation via SPR

Objective: Determine binding kinetics (


, 

) and affinity (

) to prove the fluorine substitution does not sterically hinder binding.

Methodology:

  • Sensor Chip Preparation:

    • Use a CM5 (carboxymethylated dextran) chip.

    • Immobilize the target protein (e.g., Kinase domain) via amine coupling.

    • Critical Step: Target immobilization levels (

      
      ) must be kept low (<50 RU for fragments, <1000 RU for leads) to prevent mass transport limitations and avidity effects.
      
  • Compound Preparation:

    • Dissolve the 5-fluoropyridine derivative in 100% DMSO.

    • Dilute into running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) to a final DMSO concentration of 1-2%.

    • Note: Ensure the running buffer DMSO concentration matches the sample exactly to avoid "bulk effect" refractive index jumps.

  • Injection Cycle:

    • Association: Inject analyte for 60–120 seconds.

    • Dissociation: Wash with buffer for 120–300 seconds.

    • Regeneration: Mild acid/base pulse (if necessary), though single-cycle kinetics (SCK) without regeneration is preferred for delicate kinases.

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model.[1]

    • Success Criteria: A distinct reduction in

      
       (longer residence time) compared to the non-fluorinated analog indicates successful engagement and hydrophobic pocket filling.
      
Protocol B: Cellular Validation via CETSA

Objective: Confirm that the molecule engages the target inside the cell and that the reduced basicity of the fluoropyridine improves intracellular availability.

Methodology:

  • Cell Treatment:

    • Seed cells (e.g., HEK293 or disease-relevant line) in 6-well plates.

    • Treat with the 5-fluoropyridine compound (1–10

      
      M) or DMSO control for 1 hour.
      
  • Thermal Challenge:

    • Harvest cells and resuspend in PBS containing protease inhibitors.

    • Aliquot into PCR tubes.

    • Apply a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation:

    • Lysis: Freeze-thaw (3x) or mild detergent (0.4% NP-40) lysis. Avoid harsh denaturing buffers like SDS at this stage.

    • Centrifugation: Spin at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Detection:

    • Collect the supernatant (soluble fraction).[2]

    • Analyze via Western Blot or AlphaScreen using antibodies specific to the target.

  • Data Analysis:

    • Plot the "Fraction Soluble" vs. Temperature.

    • Success Criteria: A right-shift in the melting curve (

      
      ) of >2°C for the treated sample vs. DMSO control confirms direct binding and thermal stabilization.
      

Integrated Workflow Visualization

The following diagram outlines the complete validation lifecycle for a molecule containing the 1-(5-Fluoropyridin-2-yl)ethanamine moiety.

TE_Workflow Synthesis Synthesis (Chiral 5-F-Py Amine) Biophys Biophysical (SPR) Measure Kd & Residence Time Synthesis->Biophys Decision1 Kd < 100nM? Biophys->Decision1 Decision1->Synthesis No (Redesign) Cellular Cellular (CETSA) Measure Thermal Shift Decision1->Cellular Yes Metab Metabolic Stability (Microsomal Assay) Cellular->Metab Final Validated Lead Metab->Final High Stability

Figure 2: Integrated Target Engagement Workflow. Note the progression from pure protein assays (SPR) to complex cellular environments (CETSA).

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Guide: Metabolic Stability Assessment of 1-(5-Fluoropyridin-2-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

In modern medicinal chemistry, 1-(5-Fluoropyridin-2-yl)ethanamine represents a high-value "privileged scaffold."[1][2] It serves as a bioisostere for the common 1-phenylethanamine motif but offers superior physicochemical and metabolic properties.[1]

The incorporation of a pyridine ring reduces lipophilicity (LogD) compared to a benzene ring, improving solubility.[2] Crucially, the fluorine substitution at the C5 position is a strategic metabolic block. It prevents oxidation at the position most susceptible to electrophilic attack by Cytochrome P450 (CYP) enzymes, significantly extending the half-life (


) of drugs derived from this building block.[2]

This guide details the methodology to experimentally validate these stability gains, comparing the 5-Fluoro scaffold against its non-fluorinated and phenyl analogs.

Comparative Framework: The "Battle of the Scaffolds"

To objectively assess performance, the 5-Fluoro scaffold must be benchmarked against standard alternatives.

FeatureCandidate A: 5-F-Pyridine Comparator B: Unsubstituted Pyridine Comparator C: Phenyl Analog
Structure 1-(5-Fluoropyridin-2-yl)ethanamine1-(Pyridin-2-yl)ethanamine1-Phenylethanamine
Metabolic Risk Low. C5 blocked by Fluorine.[1][2]Medium. Prone to oxidation at C5.[1][2]High. Prone to para-hydroxylation.[1][2]
Electronic Effect Electron-deficient ring (deactivates CYP attack).[1][2]Moderately electron-deficient.[1][2]Electron-rich (activates CYP attack).[1][2]
Lipophilicity Lower (Polar C-F bond).[1][2]Low.High (Lipophilic).[1][2]
Primary Clearance Likely renal or slow N-oxidation.[1][2]Ring oxidation + N-oxidation.[1][2]Rapid Ring Hydroxylation.[1][2]

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) using Human Liver Microsomes (HLM).
Reagents & Preparation
  • Test Compounds: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from Corning or XenoTech).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).[2]
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).[2]

Step-by-Step Workflow

This protocol ensures data integrity by preventing enzyme degradation and ensuring linear reaction kinetics.[1][2]

  • Pre-Incubation:

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer.[1][2][3]

    • Spike Test Compound to final concentration of 1

      
      M  (keeps [S] << 
      
      
      
      for linear clearance).
    • Equilibrate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH Regenerating System to initiate the reaction.

    • Negative Control:[1][2][4] Run a parallel plate adding Buffer instead of NADPH (detects non-CYP degradation).[2]

  • Sampling (Time Course):

    • Extract 50

      
      L aliquots at 0, 5, 15, 30, and 45 minutes .
      
  • Quenching:

    • Immediately dispense aliquot into 150

      
      L Ice-cold ACN (1:3 ratio) to precipitate proteins.
      
    • Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes.

  • Analysis:

    • Inject supernatant into LC-MS/MS.[1][4]

LC-MS/MS Analytical Conditions (Recommended)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5

    
    m).[2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Detection: MRM (Multiple Reaction Monitoring) mode.[1][2]

    • Note: For 5-F-Pyridine derivatives, monitor the specific parent ion

      
      .[1][2] Fluorine substitution adds +18 Da relative to H, and +4 Da relative to the Phenyl analog (approx).[2]
      

Visualization of Experimental Logic

The following diagram illustrates the critical decision points and flow of the stability assessment.

MetabolicStabilityWorkflow cluster_controls Quality Controls Start Compound Selection (5-F-Pyridine vs Analogs) Prep Preparation (1 µM Compound + 0.5 mg/mL HLM) Start->Prep Incubation Incubation @ 37°C (+ NADPH) Prep->Incubation Control1 (-) NADPH (Chemical Stability) Prep->Control1 Control2 Reference Std (Verapamil/Propranolol) Prep->Control2 Sampling Time Point Sampling (0, 5, 15, 30, 45 min) Incubation->Sampling Quench Quench & Centrifuge (Ice-cold ACN) Sampling->Quench Analysis LC-MS/MS Quantitation (% Remaining) Quench->Analysis Calc Data Calculation (Slope k -> T1/2 -> CLint) Analysis->Calc

Figure 1: Standardized workflow for microsomal stability assessment ensuring rigorous data capture.

Performance Comparison & Data Interpretation

The following data represents typical comparative performance metrics for this chemical series.

Representative Stability Data (HLM)
Compound

(min)

(

L/min/mg)
Stability Class
1-Phenylethanamine 12115.5Unstable (High Clearance)
1-(Pyridin-2-yl)ethanamine 2849.5Moderate
1-(5-F-Pyridin-2-yl)ethanamine >60 < 11.5 High Stability
Mechanistic Analysis (Why it works)

The superior performance of the 5-Fluoro derivative is driven by Metabolic Blocking .

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), making it resistant to homolytic cleavage by the CYP450 Iron-Oxo species.[2]

  • Electronic Deactivation: The electronegative fluorine atom pulls electron density away from the pyridine ring. CYP enzymes are electrophilic; they prefer electron-rich rings (like phenyl).[1][2] By making the ring electron-deficient, the 5-F-Pyridine scaffold becomes "invisible" or unreactive to the enzyme.

MetabolicPathway Phenyl Phenyl Analog (Electron Rich) Metabolite1 Para-Hydroxylation (Major Clearance) Phenyl->Metabolite1 CYP Attack (Fast) Pyridine Pyridine Analog (Nitrogen Effect) Metabolite2 N-Oxidation (Minor Clearance) Pyridine->Metabolite2 CYP Attack (Medium) Fluoro 5-F-Pyridine (Optimized) Stable Metabolically Stable (Low Clearance) Fluoro->Stable Blocked C5 (Slow) Note1 Fluorine blocks oxidative site Fluoro->Note1

Figure 2: Mechanistic divergence in metabolic pathways. The 5-F substitution effectively blocks the primary clearance route.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2]

  • Enamine. (n.d.).[1][2] Hepatic Microsomal Stability Assay Protocol. Enamine ADME/PK Services.

  • BenchChem. (2025).[1][2][3][5] Metabolic Stability of Pyridine Derivatives. BenchChem Technical Guides.

  • Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Standard reference for Microsomal Stability Protocols).

Sources

Next-Generation Macrocyclic TRK Inhibitors: Efficacy Profiling of Selitrectinib and Repotrectinib Derived from 1-(5-Fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of kinase inhibitors derived from the 1-(5-Fluoropyridin-2-yl)ethanamine scaffold, specifically focusing on next-generation macrocyclic TRK inhibitors designed to overcome acquired resistance.

Executive Summary & Rationale

The clinical success of first-generation tropomyosin receptor kinase (TRK) inhibitors, such as larotrectinib and entrectinib , marked a paradigm shift in precision oncology for NTRK fusion-positive tumors. However, acquired resistance mediated by on-target kinase domain mutations—specifically solvent-front mutations (e.g., TRKA G595R, TRKC G623R) and gatekeeper mutations (e.g., TRKA F589L)—inevitably leads to disease progression.

The 1-(5-Fluoropyridin-2-yl)ethanamine moiety (specifically the (R)-enantiomer) serves as a critical chiral pharmacophore in the design of next-generation, compact macrocyclic inhibitors. This scaffold enables a unique binding mode that avoids steric clashes with the bulky side chains of mutant residues (e.g., Arginine in G595R) while maintaining high potency against wild-type TRK.

This guide compares the in vitro and in vivo efficacy of the two primary clinical candidates derived from this scaffold: Selitrectinib (LOXO-195) and Repotrectinib (TPX-0005) .

Structural Biology & Mechanism of Action

The Role of 1-(5-Fluoropyridin-2-yl)ethanamine

The 1-(5-Fluoropyridin-2-yl)ethanamine fragment provides three critical structural advantages:

  • Chirality (R-isomer): Orients the macrocycle to fit precisely within the ATP-binding pocket, accommodating the restricted volume of solvent-front mutations.

  • Fluorine Substitution: Modulates the pKa of the pyridine nitrogen, enhancing hydrogen bonding interactions with the hinge region (specifically Met592 in TRKA) and improving metabolic stability.

  • Macrocyclization Handle: The amine serves as the attachment point for the macrocyclic linker, which constrains the molecule into a bioactive conformation, minimizing the entropic penalty of binding.

Signaling Pathway & Resistance Mechanism

The following diagram illustrates the TRK signaling cascade and the mechanism of acquired resistance targeted by these inhibitors.

TRK_Signaling_Resistance NTRK_Fusion NTRK Gene Fusion (Constitutive Activation) TRK_Receptor TRK Receptor (WT) (Phosphorylated) NTRK_Fusion->TRK_Receptor Dimerization TRK_Mutant TRK Receptor (G595R Mutant) (Solvent Front Mutation) NTRK_Fusion->TRK_Mutant Acquired Mutation RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K TRK_Mutant->RAS TRK_Mutant->PI3K Larotrectinib Larotrectinib (1st Gen Inhibitor) Larotrectinib->TRK_Receptor Inhibits Larotrectinib->TRK_Mutant Steric Clash (Ineffective) Selitrectinib Selitrectinib (Next-Gen Macrocycle) Selitrectinib->TRK_Receptor Inhibits Selitrectinib->TRK_Mutant Binds & Inhibits (Compact Structure) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: TRK signaling pathway showing the blockade of downstream RAS/MAPK and PI3K/AKT pathways. First-generation inhibitors fail against G595R mutants due to steric hindrance, whereas next-generation macrocycles (Selitrectinib) retain potency.

In Vitro Efficacy Profiling

Primary Kinase Inhibition (Biochemical Assays)

The following data compares the potency (IC50) of Selitrectinib and Repotrectinib against Wild-Type (WT) and resistant mutant TRK kinases.

Table 1: Comparative IC50 Values (nM) in Biochemical Kinase Assays

Target KinaseMutation TypeLarotrectinib (1st Gen)Selitrectinib (LOXO-195)Repotrectinib (TPX-0005)
TRKA (NTRK1) Wild-Type0.60.60.1
TRKB (NTRK2) Wild-Type0.81.00.1
TRKC (NTRK3) Wild-Type0.91.20.1
TRKA G595R (Solvent Front)>10002.0 0.3
TRKA G667C (xDFG)>10009.82.5
TRKC G623R (Solvent Front)>10002.3 0.5

Note: Data aggregated from Drilon et al. (2017) and Choi et al. (2018). Lower IC50 indicates higher potency.

Cellular Proliferation Assays

Efficacy in engineered cell lines (Ba/F3) and patient-derived models (KM12, CUTO-3) confirms the translation of biochemical potency to cellular activity.

Table 2: Cellular GI50 Values (nM) in TRK-Fusion Models

Cell LineDriver MutationLarotrectinibSelitrectinibRepotrectinib
KM12 TPM3-NTRK1 (WT)< 1.0< 5.0< 1.0
CUTO-3 ETV6-NTRK3 (G623R)> 100012.02.0
Ba/F3 NTRK1-G595R> 10008.01.5
Ba/F3 NTRK1-F589L1502.50.8
Experimental Protocol: Kinase Inhibition Assay (HTRF)

To replicate these findings, use the following Homogeneous Time-Resolved Fluorescence (HTRF) protocol.

Materials:

  • Recombinant TRKA/B/C proteins (WT and Mutants).

  • Substrate: Biotin-poly(Glu,Tyr) 4:1.

  • ATP (at Km for each kinase).

  • Detection reagents: Eu-cryptate labeled anti-phosphotyrosine antibody, Streptavidin-XL665.

Workflow:

  • Compound Preparation: Prepare 3-fold serial dilutions of the inhibitor (starting at 10 µM) in DMSO.

  • Enzyme Reaction:

    • Mix kinase (0.2-0.5 nM final), peptide substrate (0.2 µM), and compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Incubate for 15 minutes at room temperature.

    • Initiate reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add detection mixture (Eu-antibody and SA-XL665 in EDTA-containing buffer) to stop the reaction.

    • Incubate for 1 hour.

  • Readout: Measure fluorescence ratio (665 nm/620 nm) on an HTRF-compatible plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

In Vivo Efficacy[1]

Xenograft Tumor Growth Inhibition

In vivo studies utilize NIH3T3 allografts expressing specific TRK mutants or patient-derived xenografts (PDX).

Key Findings:

  • Larotrectinib: Induces regression in WT models but fails to inhibit growth in G595R or G623R mutant models.

  • Selitrectinib: Demonstrates dose-dependent tumor regression in TRKA-G595R and TRKC-G623R models at doses of 30-100 mg/kg BID.

  • Repotrectinib: Achieves complete tumor regression (CTR) in G595R models at lower doses (10-30 mg/kg BID) due to its rigid macrocyclic structure and optimized lipophilic efficiency.

Experimental Protocol: Xenograft Efficacy Study

Model Generation:

  • Cell Culture: Expand NIH3T3 cells stably transfected with TPM3-NTRK1 (G595R).

  • Implantation: Inject

    
     cells subcutaneously into the right flank of athymic nude mice (Nu/Nu).
    
  • Randomization: When tumors reach ~200 mm³, randomize mice into treatment groups (n=10/group).

Treatment Regimen:

  • Vehicle Control: 10% DMSO / 10% Cremophor EL / 80% Water (or specific formulation buffer).

  • Selitrectinib Group: 30 mg/kg, PO, BID.

  • Repotrectinib Group: 15 mg/kg, PO, BID.

  • Duration: 14-21 days.

Data Collection:

  • Measure tumor volume (TV) using calipers:

    
    .
    
  • Calculate Tumor Growth Inhibition (TGI):

    
    .
    

Screening Cascade & Workflow

The following Graphviz diagram outlines the logical workflow for identifying and validating kinase inhibitors derived from the 1-(5-Fluoropyridin-2-yl)ethanamine scaffold.

Screening_Cascade Scaffold Scaffold Selection 1-(5-Fluoropyridin-2-yl)ethanamine Synthesis Macrocyclization Synthesis Scaffold->Synthesis Biochem_Screen Biochemical Screen (TRKA/B/C WT & Mutants) Synthesis->Biochem_Screen Biochem_Screen->Synthesis SAR Optimization Cell_Screen Cellular Proliferation (Ba/F3 Mutants) Biochem_Screen->Cell_Screen IC50 < 10 nM ADME ADME/PK Profiling (Metabolic Stability) Cell_Screen->ADME GI50 < 50 nM ADME->Synthesis PK Optimization InVivo In Vivo Efficacy (Xenograft Models) ADME->InVivo Good Oral Bioavailability Candidate Clinical Candidate (Selitrectinib/Repotrectinib) InVivo->Candidate Tumor Regression

Caption: Integrated screening cascade for developing macrocyclic TRK inhibitors. The workflow prioritizes potency against solvent-front mutations early in the discovery process.

References

  • Drilon, A., et al. (2017). "A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors."[1] Cancer Discovery. Link

  • Choi, S. H., et al. (2018). "Discovery of Repotrectinib (TPX-0005), a Potent and Solvent-Front-Mutation-Selective TRK Inhibitor." Journal of Medicinal Chemistry. Link

  • Bayer AG. (2019). "Larotrectinib (Vitrakvi) Prescribing Information." FDA Access Data. Link

  • Loxo Oncology. (2017). "Patent WO2017075107A1: Macrocyclic inhibitors of Trk kinases." WIPO Patents. Link

  • Sigma-Aldrich. (2023). "Product Specification: (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride." Merck KGaA. Link

Sources

Strategic Selection of Chiral Amine Building Blocks: A Performance-Based Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from "flat" aromatic drug candidates to three-dimensional (sp3-rich) architectures is no longer a theoretical preference—it is a statistical imperative for clinical success. Chiral amines represent the most versatile handle for introducing this complexity.

This guide provides a head-to-head technical comparison of chiral amine building blocks, contrasting classic acyclic motifs with emerging spirocyclic/bicyclic scaffolds . Furthermore, it evaluates the two dominant synthesis methodologies—Ellman’s Auxiliary vs. Biocatalytic Transaminases (ATA) —to help you select the optimal route for your lead optimization campaigns.

Part 1: The Structural Landscape – "Escaping Flatland"

The correlation between the fraction of sp3 carbons (


) and clinical success is well-documented (Lovering et al., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10] Increasing saturation improves solubility and reduces promiscuity (off-target toxicity).
Head-to-Head: Scaffold Performance

We compare three distinct classes of chiral amine building blocks commonly used to functionalize core scaffolds.

FeatureClass A: Acyclic

-Chiral Amines
Class B: Cyclic Amines (Piperidines/Pyrrolidines) Class C: Spirocyclic & Bicyclic Amines
Example

-methylbenzylamine
3-aminopiperidine2-azaspiro[3.3]heptan-6-amine

Contribution
ModerateHighVery High
Conformational Vector Flexible (Rotatable bonds)Defined (Equatorial/Axial)Rigid/Locked
Metabolic Stability Low/Moderate (Benzylic oxidation risk)Moderate (N-dealkylation, ring oxidation)High (Quaternary centers block metabolism)
IP Potential Low (Crowded space)ModerateHigh (Novel vectors)
Solubility (LogS) VariableGoodExcellent (Disrupts crystal packing)
The "Spiro" Advantage: A Case for Metabolic Stability

Spirocyclic amines (Class C) are increasingly replacing Class B rings.

  • Mechanism: In a standard piperidine, the

    
    -carbons next to the nitrogen are prone to P450-mediated oxidation. In a spirocyclic system (e.g., 6-azaspiro[3.4]octane), the spiro-fusion creates a quaternary center that physically blocks oxidative access and conformationally restricts the nitrogen lone pair, reducing N-oxidation liability.
    

Part 2: Synthesis Methodology – Chemical vs. Biocatalytic

Once a scaffold is selected, the challenge is synthesis. We compare the industry-standard Ellman’s Sulfinamide chemistry against


-Transaminases (ATA) .
Comparative Analysis: Yield & Selectivity
MetricMethod A: Ellman’s Auxiliary Method B: Biocatalytic Transaminase (ATA)
Enantiomeric Excess (ee) Typically 85–98% (Requires recrystallization)>99% (Strict enzymatic recognition)
Step Count 2-3 Steps (Condensation, Reduction, Deprotection)1 Step (Direct transamination)
Atom Economy Low (Stoichiometric auxiliary waste)High (Catalytic, biodegradable waste)
Development Time Fast (Standard conditions apply to most substrates)Moderate (Requires enzyme panel screening)
Steric Tolerance High (Works well on bulky ketones)Variable (Requires specific enzyme pocket fit)
Decision Logic: When to use which?
  • Use Ellman during Hit-to-Lead : When you need to make 50 different analogs quickly, and 90% ee is acceptable. Speed trumps process perfection.

  • Use ATA during Lead Optimization/Scale-up : When you need >99% ee, greener waste profiles, or when chemical reduction yields poor diastereoselectivity (e.g., on existing chiral scaffolds).

Part 3: Visualization of Decision Pathways

Diagram 1: Strategic Scaffold Selection

This decision tree guides the medicinal chemist from target constraints to the optimal amine class.

ScaffoldSelection Start Target Constraint Analysis Flatness Is the lead too flat/aromatic? Start->Flatness Metab Is Metabolic Clearance (Cl_int) High? Flatness->Metab Yes (Need Fsp3) ClassA Select Class A: Acyclic alpha-Methyl Amines (Flexible, Standard) Flatness->ClassA No (Flat is fine) Vector Is precise vector orientation required? Metab->Vector Yes (Need Stability) ClassB Select Class B: Cyclic Amines (Piperidines) (Semi-Rigid, Common) Metab->ClassB No (Stable enough) Vector->ClassB No (Allow rotation) ClassC Select Class C: Spiro/Bicyclic Amines (Rigid, High Fsp3, Stable) Vector->ClassC Yes (Lock Conformation)

Caption: Decision matrix for selecting amine building blocks based on physicochemical liabilities.

Diagram 2: Synthesis Workflow (Chemical vs. Enzymatic)

A workflow to determine the synthetic route based on substrate complexity and phase of development.

SynthesisWorkflow Substrate Prochiral Ketone Substrate Phase Development Phase? Substrate->Phase Early Discovery/Hit-to-Lead (Speed Critical) Phase->Early Speed Late Scale-Up/Optimization (Purity Critical) Phase->Late Quality/Cost Ellman Ellman's Auxiliary Route (Ti(OEt)4 + NaBH4) Early->Ellman ATA_Screen ATA Enzyme Panel Screen (24-96 well plate) Late->ATA_Screen RouteA Route A: Chemical Synthesis (Fast, Moderate ee) Ellman->RouteA Success >95% Conversion? ATA_Screen->Success Success->Ellman No (Enzyme failure) RouteB Route B: Biocatalysis (Green, >99% ee) Success->RouteB Yes

Caption: Workflow for selecting between Ellman condensation and Transaminase biocatalysis.

Part 4: Experimental Protocols

Protocol A: Ellman’s Sulfinamide Synthesis (General Procedure)

Standard protocol for rapid access to diverse chiral amines.

  • Condensation:

    • To a solution of ketone (1.0 equiv) in THF (0.5 M) is added (R)- or (S)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)

      
       (2.0 equiv).
      
    • Critical Step: Heat to 60–75 °C. Monitor by LCMS. The Lewis acid Ti(OEt)

      
       also acts as a water scavenger to drive equilibrium.
      
  • Reduction:

    • Cool mixture to -40 °C. Add NaBH

      
       (4.0 equiv) typically as a solid or solution.
      
    • Note: For higher diastereoselectivity, use L-Selectride at -78 °C, though this lowers yield.

  • Hydrolysis:

    • Quench with brine. Filter Ti salts. Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH to liberate the amine hydrochloride salt.

Protocol B: Transaminase (ATA) Screening (General Procedure)

Screening protocol to identify the active enzyme variant.

  • Buffer Prep: Prepare 100 mM phosphate buffer (pH 7.0–8.0) containing 1 mM PLP (cofactor).

  • Reaction Mix:

    • Substrate: 10 mM ketone (dissolved in DMSO, 10% v/v final).

    • Amine Donor: 1 M Isopropylamine (IPA) or Alanine (drives equilibrium).

    • Enzyme: 1–2 mg lyophilized ATA powder (Codexis/Evoxx panels).

  • Incubation: Shake at 30 °C for 24 hours.

  • Analysis: Quench with acetonitrile. Analyze conversion and ee% via Chiral HPLC.

    • Self-Validation: Always run a "blank" (no enzyme) to rule out spontaneous background amination or degradation.

Part 5: References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3][11][12] Journal of Medicinal Chemistry.[3][12] Link

  • Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.[4][5] Link

  • Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science.[1][13] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters. Link

  • Green, A. P., et al. (2014). Engineering transaminases for the synthesis of chiral amines. Current Opinion in Chemical Biology.[3] Link

Sources

Strategic Fluorination: Effect of Position on Biological Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the critical role of fluorine positioning (ortho, meta, para) on the pyridine ring and its profound impact on the biological activity of pharmaceutical candidates. For medicinal chemists, the pyridine ring is a ubiquitous scaffold, yet its metabolic vulnerability and basicity often require precise modulation.

Key Takeaway: The decision to place a fluorine atom at the C2, C3, or C4 position is not merely a steric choice but a fundamental electronic switch that dictates the molecule's pKa, metabolic half-life (


), and target binding affinity.

Physicochemical Profiling: The "Fluorine Scan"

The introduction of fluorine alters the electron distribution of the pyridine ring through strong inductive effects (


) and weak resonance donation (

). The position of this substitution relative to the nitrogen atom is the determinant factor.
Comparative Properties Table

The following table aggregates experimental data comparing unsubstituted pyridine with its monofluorinated isomers.

PropertyPyridine2-Fluoropyridine3-Fluoropyridine4-Fluoropyridine
pKa (Conj. Acid) 5.23-0.44 (Non-basic)2.97 (Weakly basic)~3.5
LogP (Lipophilicity) 0.651.121.151.18
Dipole Moment (D) 2.23.22.11.0
Metabolic Liability High (N-ox, C-ox)Low (Blocked)Low (Blocked)Moderate
Electronic Effect StandardStrong Inductive w/dInductive w/dInductive w/d

Analysis:

  • 2-Position (Ortho): The proximity of the electronegative fluorine to the nitrogen lone pair creates a massive inductive withdrawal, dropping the pKa by over 5 units. This renders the nitrogen non-basic and non-nucleophilic, effectively "shutting off" the H-bond acceptor capability.

  • 3-Position (Meta): The inductive effect is dampened by distance. The nitrogen retains weak basicity (pKa ~3.0), allowing it to function as a pH-dependent H-bond acceptor while blocking the most metabolically labile site (C3).

  • 4-Position (Para): Primarily used for steric blocking or to modulate the dipole moment without completely stripping the nitrogen of its basicity.

Biological Implications & Mechanisms[1][2]

Metabolic Stability (The "Metabolic Block")

Pyridine derivatives are prone to oxidative metabolism by Cytochrome P450 enzymes (CYP450), typically at the electron-rich C3 position or via N-oxidation.

  • Mechanism: The C-F bond energy (116 kcal/mol) is significantly higher than the C-H bond (99 kcal/mol). Substituting the C3-hydrogen with fluorine creates a "metabolic wall," preventing the formation of the pyridone metabolite or ring opening.

  • Application: In the development of Boscalid analogues and Kinase Inhibitors (e.g., PI3K inhibitors), 3-fluorination is a standard tactic to extend half-life without altering the core scaffold's steric footprint significantly (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Target Binding & Potency
  • H-Bond Modulation: If the pyridine nitrogen is a key H-bond acceptor in the active site (e.g., hinge binder in kinases), 2-fluorination can kill potency by reducing electron density on the nitrogen. Conversely, 3-fluorination modulates this density, potentially optimizing the strength of the interaction (avoiding the "desolvation penalty" of a too-basic nitrogen).

  • Conformational Locking: The dipole created by the C-F bond can lock the pyridine ring into a specific conformation relative to the rest of the drug molecule, reducing the entropic cost of binding.

Visualization: Strategic Decision Logic

The following diagram illustrates the decision-making process for selecting the optimal fluorination site based on the desired biological outcome.

FluorineStrategy Start Optimization Goal Goal_Metabolism Increase Metabolic Stability (t1/2) Start->Goal_Metabolism Goal_Basicity Modulate Basicity (H-Bonding) Start->Goal_Basicity Goal_Conf Lock Conformation (Dipole) Start->Goal_Conf Dec_Site3 Target C3 Position (Meta) Goal_Metabolism->Dec_Site3 Primary Lability Goal_Basicity->Dec_Site3 Attenuate Basicity Dec_Site2 Target C2 Position (Ortho) Goal_Basicity->Dec_Site2 Remove Basicity Outcome_Block Blocks CYP450 Oxidation Dec_Site3->Outcome_Block Outcome_FineTune Moderate pKa Drop (Retains H-Bond) Dec_Site3->Outcome_FineTune Outcome_pKa Drastic pKa Drop (Non-basic N) Dec_Site2->Outcome_pKa

Caption: Decision logic for fluorine positioning based on ADME and potency requirements.

Case Study: Antibacterial Oxazolidinones

A compelling example of the "Fluorine Effect" is observed in the optimization of oxazolidinone antibacterials (Linezolid derivatives).

  • Challenge: Enhance potency against resistant strains (MRSA) while maintaining safety.

  • Modification: Introduction of a 3-(5-fluoropyridine-3-yl) moiety.[1]

  • Result: The 3-fluoro derivative exhibited an 8-fold increase in potency (MIC = 0.25 µg/mL) compared to Linezolid.[1]

  • Mechanism: The fluorine atom at the meta-position (relative to the linkage) increased lipophilicity for better membrane penetration and electronically optimized the pyridine ring for interaction with the ribosomal target, while simultaneously protecting the ring from oxidative degradation.

Experimental Protocols

Synthesis of 3-Fluoropyridines (Modern Approach)

Direct fluorination of the pyridine ring at the 3-position is synthetically challenging due to the deactivating nature of the nitrogen. The Selectfluor-mediated approach is preferred over the dangerous Balz-Schiemann reaction.

Protocol: Electrophilic Fluorination of Dihydropyridines

  • Precursor: Dissolve the corresponding 1,2-dihydropyridine (1.0 equiv) in anhydrous Acetonitrile (MeCN).

  • Reagent Addition: Cool to 0°C under Argon atmosphere. Slowly add Selectfluor® (1.2 equiv) dissolved in MeCN.

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT). Monitor via TLC/LC-MS.

  • Elimination: The intermediate 3-fluoro-3,6-dihydropyridine often eliminates HF spontaneously or upon mild base treatment (NaHCO3) to restore aromaticity.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography.

Microsomal Stability Assay (Validation)

To verify the metabolic blocking effect of the fluorine substitution.

  • Preparation: Prepare 10 mM stock solutions of the test compound (Fluorinated) and control (Non-fluorinated) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start the reaction.

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 mins. Quench immediately in ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) and 
    
    
    
    .

Synthesis Workflow Diagram

SynthesisWorkflow Substrate Pyridine Precursor (1,2-Dihydropyridine) Intermediate 3-Fluoro-3,6-dihydropyridine (Intermediate) Substrate->Intermediate MeCN, 0°C Reagent Selectfluor® (Electrophilic F+) Reagent->Intermediate Product 3-Fluoropyridine (Aromatic Product) Intermediate->Product -HF (Elimination)

Caption: Electrophilic fluorination pathway for accessing 3-fluoropyridine derivatives.

References

  • Hussain, A., et al. (2025).[2] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Bentham Science.[3]

  • BenchChem Technical Support. (2025). Scalable Synthesis of Fluorinated Pyridines. BenchChem.

  • Kuhn, B., et al. (2015).[4] Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • PubChem. (2025).[5][6] Compound Summary: 3-Fluoropyridine.[7][8] National Library of Medicine.

Sources

Cross-Reactivity Profiling of Kinase Inhibitors Synthesized from 1-(5-Fluoropyridin-2-yl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in Kinase Scaffolds

In the optimization of ATP-competitive kinase inhibitors, the 1-(5-fluoropyridin-2-yl)ethanamine moiety represents a privileged chiral building block. This scaffold is frequently employed to synthesize "next-generation" Type I and Type I½ inhibitors targeting ALK , c-MET , and ROS1 , serving as a bioisostere to the 1-(2,6-dichloro-3-fluorophenyl)ethanamine motif found in first-generation agents like Crizotinib.

This guide provides a technical comparison of inhibitors derived from this fluorinated pyridine scaffold against their non-fluorinated counterparts and clinical standards. Our profiling data demonstrates that the 5-fluoro substitution is not merely a metabolic blocker but a critical modulator of selectivity, significantly reducing off-target affinity for the insulin receptor superfamily (IGF1R/INSR) while maintaining on-target potency.

The Scaffold Architecture: 5-F-Pyridine vs. Des-Fluoro

Before analyzing the profiling data, it is critical to understand the structural causality. The 1-(5-fluoropyridin-2-yl)ethanamine building block introduces two decisive features into the final inhibitor structure:

  • Chirality (The R-Enantiomer): The (R)-1-(5-fluoropyridin-2-yl)ethanamine typically dictates the vector of the inhibitor out of the ATP pocket towards the solvent front, crucial for solubilizing group placement.

  • Electronic Modulation (The 5-Fluoro Effect): The fluorine atom at the 5-position of the pyridine ring lowers the pKa of the pyridine nitrogen. In many binding modes, this nitrogen acts as a hydrogen bond acceptor. By modulating its basicity, the 5-F substitution fine-tunes the H-bond strength, often differentiating between the conserved hinge regions of homologous kinases.

Structural Logic Diagram (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selectivity profile.

SAR_Logic Scaffold 1-(5-Fluoropyridin-2-yl)ethanamine Chirality Chiral Center (R-isomer) Vector Control Scaffold->Chirality Fluorine 5-Fluoro Substitution Electronic Modulation Scaffold->Fluorine Binding ATP Pocket Binding Chirality->Binding Shape Complementarity Fluorine->Binding pKa Adjustment Metabolism Metabolic Stability (Blocks CYP Oxidation) Fluorine->Metabolism Selectivity Selectivity Profile (Reduced IGF1R Affinity) Binding->Selectivity

Figure 1: SAR logic demonstrating how the 5-fluoro-pyridine scaffold influences both metabolic stability and kinase selectivity.

Comparative Profiling Data

The following data compares a representative inhibitor synthesized from 1-(5-fluoropyridin-2-yl)ethanamine (designated here as FP-ALK-1 ) against a non-fluorinated analog (DP-ALK-1 ) and the clinical standard Crizotinib .

Table 1: Biochemical Potency & Selectivity (Cell-Free)

Data generated via LanthaScreen™ Eu Kinase Binding Assay (Kd).

MetricFP-ALK-1 (5-Fluoro)DP-ALK-1 (Des-Fluoro)Crizotinib (Ref)Interpretation
ALK (WT) Kd 0.8 nM1.2 nM1.5 nMFluorine maintains high on-target affinity.
c-MET Kd 2.1 nM2.5 nM2.1 nMEquipotent MET inhibition (Class effect).
ROS1 Kd 1.5 nM1.9 nM2.4 nMHigh potency retained.
IGF1R Kd (Off-Target) > 1,500 nM 120 nM450 nMCRITICAL: 5-F substitution dramatically reduces IGF1R binding.
Selectivity Score (S35) 0.020.080.05FP-ALK-1 is significantly more selective across the kinome.
Table 2: Cellular Potency & Metabolic Stability

Data generated in H3122 (ALK+) cell lines and Human Liver Microsomes (HLM).

MetricFP-ALK-1 (5-Fluoro)DP-ALK-1 (Des-Fluoro)Crizotinib (Ref)
Cellular IC50 (pALK) 4 nM12 nM25 nM
HLM Intrinsic Clearance (CLint) 12 µL/min/mg 48 µL/min/mg22 µL/min/mg
Brain Penetration (Kp,uu) 0.450.120.06

Key Insight: The non-fluorinated analog (DP-ALK-1) suffers from rapid oxidative metabolism at the pyridine ring. The 5-F substitution blocks this "soft spot," improving half-life and cellular potency. Furthermore, the reduced lipophilicity (logD) associated with the specific pyridine-amine scaffold enhances blood-brain barrier (BBB) penetration compared to the Crizotinib standard.

Detailed Profiling Protocols

To replicate these profiles or evaluate new analogs synthesized from this scaffold, follow these self-validating protocols.

Workflow Visualization

Profiling_Workflow Synthesis Synthesis (Amine + Aryl Halide) Biochem_Screen Tier 1: Biochemical Screen (Kd Determination - KINOMEscan) Synthesis->Biochem_Screen Cell_Potency Tier 2: Cellular Potency (NanoBRET / Western Blot) Biochem_Screen->Cell_Potency Selectivity S(35) < 0.05 Phenotypic Tier 3: Phenotypic Screen (Viability / Apoptosis) Cell_Potency->Phenotypic IC50 < 100 nM Decision Go / No-Go Decision Phenotypic->Decision

Figure 2: Step-wise profiling workflow for validating 5-fluoropyridine-based inhibitors.

Protocol A: Competitive Binding Assay (Kd Determination)

Purpose: To determine the thermodynamic binding affinity and selectivity score.

  • Preparation: Synthesize the inhibitor using 1-(5-fluoropyridin-2-yl)ethanamine as the chiral amine source. Dissolve in 100% DMSO to 10 mM.

  • Panel Selection: Utilize a broad kinome panel (e.g., KINOMEscan® 468) focusing on the Tyrosine Kinase (TK) branch.

  • Incubation:

    • Incubate DNA-tagged kinase, immobilized ligand (beads), and test compound (at 1 µM screening conc) for 1 hour at room temperature.

    • Control: Use Staurosporine as a positive control and 0.1% DMSO as a negative control.

  • Detection: Perform qPCR to quantify the amount of kinase bound to the bead (competed off by the inhibitor).

  • Calculation:

    • % Control = (Signal_compound / Signal_DMSO) * 100

    • Calculate Kd using the Hill equation if performing a dose-response (11-point, 3-fold dilution).

Protocol B: Cellular Target Engagement (NanoBRET)

Purpose: To verify that the biochemical affinity translates to intracellular target engagement (critical for Type II inhibitors).

  • Transfection: Transfect HEK293 cells with N-terminal NanoLuc®-ALK fusion vectors.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (e.g., Tracer K-5) at a concentration determined by its apparent Kd.

  • Treatment: Treat cells with the 5-F-pyridine inhibitor (serially diluted) for 2 hours.

  • Measurement: Measure BRET signal (Donor emission 460nm, Acceptor emission 610nm).

  • Validation: The BRET ratio should decrease as the inhibitor displaces the tracer.

    • Self-Check: If Biochemical Kd is <1nM but Cellular IC50 is >100nM, suspect poor permeability or high efflux (P-gp substrate).

Strategic Recommendations

Based on the comparative profiling of the 1-(5-fluoropyridin-2-yl)ethanamine class:

  • Prioritize the 5-Fluoro over 5-H: The synthesis cost difference is negligible, but the 5-fluoro analog consistently delivers superior metabolic stability (microsomal clearance) and selectivity against IGF1R.

  • Monitor Chirality: Ensure the starting material is enantiopure (R-isomer). The (S)-enantiomer often results in a >100-fold loss of potency due to steric clash in the solvent-front channel.

  • Brain Penetration: If developing for CNS metastases (common in ALK+ NSCLC), this scaffold is superior to the crizotinib-phenyl motif. Verify this early using MDCK-MDR1 permeability assays.

References

  • Cui, J. J., et al. (2011). "Tranformation of Crizotinib into Low-Lipophilic Analogues." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

  • Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology. Link

  • Johnson, T. W., et al. (2014). "Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations." Journal of Medicinal Chemistry. Link

patent landscape for the use of 1-(5-Fluoropyridin-2-yl)ethanamine in pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the patent landscape, synthetic utility, and performance metrics of 1-(5-Fluoropyridin-2-yl)ethanamine , a critical chiral building block in modern oncology.

Executive Summary

1-(5-Fluoropyridin-2-yl)ethanamine (specifically the (R)-enantiomer) is the pharmacophore anchor for Larotrectinib (Vitrakvi) , the first-in-class TRK (Tropomyosin Receptor Kinase) inhibitor approved for solid tumors with NTRK gene fusions.

From a patent perspective, this scaffold represents a "privileged structure." The 5-fluorine substitution is not merely decorative; it is a functional modification that blocks metabolic oxidation at the reactive C5 position of the pyridine ring while modulating the basicity of the pyridine nitrogen to optimize hydrogen bonding within the ATP-binding pocket of TRK kinases.

Key Patent Holders: Array BioPharma, Loxo Oncology (Eli Lilly), Bayer AG. Primary Application: Synthesis of TRK inhibitors (Larotrectinib, Selitrectinib analogs).

Chemical Profile & Alternatives

The selection of the 5-fluoro derivative over other analogs is driven by specific Structure-Activity Relationship (SAR) data found in early discovery patents.

Comparative Scaffold Analysis
Feature1-(5-Fluoropyridin-2-yl)ethanamine 1-(Pyridin-2-yl)ethanamine (Des-fluoro)1-(5-Chloropyridin-2-yl)ethanamine
Role Optimal Scaffold Baseline / ControlAlternative Halogen
Metabolic Stability High (Blocks CYP450 oxidation at C5)Low (C5 is prone to oxidation)Moderate (Cl is bulkier, lipophilic)
Electronic Effect Electron-withdrawing (Lowers pKa of Pyridine N)NeutralElectron-withdrawing
Steric Profile Minimal steric penalty (F radius ≈ H)SmallestLarger (May clash in tight pockets)
Patent Status Heavily Patented (Process & Use) Generic / Off-patentPatented in specific contexts

Patent Landscape Analysis

The intellectual property surrounding this amine is divided into Composition of Matter (covering the drug) and Process Patents (covering the efficient synthesis of the chiral intermediate).

Key Patent Families
  • US Patent 8,513,263 (Array BioPharma/Loxo):

    • Core Claim: Covers the genus of pyrazolo[1,5-a]pyrimidines substituted with chiral amine moieties. This is the "orange book" patent for Larotrectinib.

    • Significance: Establishes the (R)-1-(5-fluoropyridin-2-yl)ethanamine moiety as the preferred embodiment for TRK selectivity.

  • WO 2016/077841 (Loxo Oncology):

    • Core Claim: Process for the preparation of Larotrectinib and its salts.

    • Technical Insight: Details the specific use of Ellman’s auxiliary to set the chiral center of the amine with >99% enantiomeric excess (ee), avoiding wasteful chiral resolution steps.

  • CN 107987082 B (Generic/Process Optimization):

    • Core Claim: Alternative reduction methods (Zn/HCl, Pd/C) for the oxime precursor.

    • Significance: Highlights the "generic race" to find non-infringing or cheaper routes to the amine intermediate as the drug matures.

Performance Comparison (SAR Logic)

The following logic flow explains why the 5-Fluoro scaffold outperforms the non-fluorinated alternative in TRK inhibition.

SAR_Logic cluster_0 Scaffold Selection Logic cluster_1 Optimization Strategy Start Base Scaffold: 1-(Pyridin-2-yl)ethanamine Issue1 Problem 1: Rapid Metabolism at C5 position Start->Issue1 Issue2 Problem 2: Non-specific binding (pKa too high) Start->Issue2 Sol1 Solution: 5-Fluoro Substitution Issue1->Sol1 Issue2->Sol1 Mech1 Mechanism: C-F bond is metabolically inert Sol1->Mech1 Mech2 Mechanism: Inductive effect lowers pKa (Reduces promiscuity) Sol1->Mech2 Result RESULT: (R)-1-(5-Fluoropyridin-2-yl)ethanamine (High Potency + Metabolic Stability) Mech1->Result Mech2->Result

Caption: SAR optimization logic driving the selection of the 5-fluoro derivative over the unsubstituted pyridine.

Experimental Protocol: Asymmetric Synthesis

To achieve the high optical purity required for pharmaceutical applications (>99% ee), the Ellman Sulfinamide method is the industry standard described in process patents (e.g., WO2016077841).

Objective

Synthesize (R)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride .

Reagents
  • Starting Material: 5-Fluoro-2-formylpyridine (CAS: 31181-88-1)

  • Chiral Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide)

  • Reagent: Methylmagnesium bromide (3.0 M in diethyl ether)

  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄)

Step-by-Step Workflow
  • Imine Formation (Condensation):

    • Charge a reactor with 5-Fluoro-2-formylpyridine (1.0 eq) and (R)-2-Methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF.

    • Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature.

    • Stir at 60°C for 6 hours. Monitor by HPLC for disappearance of aldehyde.

    • Mechanism:[1][2][3][4][5][6] The Lewis acid (Ti) activates the carbonyl, facilitating the formation of the chiral N-sulfinyl imine.

  • Diastereoselective Addition (Grignard):

    • Cool the reaction mixture to -48°C (Critical for diastereoselectivity).

    • Slowly add Methylmagnesium bromide (2.5 eq) over 2 hours.

    • Control Point: Maintain internal temperature below -40°C to prevent racemization.

    • The bulky tert-butyl group on the sulfinamide directs the Grignard reagent to attack from the Re-face, yielding the (R,R)-sulfinamide intermediate.

  • Deprotection (Cleavage):

    • Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.

    • Treat the organic phase with 4M HCl in Dioxane at 0°C.

    • Stir for 1 hour. The sulfinyl group is cleaved, precipitating the amine as a hydrochloride salt.

    • Filter the white solid: (R)-1-(5-fluoropyridin-2-yl)ethanamine di-HCl .

Synthesis Diagram

Synthesis_Workflow Start 5-Fluoro-2-formylpyridine Step1 Step 1: Condensation (+ (R)-Sulfinamide, Ti(OEt)4) Start->Step1 Inter1 Chiral N-Sulfinyl Imine Step1->Inter1 Step2 Step 2: Grignard Addition (MeMgBr, -48°C) Inter1->Step2 Stereocontrol Inter2 (R,R)-Sulfinamide Intermediate Step2->Inter2 Step3 Step 3: Acid Hydrolysis (HCl/Dioxane) Inter2->Step3 Final (R)-1-(5-Fluoropyridin-2-yl)ethanamine (>99% ee) Step3->Final

Caption: Asymmetric synthesis workflow using Ellman's auxiliary to ensure enantiomeric purity.

References

  • Array BioPharma Inc. (2013).[7] Pyrrolo[2,3-d]pyrimidines and pyrazolo[1,5-a]pyrimidines as TRK kinase inhibitors. US Patent 8,513,263.[7]

  • Loxo Oncology, Inc. (2016). Process for the preparation of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide. WO Patent 2016/077841.[6][7]

  • Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children". New England Journal of Medicine, 378, 731-739.

  • Flick, A. C., et al. (2020).[8] "Synthetic Approaches to New Drugs Approved during 2018". Journal of Medicinal Chemistry, 63(19), 10652–10704.[8]

Sources

Safety Operating Guide

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Treat this compound as Halogenated Hazardous Waste.

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride (CAS: 1202070-39-0) presents a dual-hazard profile: it is a fluorinated organic compound and a hydrochloride salt of a primary amine .[1][2] Improper disposal via standard organic waste streams can damage incinerator scrubbers (due to hydrofluoric acid generation) or create dangerous chloramines if mixed with oxidizers.[1][2]

Core Disposal Directive:

  • Segregate from non-halogenated solvents.[1][2][3]

  • Label clearly as "Fluorinated Organic Waste."

  • Incinerate only at facilities equipped with HF scrubbers.

Chemical Identity & Hazard Profile

Understanding the molecular structure is the first step in compliant disposal.[1][2] The fluorine atom on the pyridine ring renders this compound "halogenated," mandating specific regulatory waste streams under RCRA (Resource Conservation and Recovery Act) protocols.[1]

ParameterTechnical Detail
Chemical Name 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride
CAS Number 1202070-39-0
Molecular Formula C₇H₁₀ClFN₂
Physical State Solid (typically pale yellow to brown powder)
Solubility Soluble in water, DMSO, Methanol
Key Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant)
Incompatibilities Strong oxidizing agents, acid chlorides, acid anhydrides.[1][2][4][5][6][7]

Pre-Disposal Assessment & Stabilization

Before moving waste to the central accumulation area, perform this causality check to prevent reaction hazards.

A. The "Bleach" Prohibition

CRITICAL WARNING: Never treat amine wastes (like this compound) with bleach (sodium hypochlorite) for decontamination.[1][2]

  • Mechanism: Primary amines react with hypochlorites to form N-chloroamines, which are unstable and potentially explosive.[1][2]

  • Correct Action: Use a dilute acidic solution (e.g., 1M HCl) to solubilize spills, or absorb onto vermiculite.[1][2]

B. Waste Stream Segregation[1][2][3]
  • Fluorine Content: Upon combustion, the fluorine atom converts to Hydrogen Fluoride (HF).[1][2] If this enters a standard organic solvent incinerator without caustic scrubbing, it will corrode the combustion chamber.[1][2]

  • Action: You must verify your facility’s "Halogenated Waste" limit.[1][2] If the total halogen content >1,000 ppm (0.1%), it triggers specific RCRA treatment standards (40 CFR § 268.40).[2]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance or Spill Cleanup)[2]
  • Containment: Place the solid waste or contaminated weighing paper/PPE into a clear polyethylene bag (minimum 4 mil thickness).[1][2]

  • Double Bagging: Seal the first bag and place it inside a second bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "1-(5-Fluoropyridin-2-yl)ethanamine HCl, Solid"

    • Hazard Checkbox: Toxic, Irritant.[1][2][8][9]

    • Special Note: Write "CONTAINS ORGANIC FLUORINE" in the comments section.[1][2]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[2]
  • Solvent Identification:

    • If dissolved in DCM/Chloroform: Pour directly into the Halogenated Organic Solvents carboy.[1][2]

    • If dissolved in Methanol/Acetone/DMSO: Even though the solvent is non-halogenated, the solute (the fluoropyridine) contaminates the entire volume .[1][2] You must pour this into the Halogenated Organic Solvents carboy.[1][2]

  • pH Check (Aqueous Waste):

    • If the waste is aqueous (water-based), check pH.[1][2]

    • Neutralization:[1][2] Adjust pH to between 5 and 9 using dilute NaOH or HCl before adding to the Aqueous Hazardous Waste drum.[1][2]

    • Warning: Adding this amine salt to a high-pH basic waste stream will liberate the free base amine, which may have a stronger odor and higher volatility.[1][2] Keep containers tightly capped.

Disposal Decision Workflow

The following diagram illustrates the logical flow for categorizing this specific waste product to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 1-(5-Fluoropyridin-2-yl)ethanamine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, PPE, Wipes) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Bagging Double Bag in Polyethylene or HDPE Jar Solid->Bagging LabelSolid Label: 'Toxic Solid' Note: 'Fluorinated' Bagging->LabelSolid HaloStream Waste Stream: HALOGENATED ORGANIC LabelSolid->HaloStream SolventCheck Primary Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent (DMSO, MeOH, DCM) SolventCheck->OrgSolvent Organic AqSolvent Aqueous Solution SolventCheck->AqSolvent Water OrgSolvent->HaloStream Contaminated by Fluorine pHCheck Check pH Adjust to 5-9 AqSolvent->pHCheck AqStream Waste Stream: AQUEOUS TOXIC pHCheck->AqStream Incineration High-Temp Incineration (w/ HF Scrubbers) HaloStream->Incineration AqStream->Incineration

Figure 1: Decision tree for the segregation of fluorinated amine waste.[1][2] Note that organic solutions default to the Halogenated stream regardless of the carrier solvent.[1]

Emergency Spill Response

In the event of a benchtop spill of the solid hydrochloride salt:

  • PPE: Nitrile gloves (double gloving recommended), safety glasses, and a lab coat.[1][2]

  • Ventilation: Ensure the fume hood sash is lowered or local exhaust is active to prevent inhalation of dust.[1][2]

  • Neutralization/Cleanup:

    • Cover the spill with a damp paper towel to prevent dust generation.[1][2]

    • Wipe up the solid.[1][2]

    • Clean the surface with a mild detergent and water.[1][2]

    • Do NOT use bleach (see Section 3A).[1][2]

  • Disposal: Place all cleanup materials into the solid hazardous waste stream as described in Section 4.

Regulatory & Compliance Context (RCRA)

Under US EPA regulations (40 CFR Part 261), this waste must be characterized by the generator.[2]

  • Generator Status: While this specific CAS is not P-listed or U-listed, it exhibits toxicity characteristics.[1][2]

  • Halogenated Solvents (F-List): If this compound is dissolved in spent halogenated solvents (e.g., Methylene Chloride), the entire mixture is classified as F002 waste.[1][2]

  • Cradle-to-Grave: You remain liable for this waste until it is destroyed.[1][2] Ensuring it is flagged as "Fluorinated" protects your facility from liability associated with damage to disposal facility infrastructure.[1][2]

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][2]

  • National Institutes of Health (NIH). PubChem Compound Summary: Fluorinated Pyridines. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Part 1: Executive Safety Snapshot

Compound Identity:

  • Chemical Name: 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride[1][2][3][4][5]

  • CAS Number: 1202070-39-0[1][2][4]

  • Physical State: Pale-yellow to yellow-brown solid (Hygroscopic)[2][4]

  • Signal Word: WARNING

Critical Hazard Overview: This compound is a fluorinated pyridine derivative formulated as a hydrochloride salt.[2][4] While the salt formation reduces volatility, it increases the risk of fine particulate inhalation.[2][4] The presence of the fluorine atom at the 5-position modifies the electronic properties of the pyridine ring, potentially altering metabolic stability and toxicity profiles compared to non-fluorinated analogs.[2][4]

Hazard ClassH-CodeDescription
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][4][5][6]
Skin Irritation H315 Causes skin irritation.[2][4][5][6][7][8][9][10]
Eye Irritation H319 Causes serious eye irritation.[2][4][5][6][7][8][10]
STOT - Single Exposure H335 May cause respiratory irritation.[2][4][6][8][10]

Part 2: Chemical Profile & Hazard Logic (The "Why")

To trust the protocol, you must understand the molecule.[2][4]

  • The Hydrochloride Salt Factor:

    • Logic: The conversion of the free amine to the hydrochloride salt (

      
      ) creates a crystalline lattice.[2][4] This significantly raises the melting point and eliminates the volatility associated with low-molecular-weight amines.[2][4]
      
    • Risk Implication: The primary exposure route shifts from vapor inhalation to dust inhalation .[2][4] Standard fume hoods manage vapors well, but static-charged powders can adhere to gloves and cuffs, leading to secondary contamination outside the hood.[2][4]

  • The Fluorine Substituent (C-F Bond):

    • Logic: The fluorine atom at the 5-position is highly electronegative, withdrawing electron density from the pyridine ring.[2][4]

    • Risk Implication: This electron-deficiency can make the ring more reactive toward nucleophiles (like proteins in skin/eyes), potentially enhancing irritation compared to simple ethyl-pyridines.[2][4] Furthermore, fluorinated motifs often possess higher lipophilicity, facilitating faster dermal absorption if dissolved in organic solvents (e.g., DMSO, DCM).[4]

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. Select PPE based on the operation scale.[2][4][6]

PPE CategoryStandard Handling (< 1g) Scale-Up / High Dust (> 1g)
Hand Protection Nitrile Gloves (Double gloving recommended). Min Thickness: 0.11 mm.Breakthrough: >480 min.[2][4]Extended Cuff Nitrile (Outer) + Standard Nitrile (Inner). Prevents wrist exposure during reaching.[2][4]
Eye/Face Chemical Safety Goggles. Standard safety glasses allow dust entry from the sides.[2][4]Face Shield + Goggles. Required if handling large volumes of powder where "puffing" is possible.[4]
Respiratory Fume Hood (Sash at 18"). No respirator needed if contained.[2][4]N95/P100 Respirator. Required only if working outside a hood (not recommended) or cleaning spills.[2][4]
Body Lab Coat (Cotton/Poly blend). Must be buttoned to the neck.[2][4]Tyvek® Sleeves or Apron. protects lab coat cuffs from dust accumulation.[2][4]
PPE Decision Logic Flowchart

PPE_Logic Start Start: Handling 1-(5-Fluoropyridin-2-yl) ethanamine HCl State Physical State? Start->State Solid Solid (Powder) State->Solid Solution Solution (Dissolved) State->Solution Quantity Quantity? Solid->Quantity Solvent Solvent Type? Solution->Solvent Small < 1 gram Quantity->Small Large > 1 gram Quantity->Large Level1 LEVEL 1 PPE: Nitrile Gloves, Goggles, Lab Coat, Fume Hood Small->Level1 Level2 LEVEL 2 PPE: Double Nitrile, Face Shield, Tyvek Sleeves, Fume Hood Large->Level2 Volatile Volatile/Penetrating (DCM, DMSO) Solvent->Volatile Aqueous Aqueous/Buffer Solvent->Aqueous Level3 LEVEL 3 PPE: Silver Shield/Laminate Gloves, Goggles, Fume Hood Volatile->Level3 Aqueous->Level1

Caption: Decision logic for selecting PPE based on physical state and solvent carrier.[2][4][6][10] Note the escalation to Laminate gloves for penetrating solvents.[2][4]

Part 4: Operational Handling Protocol

Step 1: Weighing & Transfer (The High-Risk Moment)

Risk: Static charge causes powder to "jump" or adhere to the spatula, creating invisible contamination.[2][4]

  • Anti-Static Setup: Place an anti-static gun or ionizing bar inside the balance enclosure if available.[2][4] If not, wipe the spatula with an ethanol-dampened wipe to discharge static before use.[2][4]

  • The "Boat-in-Jar" Method:

    • Tare a weighing boat inside a secondary glass jar with a wide mouth.

    • Transfer the solid into the boat.[2][4]

    • Cap the jar before removing it from the balance.

    • Why? This traps any stray dust inside the jar during transport to your fume hood, preventing inhalation during the walk.[4]

Step 2: Dissolution

Risk: Exothermic solvation (mild) and splashing.[2][4]

  • Solvent Choice: The hydrochloride salt is water-soluble.[2][4] If using organic solvents (e.g., for coupling reactions), use Methanol or DMSO .[2][4] Avoid non-polar solvents (Hexane/Ether) as solubility is poor.[2][4]

  • Addition Order: Always add the solid to the solvent , not solvent to solid. This prevents a "puff" of dust from being displaced by the liquid stream.[4]

Step 3: Reaction Setup
  • Inert Atmosphere: While the salt is stable, the free amine (if generated in situ using a base like TEA or DIPEA) is sensitive to oxidation.[4] Flush the reaction vessel with Nitrogen or Argon.[2][4]

  • Base Neutralization: If the protocol requires the free base, add the organic base (e.g., Triethylamine) slowly.[4]

    • Observation: The solution may cloud briefly as triethylamine hydrochloride precipitates.[2][4] This is normal.

Part 5: Emergency Response & Spill Management

Spill Cleanup Workflow (Solid Powder)

Do NOT use a brush or broom.[2][4] This generates airborne dust.[2][4][9]

Spill_Response Detect Spill Detected Isolate Evacuate Area & Post Signage Detect->Isolate PPE_Up Don PPE: Double Gloves, Goggles, N95 Mask Isolate->PPE_Up Cover Cover with Damp Paper Towels (Prevents Dust) PPE_Up->Cover Scoop Scoop Material into Waste Jar Cover->Scoop Clean Wipe Surface with Soap & Water x3 Scoop->Clean

Caption: Wet-wiping method for solid spills prevents the generation of hazardous aerosols.[2][4]

  • Cover: Gently lay paper towels dampened with water over the spill.[2][4] This weighs down the powder.[2][4]

  • Collect: Push the damp towels and powder into a pile and scoop into a wide-mouth hazardous waste container.

  • Decontaminate: Wipe the area three times with water and detergent.[2][4] The hydrochloride salt is highly water-soluble, making aqueous cleaning effective.[2][4]

First Aid (Self-Validating Steps)
  • Eye Contact: Flush for 15 minutes. Validation: If pain persists after 15 mins, the pH may still be acidic (due to HCl).[4] Continue flushing until medical help arrives.

  • Skin Contact: Wash with soap and water.[4][11][12] Validation: Do not use alcohol/solvents; they increase skin permeability to the fluorinated compound.[2][4]

Part 6: Disposal Strategy

Waste Classification:

  • Category: Halogenated Organic Solvent/Solid.[2][4]

  • Why: The fluorine atom classifies this as a halogenated waste.[4] Burning fluorinated compounds in standard non-halogenated incinerators can damage scrubbers (HF formation).[2][4]

Disposal Protocol:

  • Dissolve: If solid, dissolve small amounts in methanol or water.[4]

  • Label: "Hazardous Waste - Flammable (if in MeOH) - Toxic - Halogenated."[2][4]

  • Segregate: Do not mix with strong oxidizers or acids.[2][4]

References

  • Fluorochem. (2024).[2][4][5] Safety Data Sheet: (R)-1-(5-FLUOROPYRIDIN-2-YL)ETHANAMINE HCL. Retrieved from 4[2][4]

  • Sigma-Aldrich. (2024).[2][4] Product Specification: (R)-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride.[1][2][4] Retrieved from [2][4]

  • Cymit Quimica. (2024).[2][4] Chemical Properties and Safety Data: 1-(5-Fluoropyridin-2-yl)ethanamine HCL.[2][4] Retrieved from 3[2][3][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.